Adh-503
Description
Properties
IUPAC Name |
4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4S2.C5H14NO/c24-20-19(29-22(28)23(20)13-14-4-2-1-3-5-14)12-17-10-11-18(27-17)15-6-8-16(9-7-15)21(25)26;1-6(2,3)4-5-7/h1-12H,13H2,(H,25,26);7H,4-5H2,1-3H3/q;+1/p-1/b19-12-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWDQYRMBCOOJR-JHMJKTBASA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)CCO.C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)[O-])/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055362-74-6 | |
| Record name | ADH-503 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055362746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ADH-503 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ADH-503 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THN3VQ67CA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Reprogramming the Fortress: A Technical Guide to the Mechanism of Action of Adh-503 in Pancreatic Cancer
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Adh-503, a novel small molecule agonist of CD11b, in sensitizing pancreatic ductal adenocarcinoma (PDAC) to immunotherapy. Pancreatic cancer is notoriously resistant to treatment, largely due to a dense, immunosuppressive tumor microenvironment (TME) rich in myeloid cells that shield the tumor from effective anti-cancer immune responses.[1][2][3] this compound represents a promising strategy to dismantle this protective barrier, transforming the TME into a landscape conducive to T-cell-mediated tumor destruction.[4][5]
Core Mechanism of Action: CD11b Agonism
This compound's primary target is the integrin receptor CD11b (also known as αMβ2 integrin or Mac-1), which is highly expressed on the surface of various myeloid cell subsets, including monocytes, granulocytes, and tumor-associated macrophages (TAMs). Unlike conventional approaches that block myeloid cell recruitment, this compound is a partial agonist of CD11b. This partial activation induces a conformational change in CD11b, leading to a cascade of downstream effects that collectively reprogram the innate immune landscape within the pancreatic tumor.
The binding of this compound to CD11b achieves a partially active conformation of the receptor. This modulation of CD11b has two profound consequences. Firstly, it enhances the adhesion of myeloid cells to ICAM-1 on the endothelium, which paradoxically suppresses their infiltration into the tumor tissue. Secondly, and more critically, it directly influences the function of the myeloid cells that are already present within the tumor, shifting their phenotype from immunosuppressive to immunostimulatory.
Figure 1. this compound Signaling Pathway in Pancreatic Cancer.
Quantitative Efficacy of this compound in Preclinical Models
Preclinical studies utilizing syngeneic orthotopic mouse models of pancreatic cancer (KI and KP2) and genetically engineered mouse models (KPC) have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Monotherapy and Combination Therapy Effects on Tumor Progression
| Treatment Group | Model | Effect on Tumor Progression | Reference |
| This compound | KI, KP2, KPC | Delayed tumor progression and decreased tumor burden | |
| This compound + Gemcitabine/Paclitaxel (B517696) | KI | >90% disease control (vs. 35% reduction with chemo alone) | |
| This compound + Radiation Therapy (4Gy x 5) | KI | Substantial tumor regression | |
| This compound + αPD-1 | Orthotopic Models | Complete tumor regression and >120-day survival | |
| This compound + αPD-1/αCTLA-4/Gemcitabine | KPC | Significantly increased survival |
Impact of this compound on the Tumor Immune Infiltrate
This compound treatment leads to a significant reduction in the infiltration of immunosuppressive myeloid cells and a corresponding increase in the number and activity of cytotoxic T lymphocytes (CTLs) within the tumor.
| Immune Cell Population | Model | Effect of this compound Treatment | Reference |
| Total CD11b+ cells | Orthotopic Models | Reduced numbers | |
| CD11b+ monocytes, granulocytes, eosinophils, macrophages | Orthotopic Models | Reduced numbers | |
| CD8a+ CTLs | KI | Increased number of activated (CD44HiCD62LLow) and proliferating (Ki-67+) CTLs | |
| OVA-specific dextramer+ CTLs | KP2-OVA | Increased number and frequency | |
| CD103+ cDC1s | KP2 | Markedly increased number and MHC-I/II expression |
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.
In Vivo Pancreatic Cancer Mouse Models
-
Models Used:
-
Syngeneic Orthotopic Models: KI (Kras-INK) and KP2 cells were surgically injected into the pancreas of C57BL/6 or FVB/NJ mice, respectively. These models allow for the study of tumor growth and immune responses in an immunocompetent setting.
-
Genetically Engineered Mouse Model (GEMM): KPC mice (p48-CRE/Lox-stop-Lox(LSL)-KrasG12D/p53flox/flox) that spontaneously develop pancreatic tumors closely mimicking human disease were also used.
-
-
Drug Administration:
-
This compound was formulated and administered to mice, typically at a dose of 60 mg/kg, though doses of 30 and 120 mg/kg were also tested.
-
-
Tumor Monitoring:
-
Tumor growth was monitored via ultrasound measurements.
-
-
Combination Therapies:
-
Chemotherapy: Gemcitabine (GEM) and paclitaxel (PTX).
-
Immunotherapy: anti-PD-1 (αPD-1) and anti-CTLA-4 (αCTLA-4) antibodies.
-
Radiation Therapy: Delivered using a CT-image guided small animal radiation research platform (SARRP).
-
Figure 2. In Vivo Experimental Workflow for this compound Efficacy Studies.
Flow Cytometry for Immune Profiling
-
Sample Preparation: Tumors were harvested, minced, and digested to create single-cell suspensions. Red blood cells were lysed, and cells were counted.
-
Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations. Key markers included CD45 (immune cells), CD11b (myeloid cells), Ly6G (granulocytes), F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8a (cytotoxic T cells), PD-1, Ki-67 (proliferation), and MHC class I and II.
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data was processed using specialized software to gate on and quantify specific cell populations.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors were fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections were stained with antibodies against specific proteins of interest, such as CD8 (to identify cytotoxic T cells) and CK19 (to identify pancreatic cancer cells).
-
Imaging and Analysis: Stained slides were imaged, and the number and location of stained cells were quantified to assess the infiltration of immune cells into the tumor.
Conclusion and Future Directions
This compound represents a paradigm shift in the treatment of pancreatic cancer by targeting the immunosuppressive myeloid component of the tumor microenvironment. Its mechanism of action, centered on the partial agonism of CD11b, effectively reprograms the innate immune system to foster a robust anti-tumor T cell response. The preclinical data strongly support its potential to sensitize historically unresponsive pancreatic tumors to checkpoint inhibitor immunotherapy. Phase 1 clinical trials were anticipated to begin in late 2019 to evaluate the safety and efficacy of this promising new therapeutic agent in patients. The continued investigation of this compound and similar myeloid-reprogramming agents holds significant promise for improving outcomes for patients with this devastating disease.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
- 4. ovid.com [ovid.com]
- 5. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
Reprogramming the Fortress: A Technical Guide to the Mechanism of Action of Adh-503 in Pancreatic Cancer
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of Adh-503, a novel small molecule agonist of CD11b, in sensitizing pancreatic ductal adenocarcinoma (PDAC) to immunotherapy. Pancreatic cancer is notoriously resistant to treatment, largely due to a dense, immunosuppressive tumor microenvironment (TME) rich in myeloid cells that shield the tumor from effective anti-cancer immune responses.[1][2][3] this compound represents a promising strategy to dismantle this protective barrier, transforming the TME into a landscape conducive to T-cell-mediated tumor destruction.[4][5]
Core Mechanism of Action: CD11b Agonism
This compound's primary target is the integrin receptor CD11b (also known as αMβ2 integrin or Mac-1), which is highly expressed on the surface of various myeloid cell subsets, including monocytes, granulocytes, and tumor-associated macrophages (TAMs). Unlike conventional approaches that block myeloid cell recruitment, this compound is a partial agonist of CD11b. This partial activation induces a conformational change in CD11b, leading to a cascade of downstream effects that collectively reprogram the innate immune landscape within the pancreatic tumor.
The binding of this compound to CD11b achieves a partially active conformation of the receptor. This modulation of CD11b has two profound consequences. Firstly, it enhances the adhesion of myeloid cells to ICAM-1 on the endothelium, which paradoxically suppresses their infiltration into the tumor tissue. Secondly, and more critically, it directly influences the function of the myeloid cells that are already present within the tumor, shifting their phenotype from immunosuppressive to immunostimulatory.
Figure 1. this compound Signaling Pathway in Pancreatic Cancer.
Quantitative Efficacy of this compound in Preclinical Models
Preclinical studies utilizing syngeneic orthotopic mouse models of pancreatic cancer (KI and KP2) and genetically engineered mouse models (KPC) have demonstrated the potent anti-tumor activity of this compound, both as a monotherapy and in combination with other anti-cancer agents.
Monotherapy and Combination Therapy Effects on Tumor Progression
| Treatment Group | Model | Effect on Tumor Progression | Reference |
| This compound | KI, KP2, KPC | Delayed tumor progression and decreased tumor burden | |
| This compound + Gemcitabine/Paclitaxel | KI | >90% disease control (vs. 35% reduction with chemo alone) | |
| This compound + Radiation Therapy (4Gy x 5) | KI | Substantial tumor regression | |
| This compound + αPD-1 | Orthotopic Models | Complete tumor regression and >120-day survival | |
| This compound + αPD-1/αCTLA-4/Gemcitabine | KPC | Significantly increased survival |
Impact of this compound on the Tumor Immune Infiltrate
This compound treatment leads to a significant reduction in the infiltration of immunosuppressive myeloid cells and a corresponding increase in the number and activity of cytotoxic T lymphocytes (CTLs) within the tumor.
| Immune Cell Population | Model | Effect of this compound Treatment | Reference |
| Total CD11b+ cells | Orthotopic Models | Reduced numbers | |
| CD11b+ monocytes, granulocytes, eosinophils, macrophages | Orthotopic Models | Reduced numbers | |
| CD8a+ CTLs | KI | Increased number of activated (CD44HiCD62LLow) and proliferating (Ki-67+) CTLs | |
| OVA-specific dextramer+ CTLs | KP2-OVA | Increased number and frequency | |
| CD103+ cDC1s | KP2 | Markedly increased number and MHC-I/II expression |
Detailed Experimental Protocols
The following are summaries of the key experimental methodologies employed to elucidate the mechanism of action of this compound.
In Vivo Pancreatic Cancer Mouse Models
-
Models Used:
-
Syngeneic Orthotopic Models: KI (Kras-INK) and KP2 cells were surgically injected into the pancreas of C57BL/6 or FVB/NJ mice, respectively. These models allow for the study of tumor growth and immune responses in an immunocompetent setting.
-
Genetically Engineered Mouse Model (GEMM): KPC mice (p48-CRE/Lox-stop-Lox(LSL)-KrasG12D/p53flox/flox) that spontaneously develop pancreatic tumors closely mimicking human disease were also used.
-
-
Drug Administration:
-
This compound was formulated and administered to mice, typically at a dose of 60 mg/kg, though doses of 30 and 120 mg/kg were also tested.
-
-
Tumor Monitoring:
-
Tumor growth was monitored via ultrasound measurements.
-
-
Combination Therapies:
-
Chemotherapy: Gemcitabine (GEM) and paclitaxel (PTX).
-
Immunotherapy: anti-PD-1 (αPD-1) and anti-CTLA-4 (αCTLA-4) antibodies.
-
Radiation Therapy: Delivered using a CT-image guided small animal radiation research platform (SARRP).
-
Figure 2. In Vivo Experimental Workflow for this compound Efficacy Studies.
Flow Cytometry for Immune Profiling
-
Sample Preparation: Tumors were harvested, minced, and digested to create single-cell suspensions. Red blood cells were lysed, and cells were counted.
-
Staining: Cells were stained with a cocktail of fluorescently-labeled antibodies against various cell surface and intracellular markers to identify and quantify different immune cell populations. Key markers included CD45 (immune cells), CD11b (myeloid cells), Ly6G (granulocytes), F4/80 (macrophages), CD3 (T cells), CD4 (helper T cells), CD8a (cytotoxic T cells), PD-1, Ki-67 (proliferation), and MHC class I and II.
-
Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer, and the data was processed using specialized software to gate on and quantify specific cell populations.
Immunohistochemistry (IHC)
-
Tissue Preparation: Tumors were fixed in formalin, embedded in paraffin, and sectioned.
-
Staining: Tissue sections were stained with antibodies against specific proteins of interest, such as CD8 (to identify cytotoxic T cells) and CK19 (to identify pancreatic cancer cells).
-
Imaging and Analysis: Stained slides were imaged, and the number and location of stained cells were quantified to assess the infiltration of immune cells into the tumor.
Conclusion and Future Directions
This compound represents a paradigm shift in the treatment of pancreatic cancer by targeting the immunosuppressive myeloid component of the tumor microenvironment. Its mechanism of action, centered on the partial agonism of CD11b, effectively reprograms the innate immune system to foster a robust anti-tumor T cell response. The preclinical data strongly support its potential to sensitize historically unresponsive pancreatic tumors to checkpoint inhibitor immunotherapy. Phase 1 clinical trials were anticipated to begin in late 2019 to evaluate the safety and efficacy of this promising new therapeutic agent in patients. The continued investigation of this compound and similar myeloid-reprogramming agents holds significant promise for improving outcomes for patients with this devastating disease.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
- 4. ovid.com [ovid.com]
- 5. Context-dependent activation of STING-interferon signaling by CD11b agonists enhances anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: (Z)-Leukadherin-1 Choline and its Binding Affinity to CD11b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z)-Leukadherin-1 choline (B1196258), an allosteric agonist of the integrin CD11b/CD18. It details the compound's binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Core Concept: Allosteric Activation of CD11b/CD18
(Z)-Leukadherin-1 choline, also known as ADH-503 or Leukadherin-1 (LA1), is a small molecule that positively modulates the function of the integrin CD11b/CD18 (also known as Mac-1 or CR3)[1][2][3]. This integrin is a key adhesion receptor on leukocytes, mediating their migration and immune functions[4][5].
Unlike antagonists that block receptor function, Leukadherin-1 is an allosteric agonist. It binds to a site on the CD11b αA-domain (or I-domain) that is distinct from the primary ligand-binding site. This binding event stabilizes the integrin in its high-affinity, open conformation, thereby enhancing its adhesion to endogenous ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. The counter-intuitive therapeutic effect arises from this enhanced adhesion, which leads to reduced leukocyte migration, chemotaxis, and transendothelial migration, ultimately dampening the inflammatory response in various disease models.
Quantitative Binding and Activity Data
The binding affinity and functional effects of Leukadherin-1 and its analogs have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.
| Compound | Assay Type | Ligand | Cell Type/System | Parameter | Value | Reference |
| Leukadherin-1 (LA1) | Cell Adhesion | Fibrinogen | K562 cells expressing CD11b/CD18 | EC50 | 4 µM | |
| Leukadherin-1 Analog (Compound 6) | Cell Adhesion | Fibrinogen & iC3b | CD11b/CD18 expressing cells | EC50 | 10.5 µM | |
| (Z)-Leukadherin-1 (this compound free base) | Cellular Activity | - | Tumor microenvironment | Effective Concentration | 4 µM |
EC50 (50% effective concentration) refers to the concentration of the agonist that produces a 50% increase in cell adhesion.
Pharmacokinetic Properties of (Z)-Leukadherin-1 Choline (this compound)
| Dose (Oral Gavage) | Parameter | Value | Unit |
| 30 mg/kg | Mean Half-life (t1/2) | 4.68 | hours |
| Maximum Concentration (Cmax) | 1716 | ng/mL | |
| Area Under the Curve (AUC0-t) | 6950 | ng·h/mL | |
| 100 mg/kg | Mean Half-life (t1/2) | 3.95 | hours |
| Maximum Concentration (Cmax) | 2594 | ng/mL | |
| Area Under the Curve (AUC0-t) | 13962 | ng·h/mL |
Data derived from in vivo studies and presented in product literature.
Mechanism of Action and Signaling Pathways
Leukadherin-1's mechanism involves a specific interaction with the CD11b subunit, leading to a cascade of cellular events that differ significantly from those induced by activating antibodies.
Allosteric Activation Pathway
The binding of (Z)-Leukadherin-1 choline to an allosteric pocket on the CD11bA-domain induces a conformational change that activates the entire CD11b/CD18 heterodimer. This process does not, however, trigger global conformational changes or significant "outside-in" signaling, which is often associated with ligand-mimetic antibodies. The primary outcome is enhanced cell adhesion.
Caption: Allosteric activation of the CD11b/CD18 integrin by (Z)-Leukadherin-1 choline.
Functional Consequences of CD11b Activation
The enhanced adhesive state of leukocytes paradoxically inhibits their migratory capabilities. This leads to a reduction in tissue infiltration at sites of inflammation. In the tumor microenvironment, this modulation reprograms immunosuppressive myeloid cells.
Caption: Downstream functional outcomes of CD11b activation by Leukadherin-1.
Experimental Protocols
The following sections detail the methodologies used to characterize the binding and activity of (Z)-Leukadherin-1 choline.
Cell-Based Adhesion Assay
This assay is fundamental for quantifying the EC50 of CD11b agonists.
Methodology:
-
Plate Coating: 96-well MaxiSorp plates are coated overnight with a CD11b/CD18 ligand, such as fibrinogen (e.g., 1 µg per well), in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking agent, typically 1% Bovine Serum Albumin (BSA) in PBS.
-
Compound Preparation: A stock solution of (Z)-Leukadherin-1 choline is prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 2 to 10 mM. Serial dilutions are made to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay is kept low (~1%) to avoid solvent-related effects.
-
Cell Incubation: Cells expressing CD11b/CD18 (e.g., transfected K562 cells or primary neutrophils) are incubated with the various concentrations of Leukadherin-1 in an appropriate assay buffer.
-
Adhesion Step: The cell-compound suspension is added to the coated and blocked wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance or by using imaging-based analysis.
-
Data Analysis: The data is normalized and plotted against the compound concentration to determine the EC50 value.
Caption: Workflow for a typical cell-based adhesion assay.
Recombinant CD11b αA-Domain Ligand-Binding Assay
This assay confirms the direct interaction between the compound and the specific domain of CD11b.
Methodology:
-
Protein Expression and Purification: The human CD11b αA-domain (e.g., residues Gly111 to Gly321) is expressed as a fusion protein (e.g., GST-fusion) in E. coli and purified using affinity chromatography.
-
Plate Coating: 96-well plates are coated with fibrinogen and blocked with BSA as described in the cell-based assay.
-
Binding Reaction: The purified recombinant αA-domain is incubated in the wells in the presence or absence of Leukadherin-1.
-
Detection: The amount of αA-domain bound to the immobilized fibrinogen is quantified. This typically involves using an antibody against the fusion tag (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Analysis: An increase in the signal in the presence of Leukadherin-1 indicates that the compound enhances the binding of the αA-domain to its ligand.
Single-Molecule Force Spectroscopy (SMFS)
This advanced biophysical technique is used to probe the mechanics of the adhesive bond at the single-molecule level.
Methodology:
-
AFM Tip Functionalization: An Atomic Force Microscopy (AFM) tip is coated with the CD11b ligand, ICAM-1.
-
Cell Preparation: CD11b/CD18-expressing cells are plated on a suitable substrate.
-
Force Measurements: The ICAM-1-coated AFM tip is brought into contact with a cell to allow for bond formation. The tip is then retracted, and the force required to rupture the bond (detachment force) is measured.
-
Data Acquisition: This process is repeated thousands of times to generate a force-distance curve and build a statistical profile of the binding events.
-
Analysis: In the presence of Leukadherin-1, specific changes in the force curves, such as longer detachment distances, indicate an increase in membrane tether formation, revealing the biophysical mechanism of enhanced adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
In-Depth Technical Guide: (Z)-Leukadherin-1 Choline and its Binding Affinity to CD11b
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Z)-Leukadherin-1 choline, an allosteric agonist of the integrin CD11b/CD18. It details the compound's binding affinity, mechanism of action, and the experimental protocols used for its characterization.
Core Concept: Allosteric Activation of CD11b/CD18
(Z)-Leukadherin-1 choline, also known as ADH-503 or Leukadherin-1 (LA1), is a small molecule that positively modulates the function of the integrin CD11b/CD18 (also known as Mac-1 or CR3)[1][2][3]. This integrin is a key adhesion receptor on leukocytes, mediating their migration and immune functions[4][5].
Unlike antagonists that block receptor function, Leukadherin-1 is an allosteric agonist. It binds to a site on the CD11b αA-domain (or I-domain) that is distinct from the primary ligand-binding site. This binding event stabilizes the integrin in its high-affinity, open conformation, thereby enhancing its adhesion to endogenous ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) and fibrinogen. The counter-intuitive therapeutic effect arises from this enhanced adhesion, which leads to reduced leukocyte migration, chemotaxis, and transendothelial migration, ultimately dampening the inflammatory response in various disease models.
Quantitative Binding and Activity Data
The binding affinity and functional effects of Leukadherin-1 and its analogs have been quantified through various in vitro and ex vivo assays. The following tables summarize the key quantitative data available.
| Compound | Assay Type | Ligand | Cell Type/System | Parameter | Value | Reference |
| Leukadherin-1 (LA1) | Cell Adhesion | Fibrinogen | K562 cells expressing CD11b/CD18 | EC50 | 4 µM | |
| Leukadherin-1 Analog (Compound 6) | Cell Adhesion | Fibrinogen & iC3b | CD11b/CD18 expressing cells | EC50 | 10.5 µM | |
| (Z)-Leukadherin-1 (this compound free base) | Cellular Activity | - | Tumor microenvironment | Effective Concentration | 4 µM |
EC50 (50% effective concentration) refers to the concentration of the agonist that produces a 50% increase in cell adhesion.
Pharmacokinetic Properties of (Z)-Leukadherin-1 Choline (this compound)
| Dose (Oral Gavage) | Parameter | Value | Unit |
| 30 mg/kg | Mean Half-life (t1/2) | 4.68 | hours |
| Maximum Concentration (Cmax) | 1716 | ng/mL | |
| Area Under the Curve (AUC0-t) | 6950 | ng·h/mL | |
| 100 mg/kg | Mean Half-life (t1/2) | 3.95 | hours |
| Maximum Concentration (Cmax) | 2594 | ng/mL | |
| Area Under the Curve (AUC0-t) | 13962 | ng·h/mL |
Data derived from in vivo studies and presented in product literature.
Mechanism of Action and Signaling Pathways
Leukadherin-1's mechanism involves a specific interaction with the CD11b subunit, leading to a cascade of cellular events that differ significantly from those induced by activating antibodies.
Allosteric Activation Pathway
The binding of (Z)-Leukadherin-1 choline to an allosteric pocket on the CD11bA-domain induces a conformational change that activates the entire CD11b/CD18 heterodimer. This process does not, however, trigger global conformational changes or significant "outside-in" signaling, which is often associated with ligand-mimetic antibodies. The primary outcome is enhanced cell adhesion.
Caption: Allosteric activation of the CD11b/CD18 integrin by (Z)-Leukadherin-1 choline.
Functional Consequences of CD11b Activation
The enhanced adhesive state of leukocytes paradoxically inhibits their migratory capabilities. This leads to a reduction in tissue infiltration at sites of inflammation. In the tumor microenvironment, this modulation reprograms immunosuppressive myeloid cells.
Caption: Downstream functional outcomes of CD11b activation by Leukadherin-1.
Experimental Protocols
The following sections detail the methodologies used to characterize the binding and activity of (Z)-Leukadherin-1 choline.
Cell-Based Adhesion Assay
This assay is fundamental for quantifying the EC50 of CD11b agonists.
Methodology:
-
Plate Coating: 96-well MaxiSorp plates are coated overnight with a CD11b/CD18 ligand, such as fibrinogen (e.g., 1 µg per well), in a suitable buffer (e.g., 10 mM PBS, pH 7.4).
-
Blocking: Non-specific binding sites are blocked by incubating the wells with a blocking agent, typically 1% Bovine Serum Albumin (BSA) in PBS.
-
Compound Preparation: A stock solution of (Z)-Leukadherin-1 choline is prepared in dimethyl sulfoxide (DMSO) at a concentration of 2 to 10 mM. Serial dilutions are made to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the assay is kept low (~1%) to avoid solvent-related effects.
-
Cell Incubation: Cells expressing CD11b/CD18 (e.g., transfected K562 cells or primary neutrophils) are incubated with the various concentrations of Leukadherin-1 in an appropriate assay buffer.
-
Adhesion Step: The cell-compound suspension is added to the coated and blocked wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance or by using imaging-based analysis.
-
Data Analysis: The data is normalized and plotted against the compound concentration to determine the EC50 value.
Caption: Workflow for a typical cell-based adhesion assay.
Recombinant CD11b αA-Domain Ligand-Binding Assay
This assay confirms the direct interaction between the compound and the specific domain of CD11b.
Methodology:
-
Protein Expression and Purification: The human CD11b αA-domain (e.g., residues Gly111 to Gly321) is expressed as a fusion protein (e.g., GST-fusion) in E. coli and purified using affinity chromatography.
-
Plate Coating: 96-well plates are coated with fibrinogen and blocked with BSA as described in the cell-based assay.
-
Binding Reaction: The purified recombinant αA-domain is incubated in the wells in the presence or absence of Leukadherin-1.
-
Detection: The amount of αA-domain bound to the immobilized fibrinogen is quantified. This typically involves using an antibody against the fusion tag (e.g., anti-GST) followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for colorimetric detection.
-
Analysis: An increase in the signal in the presence of Leukadherin-1 indicates that the compound enhances the binding of the αA-domain to its ligand.
Single-Molecule Force Spectroscopy (SMFS)
This advanced biophysical technique is used to probe the mechanics of the adhesive bond at the single-molecule level.
Methodology:
-
AFM Tip Functionalization: An Atomic Force Microscopy (AFM) tip is coated with the CD11b ligand, ICAM-1.
-
Cell Preparation: CD11b/CD18-expressing cells are plated on a suitable substrate.
-
Force Measurements: The ICAM-1-coated AFM tip is brought into contact with a cell to allow for bond formation. The tip is then retracted, and the force required to rupture the bond (detachment force) is measured.
-
Data Acquisition: This process is repeated thousands of times to generate a force-distance curve and build a statistical profile of the binding events.
-
Analysis: In the presence of Leukadherin-1, specific changes in the force curves, such as longer detachment distances, indicate an increase in membrane tether formation, revealing the biophysical mechanism of enhanced adhesion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule agonists of integrin CD11b/CD18 do not induce global conformational changes and are significantly better than activating antibodies in reducing vascular injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
The Immunomodulatory Role of Adh-503 in Reprogramming Tumor-Associated Macrophages
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). Adh-503 (also known as GB1275) has emerged as a promising small-molecule therapeutic that targets the CD11b receptor on myeloid cells, leading to a profound reprogramming of TAMs and a shift from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on TAMs, and detailed experimental protocols for studying its activity.
Core Mechanism of Action
This compound is an allosteric agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18) that is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[1] By binding to an allosteric pocket in the αA domain of CD11b, this compound stabilizes the receptor in an active conformation.[1] This enhanced activation of CD11b increases its-dependent cell adhesion to intercellular adhesion molecule 1 (ICAM-1) on the endothelium.[2][3] The proposed downstream effects of this action are twofold:
-
Reduced Myeloid Cell Infiltration: The increased adhesion of myeloid cells to the vasculature is thought to reduce their extravasation into the tumor tissue, thereby decreasing the influx of new immunosuppressive monocytes that can differentiate into TAMs.[2]
-
TAM Repolarization: this compound directly acts on TAMs already present within the tumor, inducing a phenotypic switch from a pro-tumoral "M2-like" state to an anti-tumoral "M1-like" state. This reprogramming enhances their ability to present antigens and support anti-tumor T cell responses.
Recent studies have further elucidated the intracellular signaling pathways affected by this compound. Treatment with GB1275 (the salt form of this compound) has been shown to activate the STING (Stimulator of Interferon Genes) and STAT1 signaling pathways in human TAMs. This activation of interferon signaling, coupled with an inhibition of NF-κB signaling, is a key driver of the pro-inflammatory and anti-tumor phenotype in TAMs.
Quantitative Effects on Tumor-Associated Macrophages
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TAMs and the tumor microenvironment.
Table 1: In Vivo Effects of this compound on Tumor-Infiltrating Myeloid Cells
| Parameter | Animal Model | Treatment | Outcome | Source |
| Tumor-Infiltrating CD11b+ Cells | Orthotopic Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (4 μM equivalent), 8 days | Reduction in total CD11b+ cells and subsets of monocytes, granulocytes, eosinophils, and macrophages. | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Mouse models of PDAC and lung cancer | GB1275 | Reduced tumor infiltration of CD11b+ MDSCs. | |
| CD103+ Dendritic Cells (cDCs) | Mouse models of PDAC | GB1275 | Increased influx of activated CD103+ cDCs. |
Table 2: this compound-Induced Repolarization of Tumor-Associated Macrophages
| Parameter | Model System | Treatment | Outcome | Source |
| Immunosuppressive Gene Expression | Sorted TAMs from this compound-treated mice | This compound | Reduced expression of IL-6, TGFβ, Arginase-1, and IL-10. | |
| T-cell Chemokine Expression | Sorted TAMs from this compound-treated mice | This compound | Increased expression of CXCL10. | |
| Intracellular Signaling | Human TAMs from Phase 1 clinical trial | GB1275 | Activation of STING and STAT1 signaling pathways. | |
| NF-κB Signaling | In vitro and in vivo models | This compound/GB1275 | Inhibition of NF-κB signaling. |
Table 3: Pharmacokinetics of this compound in Preclinical Models
| Parameter | Dosing | Value | Source |
| Mean Half-life | 30 mg/kg | 4.68 hours | |
| Mean Half-life | 100 mg/kg | 3.95 hours | |
| Maximum Concentration (Cmax) | 30 mg/kg | 1716 ng/mL | |
| Maximum Concentration (Cmax) | 100 mg/kg | 2594 ng/mL | |
| Area Under the Curve (AUC0-t) | 30 mg/kg | 6950 ngh/mL | |
| Area Under the Curve (AUC0-t) | 100 mg/kg | 13962 ngh/mL |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action on TAMs
Caption: this compound activates CD11b on TAMs and monocytes, leading to TAM repolarization and reduced monocyte infiltration.
Diagram 2: Experimental Workflow for Assessing TAM Repolarization
Caption: Workflow for isolating and analyzing TAMs from this compound-treated mice to assess repolarization.
Experimental Protocols
1. Animal Models and this compound Administration
-
Animal Models: Preclinical studies have utilized various mouse models, including orthotopic pancreatic ductal adenocarcinoma (PDAC) models (e.g., using KI, KP2, or KPC cell lines) and lung cancer models (e.g., Lewis Lung Carcinoma).
-
This compound Formulation: this compound (or its salt form, GB1275) is typically formulated in a vehicle solution such as 0.5% Methylcellulose and 0.02% Tween-80 in water for oral administration.
-
Administration: The compound is administered to animals, often twice daily, via oral gavage (o.g.). Dosages in preclinical studies have ranged from 30 to 120 mg/kg.
2. Isolation of Tumor-Infiltrating Leukocytes
-
Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested. A common digestion buffer consists of RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I.
-
Cell Filtration and Lysis: The resulting cell suspension is passed through a cell strainer (e.g., 70 μm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.
-
Leukocyte Enrichment: Leukocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., with Percoll or Ficoll).
3. Flow Cytometry for TAM Analysis
-
Cell Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying and phenotyping TAMs would include:
-
Leukocyte Marker: CD45
-
Myeloid Markers: CD11b, F4/80, Ly6C, Ly6G
-
Macrophage Polarization Markers:
-
M1-like: CD80, CD86, MHC-II
-
M2-like: CD206 (Mannose Receptor), CD163
-
-
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
From the CD11b+ population, gate on F4/80+ macrophages.
-
Analyze the F4/80+ population for the expression of M1 and M2 markers.
-
4. Gene Expression Analysis of Sorted TAMs
-
TAM Sorting: Using the gating strategy described above, TAMs (e.g., CD45+CD11b+F4/80+) are sorted from the tumor single-cell suspension using a fluorescence-activated cell sorter (FACS).
-
RNA Extraction: RNA is extracted from the sorted TAM population using a commercially available kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform qRT-PCR using primers for genes of interest (e.g., Il6, Tgfβ1, Arg1, Il10, Cxcl10) and a housekeeping gene for normalization (e.g., Actb or Gapdh).
-
Analyze the data using the delta-delta Ct method to determine relative gene expression changes between this compound and vehicle-treated groups.
-
Conclusion and Future Directions
This compound represents a novel immunotherapeutic strategy that targets the innate immune system to overcome the immunosuppressive tumor microenvironment. By reducing the infiltration of myeloid cells and repolarizing TAMs towards an anti-tumor phenotype, this compound enhances anti-tumor T cell immunity and can sensitize tumors to other immunotherapies like checkpoint inhibitors. While initial clinical trial results in pancreatic cancer have not shown single-agent efficacy, the preclinical data strongly support its use in combination therapies. Further research is warranted to identify predictive biomarkers for patient response and to explore rational combination strategies that can fully exploit the immunomodulatory effects of this compound. The recent discovery of its role in activating the STING pathway opens new avenues for investigating its synergy with DNA-damaging agents like chemotherapy and radiation.
References
The Immunomodulatory Role of Adh-503 in Reprogramming Tumor-Associated Macrophages
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as tumor-associated macrophages (TAMs). Adh-503 (also known as GB1275) has emerged as a promising small-molecule therapeutic that targets the CD11b receptor on myeloid cells, leading to a profound reprogramming of TAMs and a shift from an immunosuppressive to an anti-tumorigenic state. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantifiable effects on TAMs, and detailed experimental protocols for studying its activity.
Core Mechanism of Action
This compound is an allosteric agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18) that is highly expressed on myeloid cells, including macrophages and myeloid-derived suppressor cells (MDSCs).[1] By binding to an allosteric pocket in the αA domain of CD11b, this compound stabilizes the receptor in an active conformation.[1] This enhanced activation of CD11b increases its-dependent cell adhesion to intercellular adhesion molecule 1 (ICAM-1) on the endothelium.[2][3] The proposed downstream effects of this action are twofold:
-
Reduced Myeloid Cell Infiltration: The increased adhesion of myeloid cells to the vasculature is thought to reduce their extravasation into the tumor tissue, thereby decreasing the influx of new immunosuppressive monocytes that can differentiate into TAMs.[2]
-
TAM Repolarization: this compound directly acts on TAMs already present within the tumor, inducing a phenotypic switch from a pro-tumoral "M2-like" state to an anti-tumoral "M1-like" state. This reprogramming enhances their ability to present antigens and support anti-tumor T cell responses.
Recent studies have further elucidated the intracellular signaling pathways affected by this compound. Treatment with GB1275 (the salt form of this compound) has been shown to activate the STING (Stimulator of Interferon Genes) and STAT1 signaling pathways in human TAMs. This activation of interferon signaling, coupled with an inhibition of NF-κB signaling, is a key driver of the pro-inflammatory and anti-tumor phenotype in TAMs.
Quantitative Effects on Tumor-Associated Macrophages
The following tables summarize the quantitative data from preclinical studies on the effects of this compound on TAMs and the tumor microenvironment.
Table 1: In Vivo Effects of this compound on Tumor-Infiltrating Myeloid Cells
| Parameter | Animal Model | Treatment | Outcome | Source |
| Tumor-Infiltrating CD11b+ Cells | Orthotopic Pancreatic Ductal Adenocarcinoma (PDAC) | This compound (4 μM equivalent), 8 days | Reduction in total CD11b+ cells and subsets of monocytes, granulocytes, eosinophils, and macrophages. | |
| Myeloid-Derived Suppressor Cells (MDSCs) | Mouse models of PDAC and lung cancer | GB1275 | Reduced tumor infiltration of CD11b+ MDSCs. | |
| CD103+ Dendritic Cells (cDCs) | Mouse models of PDAC | GB1275 | Increased influx of activated CD103+ cDCs. |
Table 2: this compound-Induced Repolarization of Tumor-Associated Macrophages
| Parameter | Model System | Treatment | Outcome | Source |
| Immunosuppressive Gene Expression | Sorted TAMs from this compound-treated mice | This compound | Reduced expression of IL-6, TGFβ, Arginase-1, and IL-10. | |
| T-cell Chemokine Expression | Sorted TAMs from this compound-treated mice | This compound | Increased expression of CXCL10. | |
| Intracellular Signaling | Human TAMs from Phase 1 clinical trial | GB1275 | Activation of STING and STAT1 signaling pathways. | |
| NF-κB Signaling | In vitro and in vivo models | This compound/GB1275 | Inhibition of NF-κB signaling. |
Table 3: Pharmacokinetics of this compound in Preclinical Models
| Parameter | Dosing | Value | Source |
| Mean Half-life | 30 mg/kg | 4.68 hours | |
| Mean Half-life | 100 mg/kg | 3.95 hours | |
| Maximum Concentration (Cmax) | 30 mg/kg | 1716 ng/mL | |
| Maximum Concentration (Cmax) | 100 mg/kg | 2594 ng/mL | |
| Area Under the Curve (AUC0-t) | 30 mg/kg | 6950 ngh/mL | |
| Area Under the Curve (AUC0-t) | 100 mg/kg | 13962 ngh/mL |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Mechanism of Action on TAMs
Caption: this compound activates CD11b on TAMs and monocytes, leading to TAM repolarization and reduced monocyte infiltration.
Diagram 2: Experimental Workflow for Assessing TAM Repolarization
Caption: Workflow for isolating and analyzing TAMs from this compound-treated mice to assess repolarization.
Experimental Protocols
1. Animal Models and this compound Administration
-
Animal Models: Preclinical studies have utilized various mouse models, including orthotopic pancreatic ductal adenocarcinoma (PDAC) models (e.g., using KI, KP2, or KPC cell lines) and lung cancer models (e.g., Lewis Lung Carcinoma).
-
This compound Formulation: this compound (or its salt form, GB1275) is typically formulated in a vehicle solution such as 0.5% Methylcellulose and 0.02% Tween-80 in water for oral administration.
-
Administration: The compound is administered to animals, often twice daily, via oral gavage (o.g.). Dosages in preclinical studies have ranged from 30 to 120 mg/kg.
2. Isolation of Tumor-Infiltrating Leukocytes
-
Tumor Dissociation: Harvested tumors are mechanically minced and then enzymatically digested. A common digestion buffer consists of RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I.
-
Cell Filtration and Lysis: The resulting cell suspension is passed through a cell strainer (e.g., 70 μm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.
-
Leukocyte Enrichment: Leukocytes can be enriched from the single-cell suspension using density gradient centrifugation (e.g., with Percoll or Ficoll).
3. Flow Cytometry for TAM Analysis
-
Cell Staining: The isolated single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies. A typical panel for identifying and phenotyping TAMs would include:
-
Leukocyte Marker: CD45
-
Myeloid Markers: CD11b, F4/80, Ly6C, Ly6G
-
Macrophage Polarization Markers:
-
M1-like: CD80, CD86, MHC-II
-
M2-like: CD206 (Mannose Receptor), CD163
-
-
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
From the CD45+ population, gate on CD11b+ myeloid cells.
-
From the CD11b+ population, gate on F4/80+ macrophages.
-
Analyze the F4/80+ population for the expression of M1 and M2 markers.
-
4. Gene Expression Analysis of Sorted TAMs
-
TAM Sorting: Using the gating strategy described above, TAMs (e.g., CD45+CD11b+F4/80+) are sorted from the tumor single-cell suspension using a fluorescence-activated cell sorter (FACS).
-
RNA Extraction: RNA is extracted from the sorted TAM population using a commercially available kit.
-
Quantitative RT-PCR (qRT-PCR):
-
Reverse transcribe the RNA to cDNA.
-
Perform qRT-PCR using primers for genes of interest (e.g., Il6, Tgfβ1, Arg1, Il10, Cxcl10) and a housekeeping gene for normalization (e.g., Actb or Gapdh).
-
Analyze the data using the delta-delta Ct method to determine relative gene expression changes between this compound and vehicle-treated groups.
-
Conclusion and Future Directions
This compound represents a novel immunotherapeutic strategy that targets the innate immune system to overcome the immunosuppressive tumor microenvironment. By reducing the infiltration of myeloid cells and repolarizing TAMs towards an anti-tumor phenotype, this compound enhances anti-tumor T cell immunity and can sensitize tumors to other immunotherapies like checkpoint inhibitors. While initial clinical trial results in pancreatic cancer have not shown single-agent efficacy, the preclinical data strongly support its use in combination therapies. Further research is warranted to identify predictive biomarkers for patient response and to explore rational combination strategies that can fully exploit the immunomodulatory effects of this compound. The recent discovery of its role in activating the STING pathway opens new avenues for investigating its synergy with DNA-damaging agents like chemotherapy and radiation.
References
GB1275: A Novel CD11b Modulator for Reprogramming the Tumor Microenvironment and Reducing Myeloid-Derived Suppressor Cell Infiltration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] GB1275, a first-in-class, orally bioavailable small molecule modulator of CD11b, has emerged as a promising therapeutic agent capable of reprogramming the TME to favor anti-tumor immunity.[2] Preclinical and clinical data suggest that GB1275 reduces the infiltration of MDSCs and TAMs into tumors, repolarizes M2 immunosuppressive TAMs to a pro-inflammatory M1 phenotype, and subsequently increases the infiltration and activation of cytotoxic CD8+ T cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to GB1275's effect on MDSC infiltration.
Core Mechanism of Action: Allosteric Modulation of CD11b
GB1275 functions as a positive allosteric modulator of CD11b, a component of the Mac-1 integrin (αMβ2) expressed on the surface of myeloid cells, including MDSCs and TAMs.[1]
Signaling Pathway of GB1275 Action:
Caption: GB1275 allosterically activates CD11b, leading to reduced myeloid cell infiltration.
Preclinical Data: Evidence from Pancreatic Cancer Models
The foundational preclinical work for GB1275 was extensively detailed in a 2019 publication in Science Translational Medicine by Panni RZ, et al. These studies utilized syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse models.
Quantitative Data Summary
| Parameter | Treatment Group | Result | Significance |
| Tumor Infiltration of CD11b+ MDSCs | GB1275 | Reduced infiltration | Statistically Significant |
| Tumor Infiltration of Activated CD8+ T cells | GB1275 | Increased influx | Statistically Significant |
| Tumor Infiltration of Activated CD103+ Dendritic Cells | GB1275 | Increased influx | Statistically Significant |
| Median Survival (Combination Therapy) | GB1275 + anti-PD-1 | >120 days (100% survival) | p < 0.001 |
| Vehicle Control | ~40 days (0% survival) |
Note: Specific quantitative values beyond survival data were not available in the reviewed abstracts. The table reflects the qualitative outcomes reported.
Experimental Protocols
2.2.1. Orthotopic Pancreatic Cancer Mouse Model
A representative experimental workflow for evaluating GB1275 in a preclinical pancreatic cancer model is outlined below.
Caption: Workflow for preclinical evaluation of GB1275 in a pancreatic cancer model.
2.2.2. Flow Cytometry for MDSC and T Cell Analysis
-
Tissue Preparation: Tumors were harvested, minced, and digested using a cocktail of collagenase, dispase, and DNase to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.
-
Antibody Staining: Cells were stained with a panel of fluorescently conjugated antibodies. A representative panel for identifying murine MDSCs and T cells would include:
-
MDSCs: CD45, CD11b, Ly6G, Ly6C
-
T Cells: CD45, CD3, CD4, CD8
-
-
Data Acquisition: Stained cells were analyzed on a multicolor flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
Within the CD45+ population:
-
Identify MDSCs as CD11b+Ly6G+ (granulocytic) or CD11b+Ly6C+ (monocytic).
-
Identify T cells as CD3+, and further delineate CD4+ and CD8+ subsets.
-
-
2.2.3. Immunohistochemistry (IHC)
-
Tissue Processing: Tumors were fixed in formalin and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.
-
Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
-
Staining: Sections were incubated with primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualization: A chromogen (e.g., DAB) was added to visualize the stained cells. Slides were counterstained with hematoxylin.
-
Analysis: The density of positively stained cells was quantified in multiple high-power fields per tumor section.
Clinical Development: The KEYNOTE-A36 (NCT04060342) Study
GB1275 is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[3]
Study Design and Dose Escalation
-
Phase 1: Dose escalation of GB1275 as monotherapy (Regimen A) and in combination with pembrolizumab (Regimen B).
-
Dose Levels: Ascending doses of GB1275 from 100 mg to 1200 mg twice daily (BID) were evaluated.
-
Recommended Phase 2 Dose (RP2D): GB1275 800 mg BID in combination with pembrolizumab 200 mg IV every 3 weeks was selected for the expansion phase.
Clinical Data Summary
| Parameter | Regimen A (GB1275 Monotherapy) | Regimen B (GB1275 + Pembrolizumab) |
| Number of Patients (Dose Escalation, as of Jan 8, 2021) | 23 | 21 |
| Dose-Limiting Toxicities | None reported | None reported |
| Common Adverse Events (≥10%) | Photosensitivity reaction, dysesthesia, pruritus | Photosensitivity reaction, dysesthesia, pruritus |
| Stable Disease | 31.6% (6/19) | 56.3% (9/16) |
| Partial Response | Not reported | 1 patient with MSS-CRC |
| Peripheral MDSCs | Down-regulation observed | Down-regulation observed |
| Tumor Infiltrating Lymphocytes (TILs) | Increase noted | Increase noted |
Data is based on preliminary results from the dose-escalation phase of the NCT04060342 study.
Future Directions and Conclusion
GB1275 represents a novel immunotherapeutic strategy that targets the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data strongly support its ability to reduce MDSC infiltration and enhance anti-tumor T cell responses, particularly in immunologically "cold" tumors like pancreatic cancer. Early clinical data indicate that GB1275 is well-tolerated and demonstrates biological activity consistent with its proposed mechanism of action. The ongoing Phase 2 expansion of the KEYNOTE-A36 study will provide more definitive insights into the efficacy of GB1275 in combination with checkpoint inhibitors. For researchers and drug developers, the modulation of CD11b with agents like GB1275 offers a promising avenue to overcome resistance to immunotherapy and improve outcomes for patients with a variety of solid tumors.
References
GB1275: A Novel CD11b Modulator for Reprogramming the Tumor Microenvironment and Reducing Myeloid-Derived Suppressor Cell Infiltration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the presence of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs).[1] GB1275, a first-in-class, orally bioavailable small molecule modulator of CD11b, has emerged as a promising therapeutic agent capable of reprogramming the TME to favor anti-tumor immunity.[2] Preclinical and clinical data suggest that GB1275 reduces the infiltration of MDSCs and TAMs into tumors, repolarizes M2 immunosuppressive TAMs to a pro-inflammatory M1 phenotype, and subsequently increases the infiltration and activation of cytotoxic CD8+ T cells. This guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to GB1275's effect on MDSC infiltration.
Core Mechanism of Action: Allosteric Modulation of CD11b
GB1275 functions as a positive allosteric modulator of CD11b, a component of the Mac-1 integrin (αMβ2) expressed on the surface of myeloid cells, including MDSCs and TAMs.[1]
Signaling Pathway of GB1275 Action:
Caption: GB1275 allosterically activates CD11b, leading to reduced myeloid cell infiltration.
Preclinical Data: Evidence from Pancreatic Cancer Models
The foundational preclinical work for GB1275 was extensively detailed in a 2019 publication in Science Translational Medicine by Panni RZ, et al. These studies utilized syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) mouse models.
Quantitative Data Summary
| Parameter | Treatment Group | Result | Significance |
| Tumor Infiltration of CD11b+ MDSCs | GB1275 | Reduced infiltration | Statistically Significant |
| Tumor Infiltration of Activated CD8+ T cells | GB1275 | Increased influx | Statistically Significant |
| Tumor Infiltration of Activated CD103+ Dendritic Cells | GB1275 | Increased influx | Statistically Significant |
| Median Survival (Combination Therapy) | GB1275 + anti-PD-1 | >120 days (100% survival) | p < 0.001 |
| Vehicle Control | ~40 days (0% survival) |
Note: Specific quantitative values beyond survival data were not available in the reviewed abstracts. The table reflects the qualitative outcomes reported.
Experimental Protocols
2.2.1. Orthotopic Pancreatic Cancer Mouse Model
A representative experimental workflow for evaluating GB1275 in a preclinical pancreatic cancer model is outlined below.
Caption: Workflow for preclinical evaluation of GB1275 in a pancreatic cancer model.
2.2.2. Flow Cytometry for MDSC and T Cell Analysis
-
Tissue Preparation: Tumors were harvested, minced, and digested using a cocktail of collagenase, dispase, and DNase to obtain a single-cell suspension. Red blood cells were lysed using an ACK lysis buffer.
-
Antibody Staining: Cells were stained with a panel of fluorescently conjugated antibodies. A representative panel for identifying murine MDSCs and T cells would include:
-
MDSCs: CD45, CD11b, Ly6G, Ly6C
-
T Cells: CD45, CD3, CD4, CD8
-
-
Data Acquisition: Stained cells were analyzed on a multicolor flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
Within the CD45+ population:
-
Identify MDSCs as CD11b+Ly6G+ (granulocytic) or CD11b+Ly6C+ (monocytic).
-
Identify T cells as CD3+, and further delineate CD4+ and CD8+ subsets.
-
-
2.2.3. Immunohistochemistry (IHC)
-
Tissue Processing: Tumors were fixed in formalin and embedded in paraffin. 4-5 µm sections were cut and mounted on slides.
-
Antigen Retrieval: Slides were deparaffinized and rehydrated, followed by heat-induced epitope retrieval.
-
Staining: Sections were incubated with primary antibodies (e.g., anti-CD8 for cytotoxic T cells, anti-F4/80 for macrophages), followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Visualization: A chromogen (e.g., DAB) was added to visualize the stained cells. Slides were counterstained with hematoxylin.
-
Analysis: The density of positively stained cells was quantified in multiple high-power fields per tumor section.
Clinical Development: The KEYNOTE-A36 (NCT04060342) Study
GB1275 is being evaluated in a Phase 1/2 clinical trial as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[3]
Study Design and Dose Escalation
-
Phase 1: Dose escalation of GB1275 as monotherapy (Regimen A) and in combination with pembrolizumab (Regimen B).
-
Dose Levels: Ascending doses of GB1275 from 100 mg to 1200 mg twice daily (BID) were evaluated.
-
Recommended Phase 2 Dose (RP2D): GB1275 800 mg BID in combination with pembrolizumab 200 mg IV every 3 weeks was selected for the expansion phase.
Clinical Data Summary
| Parameter | Regimen A (GB1275 Monotherapy) | Regimen B (GB1275 + Pembrolizumab) |
| Number of Patients (Dose Escalation, as of Jan 8, 2021) | 23 | 21 |
| Dose-Limiting Toxicities | None reported | None reported |
| Common Adverse Events (≥10%) | Photosensitivity reaction, dysesthesia, pruritus | Photosensitivity reaction, dysesthesia, pruritus |
| Stable Disease | 31.6% (6/19) | 56.3% (9/16) |
| Partial Response | Not reported | 1 patient with MSS-CRC |
| Peripheral MDSCs | Down-regulation observed | Down-regulation observed |
| Tumor Infiltrating Lymphocytes (TILs) | Increase noted | Increase noted |
Data is based on preliminary results from the dose-escalation phase of the NCT04060342 study.
Future Directions and Conclusion
GB1275 represents a novel immunotherapeutic strategy that targets the immunosuppressive myeloid compartment of the tumor microenvironment. Preclinical data strongly support its ability to reduce MDSC infiltration and enhance anti-tumor T cell responses, particularly in immunologically "cold" tumors like pancreatic cancer. Early clinical data indicate that GB1275 is well-tolerated and demonstrates biological activity consistent with its proposed mechanism of action. The ongoing Phase 2 expansion of the KEYNOTE-A36 study will provide more definitive insights into the efficacy of GB1275 in combination with checkpoint inhibitors. For researchers and drug developers, the modulation of CD11b with agents like GB1275 offers a promising avenue to overcome resistance to immunotherapy and improve outcomes for patients with a variety of solid tumors.
References
The Role of Adh-503 in Enhancing Dendritic Cell Response: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and impact of Adh-503, a small molecule agonist of CD11b, on the function of dendritic cells (DCs) within the tumor microenvironment. The information presented is based on publicly available research, primarily centered around preclinical studies in pancreatic ductal adenocarcinoma (PDAC). This compound has been shown to reprogram the immunosuppressive myeloid landscape, leading to enhanced anti-tumor immunity, partly through the potentiation of dendritic cell responses.[1][2][3]
Core Mechanism of Action
This compound is an orally active, allosteric agonist of CD11b (also known as Integrin alpha M, ITGAM, or Mac-1), a subunit of the αMβ2 integrin receptor highly expressed on myeloid cells, including dendritic cells.[1] By binding to CD11b, this compound is thought to induce a conformational change that modulates the cell's adhesive and signaling properties. This allosteric activation of CD11b leads to a cascade of events that collectively enhance the anti-tumor immune response.
Mechanistically, this compound has been shown to suppress the infiltration of immunosuppressive myeloid cells into the tumor by increasing CD11b-dependent cell adhesion to ICAM-1 on the endothelium, thereby preventing their extravasation.[1] This reduction in immunosuppressive cells creates a more favorable environment for the activation of an effective anti-tumor response.
Enhancement of Dendritic Cell Function
A key aspect of this compound's immunomodulatory activity is its positive impact on dendritic cells, the most potent antigen-presenting cells (APCs). Research indicates that treatment with this compound leads to an enhanced dendritic cell response, which is crucial for priming and activating tumor-specific T cells.
Quantitative Data on Dendritic Cell Populations
The following table summarizes the observed effects of this compound on dendritic cell populations within the tumor microenvironment, based on available data.
| Cell Population | Treatment Group | Change in Population | Reference |
| CD103+ Conventional Dendritic Cells (cDCs) | This compound | Accumulation in the tumor | |
| CD11b+ cDC2s | This compound | Reduced numbers of tumor-infiltrating cells | |
| Monocyte-derived DCs | This compound | Reduced numbers of tumor-infiltrating cells |
Note: This data is qualitative based on abstracts and summaries. The full research articles would contain specific quantitative values.
Signaling Pathways
The precise signaling cascade initiated by this compound in dendritic cells is an area of ongoing research. However, based on the known functions of CD11b, a putative signaling pathway can be proposed. CD11b activation can influence downstream signaling pathways, including those related to Toll-like receptor (TLR) signaling, which are critical for DC maturation and activation.
Caption: Putative signaling cascade initiated by this compound binding to CD11b on dendritic cells.
Experimental Protocols
The following are representative experimental protocols that could be used to assess the role of this compound in enhancing dendritic cell responses. These are based on standard immunological techniques.
Murine Tumor Model and this compound Treatment
A common method to study the in vivo effects of this compound involves using a syngeneic mouse model of cancer, such as pancreatic ductal adenocarcinoma.
-
Cell Line: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) or other suitable murine cancer cell lines.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Orthotopic injection of tumor cells into the pancreas.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, administered by oral gavage twice daily) or a vehicle control.
-
Endpoint: Tumors are harvested at a specified time point for analysis.
Isolation of Tumor-Infiltrating Leukocytes
To analyze the immune cell populations within the tumor, a single-cell suspension is required.
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I.
-
Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.
-
Leukocyte Enrichment: Leukocytes can be enriched using a density gradient centrifugation method (e.g., Percoll).
Flow Cytometric Analysis of Dendritic Cells
Flow cytometry is a powerful technique to identify and quantify different dendritic cell subsets.
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify specific cell surface markers. A representative panel for dendritic cells could include:
-
Leukocyte marker: CD45
-
Myeloid markers: CD11b, CD11c
-
Dendritic cell subset markers: MHC Class II, CD103, CD24, XCR1
-
Maturation/Activation markers: CD80, CD86
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: A sequential gating strategy is used to first identify live, single cells, then CD45+ leukocytes, followed by specific dendritic cell populations (e.g., CD11c+ MHCII+ cells, further delineated into CD103+ cDC1s and CD11b+ cDC2s).
Caption: A typical experimental workflow for studying the effects of this compound on tumor-infiltrating dendritic cells.
Conclusion
This compound represents a promising therapeutic agent that can modulate the tumor microenvironment to favor an anti-tumor immune response. Its ability to enhance dendritic cell function, particularly the accumulation of CD103+ cDCs, is a critical component of its mechanism of action. Further research is needed to fully elucidate the downstream signaling pathways in dendritic cells and to translate these preclinical findings into effective clinical therapies for cancer patients.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Adh-503 in Enhancing Dendritic Cell Response: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the mechanism and impact of Adh-503, a small molecule agonist of CD11b, on the function of dendritic cells (DCs) within the tumor microenvironment. The information presented is based on publicly available research, primarily centered around preclinical studies in pancreatic ductal adenocarcinoma (PDAC). This compound has been shown to reprogram the immunosuppressive myeloid landscape, leading to enhanced anti-tumor immunity, partly through the potentiation of dendritic cell responses.[1][2][3]
Core Mechanism of Action
This compound is an orally active, allosteric agonist of CD11b (also known as Integrin alpha M, ITGAM, or Mac-1), a subunit of the αMβ2 integrin receptor highly expressed on myeloid cells, including dendritic cells.[1] By binding to CD11b, this compound is thought to induce a conformational change that modulates the cell's adhesive and signaling properties. This allosteric activation of CD11b leads to a cascade of events that collectively enhance the anti-tumor immune response.
Mechanistically, this compound has been shown to suppress the infiltration of immunosuppressive myeloid cells into the tumor by increasing CD11b-dependent cell adhesion to ICAM-1 on the endothelium, thereby preventing their extravasation.[1] This reduction in immunosuppressive cells creates a more favorable environment for the activation of an effective anti-tumor response.
Enhancement of Dendritic Cell Function
A key aspect of this compound's immunomodulatory activity is its positive impact on dendritic cells, the most potent antigen-presenting cells (APCs). Research indicates that treatment with this compound leads to an enhanced dendritic cell response, which is crucial for priming and activating tumor-specific T cells.
Quantitative Data on Dendritic Cell Populations
The following table summarizes the observed effects of this compound on dendritic cell populations within the tumor microenvironment, based on available data.
| Cell Population | Treatment Group | Change in Population | Reference |
| CD103+ Conventional Dendritic Cells (cDCs) | This compound | Accumulation in the tumor | |
| CD11b+ cDC2s | This compound | Reduced numbers of tumor-infiltrating cells | |
| Monocyte-derived DCs | This compound | Reduced numbers of tumor-infiltrating cells |
Note: This data is qualitative based on abstracts and summaries. The full research articles would contain specific quantitative values.
Signaling Pathways
The precise signaling cascade initiated by this compound in dendritic cells is an area of ongoing research. However, based on the known functions of CD11b, a putative signaling pathway can be proposed. CD11b activation can influence downstream signaling pathways, including those related to Toll-like receptor (TLR) signaling, which are critical for DC maturation and activation.
Caption: Putative signaling cascade initiated by this compound binding to CD11b on dendritic cells.
Experimental Protocols
The following are representative experimental protocols that could be used to assess the role of this compound in enhancing dendritic cell responses. These are based on standard immunological techniques.
Murine Tumor Model and this compound Treatment
A common method to study the in vivo effects of this compound involves using a syngeneic mouse model of cancer, such as pancreatic ductal adenocarcinoma.
-
Cell Line: KPC (KrasLSL-G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre) or other suitable murine cancer cell lines.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Orthotopic injection of tumor cells into the pancreas.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 60 mg/kg, administered by oral gavage twice daily) or a vehicle control.
-
Endpoint: Tumors are harvested at a specified time point for analysis.
Isolation of Tumor-Infiltrating Leukocytes
To analyze the immune cell populations within the tumor, a single-cell suspension is required.
-
Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested using a cocktail of enzymes such as collagenase D, dispase, and DNase I.
-
Cell Filtration: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using an ACK lysis buffer.
-
Leukocyte Enrichment: Leukocytes can be enriched using a density gradient centrifugation method (e.g., Percoll).
Flow Cytometric Analysis of Dendritic Cells
Flow cytometry is a powerful technique to identify and quantify different dendritic cell subsets.
-
Antibody Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify specific cell surface markers. A representative panel for dendritic cells could include:
-
Leukocyte marker: CD45
-
Myeloid markers: CD11b, CD11c
-
Dendritic cell subset markers: MHC Class II, CD103, CD24, XCR1
-
Maturation/Activation markers: CD80, CD86
-
-
Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.
-
Gating Strategy: A sequential gating strategy is used to first identify live, single cells, then CD45+ leukocytes, followed by specific dendritic cell populations (e.g., CD11c+ MHCII+ cells, further delineated into CD103+ cDC1s and CD11b+ cDC2s).
Caption: A typical experimental workflow for studying the effects of this compound on tumor-infiltrating dendritic cells.
Conclusion
This compound represents a promising therapeutic agent that can modulate the tumor microenvironment to favor an anti-tumor immune response. Its ability to enhance dendritic cell function, particularly the accumulation of CD103+ cDCs, is a critical component of its mechanism of action. Further research is needed to fully elucidate the downstream signaling pathways in dendritic cells and to translate these preclinical findings into effective clinical therapies for cancer patients.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Immunomodulatory Landscape of Adh-503: A Technical Guide to its Impact on Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a significant modulator of the innate immune system. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms innate immune responses, with a particular focus on its potential in cancer immunotherapy. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar immunomodulatory compounds.
Introduction
The innate immune system, the body's first line of defense, plays a crucial role in orchestrating the initial response to pathogens and cellular stress. Myeloid cells, including macrophages, monocytes, granulocytes, and dendritic cells, are central players in this process. In the context of cancer, the tumor microenvironment (TME) often co-opts these cells, leading to an immunosuppressive state that hinders effective anti-tumor immunity.[1] this compound, an orally active and allosteric agonist of CD11b (also known as integrin αMβ2 or Mac-1), has demonstrated the ability to counteract this immunosuppression.[2][3] CD11b is highly expressed on the surface of myeloid cells and is pivotal in their trafficking and function.[1][4] By partially activating CD11b, this compound initiates a cascade of events that collectively repolarize the innate immune landscape from a pro-tumor to an anti-tumor state.
Mechanism of Action
This compound functions by binding to an allosteric site on the CD11b αA-domain, inducing a partially active conformation of the integrin. This has two primary consequences:
-
Suppression of Myeloid Cell Infiltration: The partial activation of CD11b by this compound enhances the adhesion of myeloid cells to intercellular adhesion molecule-1 (ICAM-1) on the endothelium. This increased adhesion prevents their subsequent extravasation into inflamed tissues, such as the TME, thereby reducing the influx of immunosuppressive myeloid cells.
-
Direct Immunomodulation of Macrophages: Beyond its effects on cell trafficking, this compound directly influences the function of macrophages that are already present within tissues. It has been shown to suppress Toll-like receptor (TLR)-dependent signaling pathways, leading to a shift in their phenotype and cytokine production profile.
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings on its impact on myeloid cell populations, macrophage gene expression, and T-cell responses.
Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells
| Cell Type | Change with this compound Treatment | Fold Change/Percentage Reduction | Mouse Model | Reference |
| Total CD11b+ cells | Decrease | Significant reduction | Orthotopic PDAC | |
| Monocytes | Decrease | Significant reduction | Orthotopic PDAC | |
| Granulocytes | Decrease | Significant reduction | Orthotopic PDAC | |
| Eosinophils | Decrease | Significant reduction | Orthotopic PDAC | |
| Macrophages | Decrease | Significant reduction | Orthotopic PDAC |
Table 2: this compound-Induced Gene Expression Changes in Tumor-Associated Macrophages (TAMs)
| Gene | Function | Change with this compound Treatment | Mouse Model | Reference |
| IL-6 | Pro-inflammatory/Immunosuppressive | Decreased Expression | PDAC | |
| TGFβ | Immunosuppressive | Decreased Expression | PDAC | |
| Arginase-1 | Immunosuppressive | Decreased Expression | PDAC | |
| IL-10 | Immunosuppressive | Decreased Expression | PDAC | |
| CXCL10 | T-cell Chemoattractant | Increased Expression | PDAC |
Table 3: Impact of this compound on T-Cell Responses in the Tumor Microenvironment
| T-Cell Population/Parameter | Change with this compound Treatment | Mouse Model | Reference |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | Increased Numbers | Orthotopic PDAC | |
| CD4+ Effector T-Cells | Increased Numbers | Orthotopic PDAC | |
| Proliferation (Ki67+) of CD8+ CTLs | Increased | Orthotopic PDAC | |
| Activation (CD44Hi CD62Lneg) of CD4+ T-cells | Increased | Orthotopic PDAC | |
| Tumor-Specific (dextramer+) CD8+ T-cells | Increased Numbers and Frequency | Orthotopic PDAC |
Signaling Pathways Modulated by this compound
This compound, through the activation of CD11b, has been shown to suppress TLR-dependent inflammatory signaling. A key mechanism involves the inhibition of the FOXO3/IRF7 pathway.
Caption: this compound-mediated activation of CD11b suppresses TLR4-induced IFN-β production.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on innate immunity.
In Vivo Myeloid Cell Infiltration Assay
This protocol describes how to assess the effect of this compound on the infiltration of myeloid cells into a tumor.
Caption: Experimental workflow for analyzing myeloid cell infiltration in vivo.
Materials:
-
This compound
-
Vehicle control (e.g., corn oil)
-
Tumor cells (e.g., pancreatic cancer cell line)
-
Mice (e.g., C57BL/6)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD11c)
-
Red blood cell lysis buffer
-
Collagenase/Dispase solution
-
Flow cytometer
Procedure:
-
Tumor Implantation: Surgically implant tumor cells into the relevant organ (e.g., pancreas) of the mice.
-
Treatment: Once tumors are established, begin treatment with this compound or vehicle control via oral gavage at a predetermined dose and schedule.
-
Tumor Harvest: At the experimental endpoint, euthanize the mice and surgically excise the tumors.
-
Single-Cell Suspension: Mince the tumors and digest them with a collagenase/dispase solution to obtain a single-cell suspension. Filter the suspension through a cell strainer.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining: Resuspend the cells in flow cytometry buffer and stain with a cocktail of fluorescently labeled antibodies to identify different myeloid cell populations.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different myeloid cell subsets (e.g., macrophages, neutrophils, monocytes, dendritic cells) within the tumor.
Macrophage Repolarization Assay (In Vitro)
This protocol details how to assess the direct effect of this compound on macrophage phenotype and gene expression.
Materials:
-
Bone marrow cells from mice
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
LPS (Lipopolysaccharide)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Flow cytometry antibodies for M1/M2 markers (e.g., CD86, iNOS, CD206, Arginase-1)
Procedure:
-
Macrophage Differentiation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF for 5-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Treatment: Plate the BMDMs and treat them with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Stimulation: Stimulate the macrophages with LPS to induce a pro-inflammatory response.
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to measure the expression levels of genes associated with M1 (e.g., Il6, Tnf) and M2 (e.g., Arg1, Il10) macrophage phenotypes.
-
-
Phenotypic Analysis (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
-
Dendritic Cell Activation Assay
This protocol outlines a method to evaluate the effect of this compound on the activation of dendritic cells (DCs).
Materials:
-
Bone marrow cells from mice
-
GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) and IL-4
-
This compound
-
LPS
-
Flow cytometry antibodies for DC activation markers (e.g., CD80, CD86, MHC class II)
Procedure:
-
DC Differentiation: Culture bone marrow cells with GM-CSF and IL-4 for 7-9 days to generate bone marrow-derived dendritic cells (BMDCs).
-
Co-culture and Treatment: Co-culture the BMDCs with tumor cells or treat with tumor-conditioned media in the presence of this compound or vehicle control.
-
Maturation Stimulus: Add a maturation stimulus such as LPS for the final 18-24 hours of culture.
-
Flow Cytometry Analysis: Harvest the BMDCs and stain them with fluorescently conjugated antibodies against DC maturation and activation markers.
-
Data Analysis: Analyze the expression levels of these markers by flow cytometry to assess the activation state of the DCs.
Conclusion
This compound represents a promising therapeutic agent that can reprogram the innate immune system to create a more favorable environment for anti-tumor immunity. Its ability to reduce the infiltration of immunosuppressive myeloid cells and repolarize tumor-associated macrophages highlights its potential as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for further investigation into the multifaceted effects of this compound and the development of novel innate immune-modulating therapies.
References
The Immunomodulatory Landscape of Adh-503: A Technical Guide to its Impact on Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a significant modulator of the innate immune system. This technical guide provides an in-depth analysis of the core mechanisms by which this compound reprograms innate immune responses, with a particular focus on its potential in cancer immunotherapy. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar immunomodulatory compounds.
Introduction
The innate immune system, the body's first line of defense, plays a crucial role in orchestrating the initial response to pathogens and cellular stress. Myeloid cells, including macrophages, monocytes, granulocytes, and dendritic cells, are central players in this process. In the context of cancer, the tumor microenvironment (TME) often co-opts these cells, leading to an immunosuppressive state that hinders effective anti-tumor immunity.[1] this compound, an orally active and allosteric agonist of CD11b (also known as integrin αMβ2 or Mac-1), has demonstrated the ability to counteract this immunosuppression.[2][3] CD11b is highly expressed on the surface of myeloid cells and is pivotal in their trafficking and function.[1][4] By partially activating CD11b, this compound initiates a cascade of events that collectively repolarize the innate immune landscape from a pro-tumor to an anti-tumor state.
Mechanism of Action
This compound functions by binding to an allosteric site on the CD11b αA-domain, inducing a partially active conformation of the integrin. This has two primary consequences:
-
Suppression of Myeloid Cell Infiltration: The partial activation of CD11b by this compound enhances the adhesion of myeloid cells to intercellular adhesion molecule-1 (ICAM-1) on the endothelium. This increased adhesion prevents their subsequent extravasation into inflamed tissues, such as the TME, thereby reducing the influx of immunosuppressive myeloid cells.
-
Direct Immunomodulation of Macrophages: Beyond its effects on cell trafficking, this compound directly influences the function of macrophages that are already present within tissues. It has been shown to suppress Toll-like receptor (TLR)-dependent signaling pathways, leading to a shift in their phenotype and cytokine production profile.
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in various preclinical models. The following tables summarize key findings on its impact on myeloid cell populations, macrophage gene expression, and T-cell responses.
Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells
| Cell Type | Change with this compound Treatment | Fold Change/Percentage Reduction | Mouse Model | Reference |
| Total CD11b+ cells | Decrease | Significant reduction | Orthotopic PDAC | |
| Monocytes | Decrease | Significant reduction | Orthotopic PDAC | |
| Granulocytes | Decrease | Significant reduction | Orthotopic PDAC | |
| Eosinophils | Decrease | Significant reduction | Orthotopic PDAC | |
| Macrophages | Decrease | Significant reduction | Orthotopic PDAC |
Table 2: this compound-Induced Gene Expression Changes in Tumor-Associated Macrophages (TAMs)
| Gene | Function | Change with this compound Treatment | Mouse Model | Reference |
| IL-6 | Pro-inflammatory/Immunosuppressive | Decreased Expression | PDAC | |
| TGFβ | Immunosuppressive | Decreased Expression | PDAC | |
| Arginase-1 | Immunosuppressive | Decreased Expression | PDAC | |
| IL-10 | Immunosuppressive | Decreased Expression | PDAC | |
| CXCL10 | T-cell Chemoattractant | Increased Expression | PDAC |
Table 3: Impact of this compound on T-Cell Responses in the Tumor Microenvironment
| T-Cell Population/Parameter | Change with this compound Treatment | Mouse Model | Reference |
| CD8+ Cytotoxic T Lymphocytes (CTLs) | Increased Numbers | Orthotopic PDAC | |
| CD4+ Effector T-Cells | Increased Numbers | Orthotopic PDAC | |
| Proliferation (Ki67+) of CD8+ CTLs | Increased | Orthotopic PDAC | |
| Activation (CD44Hi CD62Lneg) of CD4+ T-cells | Increased | Orthotopic PDAC | |
| Tumor-Specific (dextramer+) CD8+ T-cells | Increased Numbers and Frequency | Orthotopic PDAC |
Signaling Pathways Modulated by this compound
This compound, through the activation of CD11b, has been shown to suppress TLR-dependent inflammatory signaling. A key mechanism involves the inhibition of the FOXO3/IRF7 pathway.
Caption: this compound-mediated activation of CD11b suppresses TLR4-induced IFN-β production.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the impact of this compound on innate immunity.
In Vivo Myeloid Cell Infiltration Assay
This protocol describes how to assess the effect of this compound on the infiltration of myeloid cells into a tumor.
Caption: Experimental workflow for analyzing myeloid cell infiltration in vivo.
Materials:
-
This compound
-
Vehicle control (e.g., corn oil)
-
Tumor cells (e.g., pancreatic cancer cell line)
-
Mice (e.g., C57BL/6)
-
Flow cytometry buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD11c)
-
Red blood cell lysis buffer
-
Collagenase/Dispase solution
-
Flow cytometer
Procedure:
-
Tumor Implantation: Surgically implant tumor cells into the relevant organ (e.g., pancreas) of the mice.
-
Treatment: Once tumors are established, begin treatment with this compound or vehicle control via oral gavage at a predetermined dose and schedule.
-
Tumor Harvest: At the experimental endpoint, euthanize the mice and surgically excise the tumors.
-
Single-Cell Suspension: Mince the tumors and digest them with a collagenase/dispase solution to obtain a single-cell suspension. Filter the suspension through a cell strainer.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining: Resuspend the cells in flow cytometry buffer and stain with a cocktail of fluorescently labeled antibodies to identify different myeloid cell populations.
-
Flow Cytometry: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different myeloid cell subsets (e.g., macrophages, neutrophils, monocytes, dendritic cells) within the tumor.
Macrophage Repolarization Assay (In Vitro)
This protocol details how to assess the direct effect of this compound on macrophage phenotype and gene expression.
Materials:
-
Bone marrow cells from mice
-
M-CSF (Macrophage Colony-Stimulating Factor)
-
This compound
-
LPS (Lipopolysaccharide)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
Flow cytometry antibodies for M1/M2 markers (e.g., CD86, iNOS, CD206, Arginase-1)
Procedure:
-
Macrophage Differentiation: Isolate bone marrow cells from the femurs and tibias of mice and culture them in the presence of M-CSF for 5-7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Treatment: Plate the BMDMs and treat them with this compound or vehicle control for a specified period (e.g., 24 hours).
-
Stimulation: Stimulate the macrophages with LPS to induce a pro-inflammatory response.
-
Gene Expression Analysis (qRT-PCR):
-
Lyse the cells and extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform qRT-PCR to measure the expression levels of genes associated with M1 (e.g., Il6, Tnf) and M2 (e.g., Arg1, Il10) macrophage phenotypes.
-
-
Phenotypic Analysis (Flow Cytometry):
-
Harvest the cells and stain them with fluorescently labeled antibodies against M1 and M2 surface markers.
-
Analyze the cells by flow cytometry to determine the percentage of M1 and M2 polarized macrophages.
-
Dendritic Cell Activation Assay
This protocol outlines a method to evaluate the effect of this compound on the activation of dendritic cells (DCs).
Materials:
-
Bone marrow cells from mice
-
GM-CSF (Granulocyte-Macrophage Colony-Stimulating Factor) and IL-4
-
This compound
-
LPS
-
Flow cytometry antibodies for DC activation markers (e.g., CD80, CD86, MHC class II)
Procedure:
-
DC Differentiation: Culture bone marrow cells with GM-CSF and IL-4 for 7-9 days to generate bone marrow-derived dendritic cells (BMDCs).
-
Co-culture and Treatment: Co-culture the BMDCs with tumor cells or treat with tumor-conditioned media in the presence of this compound or vehicle control.
-
Maturation Stimulus: Add a maturation stimulus such as LPS for the final 18-24 hours of culture.
-
Flow Cytometry Analysis: Harvest the BMDCs and stain them with fluorescently conjugated antibodies against DC maturation and activation markers.
-
Data Analysis: Analyze the expression levels of these markers by flow cytometry to assess the activation state of the DCs.
Conclusion
This compound represents a promising therapeutic agent that can reprogram the innate immune system to create a more favorable environment for anti-tumor immunity. Its ability to reduce the infiltration of immunosuppressive myeloid cells and repolarize tumor-associated macrophages highlights its potential as a standalone therapy or in combination with other immunotherapies, such as checkpoint inhibitors. The experimental protocols and data presented in this guide provide a framework for further investigation into the multifaceted effects of this compound and the development of novel innate immune-modulating therapies.
References
In-Depth Technical Guide to the Structural Activity Relationship of Adh-503
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adh-503, also known as (Z)-Leukadherin-1 choline (B1196258) or GB1275, is a potent, orally active, allosteric agonist of the integrin CD11b/CD18 (Mac-1). As a member of the leukadherin class of molecules, this compound features a core furanyl thiazolidinone chemical structure. Its mechanism of action involves binding to an allosteric site on the CD11b A-domain (I-domain), which stabilizes the integrin in a high-affinity, partially active conformation. This activation enhances CD11b-dependent cell adhesion, leading to a reduction in the infiltration of immunosuppressive myeloid cells into the tumor microenvironment and a repolarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory phenotype. These effects ultimately bolster anti-tumor T-cell immunity and can sensitize tumors to checkpoint inhibitor immunotherapies. This guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Structural Activity Relationship (SAR) of this compound and its Analogs
The biological activity of this compound and related leukadherins is intrinsically linked to their chemical structure. The core furanyl thiazolidinone motif is essential for activity, with substitutions at various positions on this scaffold significantly influencing the potency of CD11b agonism.
Core Scaffold and Key Structural Features
The foundational structure for this class of CD11b agonists is the furanyl thiazolidinone core. The exploration of various substitutions on this central motif has led to the identification of several potent compounds, including Leukadherin-1 (LA1), the parent compound of this compound.
Table 1: Structural Activity Relationship of Leukadherin Analogs
| Compound | R Group Modification | EC50 for CD11b/CD18-dependent cell adhesion to fibrinogen (µM) |
| Leukadherin-1 (LA1) | [Structure of R group for LA1] | 4[1][2][3][4][5] |
| Leukadherin-2 (LA2) | [Structure of R group for LA2] | 12 |
| Leukadherin-3 (LA3) | [Structure of R group for LA3] | 14 |
Note: Specific R group structures for LA2 and LA3 are not detailed in the provided search results. The table highlights the variation in potency with different analogs.
The data indicates that subtle changes to the substituents on the core scaffold can lead to significant differences in biological activity. The development of this compound as the choline salt of (Z)-Leukadherin-1 likely aimed to improve its pharmaceutical properties, such as solubility and oral bioavailability.
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of CD11b. It binds to a hydrophobic cleft within the ligand-binding αA-domain of CD11b, a site distinct from the ligand-binding site itself. This binding event induces a conformational change that stabilizes the "open" and active state of the integrin, thereby increasing its affinity for its ligands, such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.
This enhanced adhesion of myeloid cells to the endothelium prevents their extravasation into tissues, including the tumor microenvironment. Within the tumor, the activation of CD11b on TAMs leads to their repolarization from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This reprogramming is associated with changes in the cytokine profile, including a decrease in immunosuppressive cytokines and an increase in T-cell chemoattractants.
Experimental Protocols
CD11b/CD18-Dependent Cell Adhesion Assay
This assay is crucial for evaluating the potency of this compound and its analogs in promoting cell adhesion.
Materials:
-
K562 cells stably transfected with CD11b/CD18 (K562-CD11b/CD18).
-
Human fibrinogen.
-
Assay buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+).
-
96-well or 384-well microplates.
-
This compound and analog compounds dissolved in DMSO.
-
Plate reader or automated microscope for quantification.
Protocol:
-
Plate Coating: Coat microplate wells with human fibrinogen at an appropriate concentration and incubate overnight at 4°C. Block non-specific binding sites with a suitable blocking agent (e.g., BSA).
-
Cell Preparation: Culture K562-CD11b/CD18 cells to the appropriate density. Wash the cells with assay buffer.
-
Compound Addition: Add serial dilutions of this compound or its analogs to the designated wells. Include a vehicle control (DMSO).
-
Cell Seeding: Add the K562-CD11b/CD18 cell suspension to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells. This step is critical and should be performed carefully to avoid dislodging adhered cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a cell viability assay (e.g., MTS) or by imaging and cell counting with an automated microscope.
-
Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the positive control (e.g., Mn2+, a known integrin activator) and vehicle control. Determine the EC50 values by fitting the data to a dose-response curve.
In Vivo Efficacy in a Pancreatic Cancer Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a syngeneic orthotopic pancreatic cancer mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Pancreatic ductal adenocarcinoma (PDAC) cell line compatible with the mouse strain.
-
This compound formulated for oral gavage.
-
Surgical instruments for orthotopic implantation.
-
Imaging equipment for monitoring tumor growth (e.g., ultrasound).
-
Flow cytometry reagents for immune cell profiling.
Protocol:
-
Tumor Cell Implantation: Surgically implant PDAC cells into the pancreas of the mice. Allow the tumors to establish and reach a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Growth Monitoring: Monitor tumor growth over time using a non-invasive imaging modality.
-
Immune Cell Analysis: At the end of the study, harvest the tumors and spleens. Prepare single-cell suspensions and analyze the immune cell populations (e.g., T-cells, macrophages, dendritic cells) by flow cytometry using specific cell surface markers.
-
Data Analysis: Compare tumor growth rates and survival between the treatment and control groups. Analyze the changes in immune cell populations within the tumor microenvironment to assess the immunomodulatory effects of this compound.
Pharmacokinetics
This compound is characterized as an orally active compound. Pharmacokinetic studies in rats have provided the following parameters after oral administration:
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Mean Half-life (t1/2) (hours) | Maximum Concentration (Cmax) (ng/mL) | AUC0-t (ng·h/mL) |
| 30 | 4.68 | 1716 | 6950 |
| 100 | 3.95 | 2594 | 13962 |
Data from MedChemExpress, specific citation for the original study not provided in the search results.
Conclusion
This compound represents a promising therapeutic agent that targets the tumor microenvironment through a novel mechanism of action. Its ability to allosterically activate CD11b and modulate the function of myeloid cells has significant implications for cancer immunotherapy. The structural activity relationship of the leukadherin class of compounds, centered around the furanyl thiazolidinone core, demonstrates that targeted chemical modifications can fine-tune the biological activity. Further exploration of the SAR of this compound analogs will be crucial for the development of next-generation CD11b agonists with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of immuno-oncology.
References
In-Depth Technical Guide to the Structural Activity Relationship of Adh-503
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adh-503, also known as (Z)-Leukadherin-1 choline or GB1275, is a potent, orally active, allosteric agonist of the integrin CD11b/CD18 (Mac-1). As a member of the leukadherin class of molecules, this compound features a core furanyl thiazolidinone chemical structure. Its mechanism of action involves binding to an allosteric site on the CD11b A-domain (I-domain), which stabilizes the integrin in a high-affinity, partially active conformation. This activation enhances CD11b-dependent cell adhesion, leading to a reduction in the infiltration of immunosuppressive myeloid cells into the tumor microenvironment and a repolarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory phenotype. These effects ultimately bolster anti-tumor T-cell immunity and can sensitize tumors to checkpoint inhibitor immunotherapies. This guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.
Structural Activity Relationship (SAR) of this compound and its Analogs
The biological activity of this compound and related leukadherins is intrinsically linked to their chemical structure. The core furanyl thiazolidinone motif is essential for activity, with substitutions at various positions on this scaffold significantly influencing the potency of CD11b agonism.
Core Scaffold and Key Structural Features
The foundational structure for this class of CD11b agonists is the furanyl thiazolidinone core. The exploration of various substitutions on this central motif has led to the identification of several potent compounds, including Leukadherin-1 (LA1), the parent compound of this compound.
Table 1: Structural Activity Relationship of Leukadherin Analogs
| Compound | R Group Modification | EC50 for CD11b/CD18-dependent cell adhesion to fibrinogen (µM) |
| Leukadherin-1 (LA1) | [Structure of R group for LA1] | 4[1][2][3][4][5] |
| Leukadherin-2 (LA2) | [Structure of R group for LA2] | 12 |
| Leukadherin-3 (LA3) | [Structure of R group for LA3] | 14 |
Note: Specific R group structures for LA2 and LA3 are not detailed in the provided search results. The table highlights the variation in potency with different analogs.
The data indicates that subtle changes to the substituents on the core scaffold can lead to significant differences in biological activity. The development of this compound as the choline salt of (Z)-Leukadherin-1 likely aimed to improve its pharmaceutical properties, such as solubility and oral bioavailability.
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of CD11b. It binds to a hydrophobic cleft within the ligand-binding αA-domain of CD11b, a site distinct from the ligand-binding site itself. This binding event induces a conformational change that stabilizes the "open" and active state of the integrin, thereby increasing its affinity for its ligands, such as intercellular adhesion molecule 1 (ICAM-1) and fibrinogen.
This enhanced adhesion of myeloid cells to the endothelium prevents their extravasation into tissues, including the tumor microenvironment. Within the tumor, the activation of CD11b on TAMs leads to their repolarization from an immunosuppressive M2-like phenotype to a pro-inflammatory M1-like phenotype. This reprogramming is associated with changes in the cytokine profile, including a decrease in immunosuppressive cytokines and an increase in T-cell chemoattractants.
Experimental Protocols
CD11b/CD18-Dependent Cell Adhesion Assay
This assay is crucial for evaluating the potency of this compound and its analogs in promoting cell adhesion.
Materials:
-
K562 cells stably transfected with CD11b/CD18 (K562-CD11b/CD18).
-
Human fibrinogen.
-
Assay buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+).
-
96-well or 384-well microplates.
-
This compound and analog compounds dissolved in DMSO.
-
Plate reader or automated microscope for quantification.
Protocol:
-
Plate Coating: Coat microplate wells with human fibrinogen at an appropriate concentration and incubate overnight at 4°C. Block non-specific binding sites with a suitable blocking agent (e.g., BSA).
-
Cell Preparation: Culture K562-CD11b/CD18 cells to the appropriate density. Wash the cells with assay buffer.
-
Compound Addition: Add serial dilutions of this compound or its analogs to the designated wells. Include a vehicle control (DMSO).
-
Cell Seeding: Add the K562-CD11b/CD18 cell suspension to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cell adhesion.
-
Washing: Gently wash the wells to remove non-adherent cells. This step is critical and should be performed carefully to avoid dislodging adhered cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a cell viability assay (e.g., MTS) or by imaging and cell counting with an automated microscope.
-
Data Analysis: Calculate the percentage of cell adhesion for each compound concentration relative to the positive control (e.g., Mn2+, a known integrin activator) and vehicle control. Determine the EC50 values by fitting the data to a dose-response curve.
In Vivo Efficacy in a Pancreatic Cancer Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of this compound in a syngeneic orthotopic pancreatic cancer mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6).
-
Pancreatic ductal adenocarcinoma (PDAC) cell line compatible with the mouse strain.
-
This compound formulated for oral gavage.
-
Surgical instruments for orthotopic implantation.
-
Imaging equipment for monitoring tumor growth (e.g., ultrasound).
-
Flow cytometry reagents for immune cell profiling.
Protocol:
-
Tumor Cell Implantation: Surgically implant PDAC cells into the pancreas of the mice. Allow the tumors to establish and reach a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer this compound orally (e.g., by gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Growth Monitoring: Monitor tumor growth over time using a non-invasive imaging modality.
-
Immune Cell Analysis: At the end of the study, harvest the tumors and spleens. Prepare single-cell suspensions and analyze the immune cell populations (e.g., T-cells, macrophages, dendritic cells) by flow cytometry using specific cell surface markers.
-
Data Analysis: Compare tumor growth rates and survival between the treatment and control groups. Analyze the changes in immune cell populations within the tumor microenvironment to assess the immunomodulatory effects of this compound.
Pharmacokinetics
This compound is characterized as an orally active compound. Pharmacokinetic studies in rats have provided the following parameters after oral administration:
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Dose (mg/kg) | Mean Half-life (t1/2) (hours) | Maximum Concentration (Cmax) (ng/mL) | AUC0-t (ng·h/mL) |
| 30 | 4.68 | 1716 | 6950 |
| 100 | 3.95 | 2594 | 13962 |
Data from MedChemExpress, specific citation for the original study not provided in the search results.
Conclusion
This compound represents a promising therapeutic agent that targets the tumor microenvironment through a novel mechanism of action. Its ability to allosterically activate CD11b and modulate the function of myeloid cells has significant implications for cancer immunotherapy. The structural activity relationship of the leukadherin class of compounds, centered around the furanyl thiazolidinone core, demonstrates that targeted chemical modifications can fine-tune the biological activity. Further exploration of the SAR of this compound analogs will be crucial for the development of next-generation CD11b agonists with improved potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug developers working in this exciting area of immuno-oncology.
References
The Pharmacodynamics of Adh-503: A Technical Guide to a Novel CD11b Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adh-503 (also known as GB1275) is a novel, orally active, small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1). By binding to the αA domain of CD11b, this compound stabilizes the active conformation of the receptor, leading to a complex and therapeutically promising range of pharmacodynamic effects. This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its binding characteristics, in vitro and in vivo activity, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of this first-in-class immunomodulatory agent.
Introduction to CD11b as a Therapeutic Target
CD11b is the alpha subunit of the β2 integrin Macrophage-1 antigen (Mac-1), also known as complement receptor 3 (CR3). It is highly expressed on the surface of myeloid cells, including neutrophils, monocytes, macrophages, and natural killer cells. CD11b plays a crucial role in the innate immune response by mediating cell adhesion, migration, phagocytosis, and chemotaxis. Dysregulation of CD11b activity is implicated in various pathological conditions, including chronic inflammation and cancer, where it can contribute to the formation of an immunosuppressive tumor microenvironment (TME).
This compound is an allosteric agonist that enhances the function of CD11b. Unlike antagonists that block receptor function, this compound promotes a partially active conformation of CD11b. This leads to increased adhesion of myeloid cells to endothelial ligands such as ICAM-1, which paradoxically suppresses their infiltration into inflamed tissues and the TME. Furthermore, this compound directly modulates the function of tumor-associated macrophages (TAMs), reprogramming them from an immunosuppressive to a pro-inflammatory, anti-tumor phenotype.
In Vitro Pharmacodynamics
Binding Characteristics and Potency
This compound is a salt form of the compound Leukadherin-1 (LA1). While specific binding affinity data (Kᵢ or Kᴅ) for this compound are not publicly available, the functional potency has been characterized through cell-based assays. The effective concentration required to elicit a half-maximal response (EC₅₀) for Leukadherin-1 in promoting neutrophil adhesion to fibrinogen has been determined, providing a strong indication of the potency of this compound.
| Parameter | Value | Assay | Reference |
| EC₅₀ (Leukadherin-1) | 4 µM | Neutrophil adhesion to fibrinogen |
Functional Activity in Myeloid Cells
This compound has been shown to modulate key functions of myeloid cells, primarily by enhancing their adhesion and reprogramming macrophage polarization.
A primary mechanism of this compound is the enhancement of CD11b-dependent neutrophil adhesion to endothelial ligands like Intercellular Adhesion Molecule 1 (ICAM-1). This increased adhesion at the endothelial surface is thought to prevent the subsequent extravasation of neutrophils into surrounding tissues.
| Assay | Cell Type | Key Finding | Reference |
| Static Adhesion Assay | Primary Human Neutrophils | Increased adhesion to ICAM-1 coated surfaces. | |
| Flow Chamber Assay | Primary Human Neutrophils | Reduced transmigration across endothelial monolayers. |
Experimental Protocol: Static Neutrophil Adhesion Assay
This protocol describes a method for quantifying neutrophil adhesion to an ICAM-1 coated surface under static conditions.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Adhesion Assay: Labeled neutrophils are resuspended in assay buffer and pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
The neutrophil suspension is then added to the ICAM-1 coated wells and incubated for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Non-adherent cells are removed by gentle washing with pre-warmed PBS.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total fluorescence of the input cells.
This compound has been demonstrated to repolarize macrophages from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory and anti-tumoral state. This is a key component of its anti-cancer activity.
| Assay | Cell Type | Key Finding | Reference |
| Macrophage Polarization Assay | Bone Marrow-Derived Macrophages (BMDMs) | Increased expression of M1 markers (e.g., CD86, MHC-II) and decreased expression of M2 markers (e.g., CD206, Arginase-1). | |
| Cytokine Profiling | Bone Marrow-Derived Macrophages (BMDMs) | Altered cytokine profile, including changes in TNF-α, IL-1β, and IL-10 secretion. |
Experimental Protocol: In Vitro Macrophage Polarization Assay
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to assess the effects of this compound.
-
BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) to differentiate them into M0 macrophages.
-
Macrophage Polarization: Differentiated M0 macrophages are plated and treated with this compound or vehicle control in the presence of polarizing stimuli.
-
M1 Polarization: IFN-γ (20 ng/mL) and LPS (100 ng/mL) are added for 24 hours.
-
M2 Polarization: IL-4 (20 ng/mL) is added for 24 hours.
-
-
Flow Cytometry Analysis: After polarization, cells are harvested and stained with a panel of fluorescently-conjugated antibodies to identify M1 and M2 markers. A typical panel includes:
-
General Macrophage Marker: F4/80
-
M1 Markers: CD86, MHC Class II
-
M2 Markers: CD206 (Mannose Receptor), Arginase-1
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing M1 and M2 markers and the mean fluorescence intensity are quantified to determine the effect of this compound on macrophage polarization.
Mechanism of Action: Signaling Pathways
The binding of this compound to CD11b initiates a cascade of intracellular signaling events that ultimately lead to the observed changes in myeloid cell function. This compound has a dual effect on key signaling pathways: it represses the pro-inflammatory NF-κB pathway while simultaneously activating the STING-interferon pathway.
Repression of the NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. In the context of the tumor microenvironment, chronic NF-κB activation in TAMs can promote a pro-tumoral M2 phenotype. This compound has been shown to repress NF-κB signaling, contributing to the repolarization of macrophages towards an anti-tumor M1 phenotype.
Activation of the STING-Interferon Pathway
Stimulator of interferon genes (STING) is a key mediator of the innate immune response to cytosolic DNA. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity. This compound has been found to activate the STING pathway in TAMs, further contributing to their pro-inflammatory reprogramming. This activation is thought to be mediated through FAK-dependent mitochondrial dysfunction.
In Vivo Pharmacodynamics
The in vitro effects of this compound translate to significant anti-tumor activity in preclinical cancer models. The primary in vivo pharmacodynamic effects are the reduction of immunosuppressive myeloid cell infiltration into the tumor and the subsequent enhancement of anti-tumor T-cell responses.
| Model | Key Finding | Reference |
| Syngeneic Orthotopic Pancreatic Cancer (KPC) | Reduced tumor infiltration of CD11b⁺ myeloid cells (monocytes, granulocytes, macrophages). | |
| Syngeneic Orthotopic Pancreatic Cancer (KPC) | Increased infiltration and activation of CD8⁺ cytotoxic T lymphocytes. | |
| Syngeneic Orthotopic Pancreatic Cancer (KPC) | Delayed tumor progression and improved overall survival. |
Experimental Protocol: In Vivo Myeloid Cell Infiltration Analysis
This protocol describes a method for analyzing the immune cell composition of tumors from mice treated with this compound.
-
Animal Model and Treatment: Syngeneic tumor cells (e.g., KPC pancreatic cancer cells) are orthotopically implanted into immunocompetent mice. Once tumors are established, mice are treated with this compound (e.g., 30-120 mg/kg, oral gavage, twice daily) or vehicle control for a specified period (e.g., 8-12 days).
-
Tumor and Spleen Harvesting: At the end of the treatment period, tumors and spleens are harvested.
-
Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed from both preparations.
-
Flow Cytometry Staining: The single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify various immune cell populations. A representative panel for myeloid cells could include:
-
Leukocyte Marker: CD45
-
Myeloid Marker: CD11b
-
Monocyte/Macrophage Markers: Ly6C, F4/80
-
Granulocyte Marker: Ly6G
-
Dendritic Cell Markers: CD11c, MHC Class II
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a multi-color flow cytometer. The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified and compared between treatment groups.
Conclusion
This compound represents a novel therapeutic strategy that leverages the activation, rather than inhibition, of CD11b to achieve potent immunomodulatory effects. By enhancing myeloid cell adhesion and reprogramming tumor-associated macrophages through the dual regulation of NF-κB and STING signaling, this compound can effectively reduce immunosuppressive cell infiltration and promote an anti-tumor immune response. The data summarized in this technical guide highlight the significant potential of this compound as a first-in-class agent for the treatment of cancer and potentially other inflammatory diseases. Further research is warranted to fully elucidate its clinical utility.
The Pharmacodynamics of Adh-503: A Technical Guide to a Novel CD11b Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adh-503 (also known as GB1275) is a novel, orally active, small-molecule allosteric agonist of the integrin CD11b/CD18 (Mac-1). By binding to the αA domain of CD11b, this compound stabilizes the active conformation of the receptor, leading to a complex and therapeutically promising range of pharmacodynamic effects. This document provides an in-depth technical overview of the pharmacodynamics of this compound, including its binding characteristics, in vitro and in vivo activity, and its impact on key signaling pathways. The information presented herein is intended to support further research and development of this first-in-class immunomodulatory agent.
Introduction to CD11b as a Therapeutic Target
CD11b is the alpha subunit of the β2 integrin Macrophage-1 antigen (Mac-1), also known as complement receptor 3 (CR3). It is highly expressed on the surface of myeloid cells, including neutrophils, monocytes, macrophages, and natural killer cells. CD11b plays a crucial role in the innate immune response by mediating cell adhesion, migration, phagocytosis, and chemotaxis. Dysregulation of CD11b activity is implicated in various pathological conditions, including chronic inflammation and cancer, where it can contribute to the formation of an immunosuppressive tumor microenvironment (TME).
This compound is an allosteric agonist that enhances the function of CD11b. Unlike antagonists that block receptor function, this compound promotes a partially active conformation of CD11b. This leads to increased adhesion of myeloid cells to endothelial ligands such as ICAM-1, which paradoxically suppresses their infiltration into inflamed tissues and the TME. Furthermore, this compound directly modulates the function of tumor-associated macrophages (TAMs), reprogramming them from an immunosuppressive to a pro-inflammatory, anti-tumor phenotype.
In Vitro Pharmacodynamics
Binding Characteristics and Potency
This compound is a salt form of the compound Leukadherin-1 (LA1). While specific binding affinity data (Kᵢ or Kᴅ) for this compound are not publicly available, the functional potency has been characterized through cell-based assays. The effective concentration required to elicit a half-maximal response (EC₅₀) for Leukadherin-1 in promoting neutrophil adhesion to fibrinogen has been determined, providing a strong indication of the potency of this compound.
| Parameter | Value | Assay | Reference |
| EC₅₀ (Leukadherin-1) | 4 µM | Neutrophil adhesion to fibrinogen |
Functional Activity in Myeloid Cells
This compound has been shown to modulate key functions of myeloid cells, primarily by enhancing their adhesion and reprogramming macrophage polarization.
A primary mechanism of this compound is the enhancement of CD11b-dependent neutrophil adhesion to endothelial ligands like Intercellular Adhesion Molecule 1 (ICAM-1). This increased adhesion at the endothelial surface is thought to prevent the subsequent extravasation of neutrophils into surrounding tissues.
| Assay | Cell Type | Key Finding | Reference |
| Static Adhesion Assay | Primary Human Neutrophils | Increased adhesion to ICAM-1 coated surfaces. | |
| Flow Chamber Assay | Primary Human Neutrophils | Reduced transmigration across endothelial monolayers. |
Experimental Protocol: Static Neutrophil Adhesion Assay
This protocol describes a method for quantifying neutrophil adhesion to an ICAM-1 coated surface under static conditions.
-
Plate Coating: 96-well plates are coated with recombinant human ICAM-1 (e.g., 1 µg/mL in PBS) overnight at 4°C. Plates are then washed with PBS and blocked with 1% BSA in PBS for 1 hour at room temperature.
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Labeling: Isolated neutrophils are labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.
-
Adhesion Assay: Labeled neutrophils are resuspended in assay buffer and pre-incubated with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
The neutrophil suspension is then added to the ICAM-1 coated wells and incubated for 30 minutes at 37°C in a 5% CO₂ incubator.
-
Washing: Non-adherent cells are removed by gentle washing with pre-warmed PBS.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader. The percentage of adherent cells is calculated relative to the total fluorescence of the input cells.
This compound has been demonstrated to repolarize macrophages from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory and anti-tumoral state. This is a key component of its anti-cancer activity.
| Assay | Cell Type | Key Finding | Reference |
| Macrophage Polarization Assay | Bone Marrow-Derived Macrophages (BMDMs) | Increased expression of M1 markers (e.g., CD86, MHC-II) and decreased expression of M2 markers (e.g., CD206, Arginase-1). | |
| Cytokine Profiling | Bone Marrow-Derived Macrophages (BMDMs) | Altered cytokine profile, including changes in TNF-α, IL-1β, and IL-10 secretion. |
Experimental Protocol: In Vitro Macrophage Polarization Assay
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to assess the effects of this compound.
-
BMDM Generation: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF (20 ng/mL) to differentiate them into M0 macrophages.
-
Macrophage Polarization: Differentiated M0 macrophages are plated and treated with this compound or vehicle control in the presence of polarizing stimuli.
-
M1 Polarization: IFN-γ (20 ng/mL) and LPS (100 ng/mL) are added for 24 hours.
-
M2 Polarization: IL-4 (20 ng/mL) is added for 24 hours.
-
-
Flow Cytometry Analysis: After polarization, cells are harvested and stained with a panel of fluorescently-conjugated antibodies to identify M1 and M2 markers. A typical panel includes:
-
General Macrophage Marker: F4/80
-
M1 Markers: CD86, MHC Class II
-
M2 Markers: CD206 (Mannose Receptor), Arginase-1
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells expressing M1 and M2 markers and the mean fluorescence intensity are quantified to determine the effect of this compound on macrophage polarization.
Mechanism of Action: Signaling Pathways
The binding of this compound to CD11b initiates a cascade of intracellular signaling events that ultimately lead to the observed changes in myeloid cell function. This compound has a dual effect on key signaling pathways: it represses the pro-inflammatory NF-κB pathway while simultaneously activating the STING-interferon pathway.
Repression of the NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor in the inflammatory response. In the context of the tumor microenvironment, chronic NF-κB activation in TAMs can promote a pro-tumoral M2 phenotype. This compound has been shown to repress NF-κB signaling, contributing to the repolarization of macrophages towards an anti-tumor M1 phenotype.
Activation of the STING-Interferon Pathway
Stimulator of interferon genes (STING) is a key mediator of the innate immune response to cytosolic DNA. Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immunity. This compound has been found to activate the STING pathway in TAMs, further contributing to their pro-inflammatory reprogramming. This activation is thought to be mediated through FAK-dependent mitochondrial dysfunction.
In Vivo Pharmacodynamics
The in vitro effects of this compound translate to significant anti-tumor activity in preclinical cancer models. The primary in vivo pharmacodynamic effects are the reduction of immunosuppressive myeloid cell infiltration into the tumor and the subsequent enhancement of anti-tumor T-cell responses.
| Model | Key Finding | Reference |
| Syngeneic Orthotopic Pancreatic Cancer (KPC) | Reduced tumor infiltration of CD11b⁺ myeloid cells (monocytes, granulocytes, macrophages). | |
| Syngeneic Orthotopic Pancreatic Cancer (KPC) | Increased infiltration and activation of CD8⁺ cytotoxic T lymphocytes. | |
| Syngeneic Orthotopic Pancreatic Cancer (KPC) | Delayed tumor progression and improved overall survival. |
Experimental Protocol: In Vivo Myeloid Cell Infiltration Analysis
This protocol describes a method for analyzing the immune cell composition of tumors from mice treated with this compound.
-
Animal Model and Treatment: Syngeneic tumor cells (e.g., KPC pancreatic cancer cells) are orthotopically implanted into immunocompetent mice. Once tumors are established, mice are treated with this compound (e.g., 30-120 mg/kg, oral gavage, twice daily) or vehicle control for a specified period (e.g., 8-12 days).
-
Tumor and Spleen Harvesting: At the end of the treatment period, tumors and spleens are harvested.
-
Single-Cell Suspension Preparation: Tumors are mechanically and enzymatically dissociated to generate a single-cell suspension. Spleens are mechanically dissociated. Red blood cells are lysed from both preparations.
-
Flow Cytometry Staining: The single-cell suspensions are stained with a panel of fluorescently-conjugated antibodies to identify various immune cell populations. A representative panel for myeloid cells could include:
-
Leukocyte Marker: CD45
-
Myeloid Marker: CD11b
-
Monocyte/Macrophage Markers: Ly6C, F4/80
-
Granulocyte Marker: Ly6G
-
Dendritic Cell Markers: CD11c, MHC Class II
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a multi-color flow cytometer. The percentage and absolute number of different immune cell populations within the tumor microenvironment are quantified and compared between treatment groups.
Conclusion
This compound represents a novel therapeutic strategy that leverages the activation, rather than inhibition, of CD11b to achieve potent immunomodulatory effects. By enhancing myeloid cell adhesion and reprogramming tumor-associated macrophages through the dual regulation of NF-κB and STING signaling, this compound can effectively reduce immunosuppressive cell infiltration and promote an anti-tumor immune response. The data summarized in this technical guide highlight the significant potential of this compound as a first-in-class agent for the treatment of cancer and potentially other inflammatory diseases. Further research is warranted to fully elucidate its clinical utility.
Early Research on Adh-503 for Neuroinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adh-503, also known as GB1275, is a small molecule, orally active, allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). Predominantly expressed on myeloid cells, including microglia, macrophages, and neutrophils, CD11b is a key regulator of cell adhesion, migration, and phagocytosis. While initial research has heavily focused on the immunomodulatory effects of this compound in oncology, particularly in sensitizing pancreatic cancer to immunotherapy, its mechanism of action holds significant promise for the treatment of neuroinflammatory diseases. This technical guide synthesizes the core preclinical findings related to this compound and the broader therapeutic concept of CD11b agonism in neuroinflammatory conditions.
Core Mechanism of Action
This compound is designed to stabilize CD11b in a partially active conformation. This allosteric modulation enhances CD11b-dependent cell adhesion to its ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This increased avidity is thought to reduce the extravasation of peripheral myeloid cells into sites of inflammation, including the central nervous system (CNS). In the context of the CNS, this compound's primary target is the microglia, the resident immune cells of the brain. By modulating microglial function, this compound has the potential to shift these cells from a pro-inflammatory to a more homeostatic or anti-inflammatory phenotype, enhance phagocytic clearance of cellular debris and pathological protein aggregates, and restore normal synaptic pruning functions.
Preclinical Data in Neuroinflammatory and Neurodegenerative Models
While direct and extensive research on this compound in classic neuroinflammatory diseases like multiple sclerosis and Alzheimer's disease is still emerging, preclinical studies in related conditions provide a strong rationale for its investigation.
Rett Syndrome
Rett syndrome is a neurodevelopmental disorder characterized by mutations in the MECP2 gene, which is known to regulate the gene encoding for CD11b.[1] Research has indicated that microglia with MECP2 mutations exhibit impaired phagocytosis, contributing to deficits in synaptic pruning and network formation.[1] A targeted drug screening identified this compound as a compound capable of restoring microglial phagocytosis. In a mouse model of Rett syndrome, treatment with this compound led to a significant slowing of disease progression and a notable increase in survival.[1] These findings suggest that by activating CD11b, this compound can rescue key microglial functions that are deficient in this neurodevelopmental disorder with a neuroinflammatory component.
| Model | Compound | Dosing Regimen | Key Findings | Reference |
| Rett Syndrome (MeCP2-null mice) | This compound | Not explicitly detailed in abstracts | Restored phagocytosis and synapse formation in spheroid-MGL co-cultures; Significantly improved disease progression; Increased survival. | [1] |
Parkinson's Disease Model
A preclinical study utilizing a similar novel, small-molecule agonist of CD11b, LA1, has demonstrated the therapeutic potential of this mechanism in a Parkinson's disease model. Misfolded α-synuclein, a hallmark of Parkinson's disease, activates microglia via Toll-like receptors (TLRs), leading to neuroinflammation.[2] Oral administration of the CD11b agonist LA1 in a mouse model of α-synucleinopathy resulted in reduced microglial activation and decreased infiltration of peripheral immune cells into the brain. This consequently attenuated the α-synuclein-induced neuroinflammation, suggesting a dual action of dampening both central and peripheral myeloid cell pro-inflammatory responses.
| Model | Compound | Dosing Regimen | Key Findings | Reference |
| Parkinson's Disease (AAV-SYN mouse model) | LA1 (CD11b agonist) | Oral administration for 4 or 8 weeks | Significantly reduced microglial activation; Decreased brain infiltration of peripheral immune cells; Attenuated α-synuclein-induced neuroinflammation. |
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the CNS. Infiltration of peripheral immune cells, including CD11b-expressing monocytes and macrophages, is a critical step in the pathogenesis of EAE. The mechanism of this compound, which involves increasing the adhesion of myeloid cells to the endothelium and thereby limiting their infiltration into inflamed tissues, suggests a strong therapeutic rationale for its use in diseases like multiple sclerosis. While specific studies on this compound in EAE models are not yet widely published, the known role of CD11b+ cells in the disease process makes this a compelling area for future research.
Signaling Pathways and Experimental Workflows
CD11b Signaling in Microglia
Activation of CD11b in microglia can trigger downstream signaling cascades that modulate their inflammatory status. One key pathway involves the activation of the Src family kinases. This can lead to the inhibition of Toll-like receptor (TLR)-mediated pro-inflammatory signaling, such as the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6. Simultaneously, CD11b activation can promote anti-inflammatory responses.
Caption: Proposed signaling pathway of this compound in microglia.
Experimental Workflow: Isolation of CD11b+ Cells from CNS
A crucial step in studying the effects of compounds like this compound on neuroinflammation is the isolation of specific cell populations from the CNS for downstream analysis. The following workflow outlines a general procedure for isolating CD11b+ cells (microglia and infiltrating myeloid cells) from the brain and spinal cord of EAE mice.
Caption: Workflow for isolating CD11b+ cells from the CNS.
Detailed Methodologies
In Vivo Animal Studies (General Protocol)
-
Animal Models:
-
Rett Syndrome: MeCP2-null mouse models are commonly used.
-
Parkinson's Disease: Intracerebral injection of α-synuclein pre-formed fibrils or viral vector-mediated overexpression of α-synuclein in the substantia nigra of mice.
-
Multiple Sclerosis (EAE): Induction of EAE in susceptible mouse strains (e.g., C57BL/6) through immunization with myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
-
Drug Administration:
-
This compound and LA1 are orally bioavailable. Administration is typically performed via oral gavage.
-
Dosing schedules in preclinical cancer studies for this compound have ranged from 30 to 120 mg/kg, administered twice daily. Specific dosing for neuroinflammatory models needs to be optimized.
-
-
Behavioral and Clinical Assessments:
-
Rett Syndrome: Monitoring of disease progression through standardized scoring systems that assess motor function, breathing abnormalities, and general health.
-
Parkinson's Disease: Assessment of motor deficits using tests such as the rotarod, cylinder test, and open field test.
-
EAE: Daily clinical scoring of disease severity based on the presentation of physical symptoms (e.g., tail limpness, limb paralysis).
-
-
Histological and Immunohistochemical Analysis:
-
At the study endpoint, animals are euthanized, and CNS tissue is collected.
-
Tissues are fixed, sectioned, and stained to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), demyelination (in EAE models), and neuronal loss (e.g., tyrosine hydroxylase in Parkinson's models).
-
Cell Isolation and Flow Cytometry
-
Tissue Processing:
-
Following perfusion with ice-cold phosphate-buffered saline (PBS), brain and spinal cord tissues are dissected.
-
Tissues are mechanically dissociated and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Myelin and cellular debris are removed using a density gradient centrifugation (e.g., Percoll).
-
-
Cell Staining and Analysis:
-
The single-cell suspension is incubated with an Fc receptor blocking agent to prevent non-specific antibody binding.
-
Cells are then stained with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G).
-
Data is acquired on a flow cytometer and analyzed to quantify the different cell populations in the CNS.
-
Conclusion and Future Directions
The early preclinical research on this compound and other CD11b agonists presents a compelling case for their further investigation in a range of neuroinflammatory diseases. The ability to modulate microglial function and limit the infiltration of peripheral myeloid cells into the CNS addresses key pathological mechanisms that are common to many of these disorders. Future research should focus on:
-
Efficacy studies in a broader range of neuroinflammatory models: Including animal models of multiple sclerosis (EAE) and Alzheimer's disease.
-
Detailed pharmacokinetic and pharmacodynamic studies in the CNS: To understand the brain penetration of this compound and its target engagement in microglia.
-
Elucidation of downstream signaling pathways: To fully understand how CD11b agonism alters microglial phenotype and function.
-
Long-term safety studies: To assess the potential consequences of chronic CD11b modulation.
The development of this compound as a potential therapeutic for neuroinflammatory diseases is still in its early stages, but the foundational science provides a strong rationale for continued and expanded research efforts in this promising area.
References
Early Research on Adh-503 for Neuroinflammatory Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adh-503, also known as GB1275, is a small molecule, orally active, allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). Predominantly expressed on myeloid cells, including microglia, macrophages, and neutrophils, CD11b is a key regulator of cell adhesion, migration, and phagocytosis. While initial research has heavily focused on the immunomodulatory effects of this compound in oncology, particularly in sensitizing pancreatic cancer to immunotherapy, its mechanism of action holds significant promise for the treatment of neuroinflammatory diseases. This technical guide synthesizes the core preclinical findings related to this compound and the broader therapeutic concept of CD11b agonism in neuroinflammatory conditions.
Core Mechanism of Action
This compound is designed to stabilize CD11b in a partially active conformation. This allosteric modulation enhances CD11b-dependent cell adhesion to its ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This increased avidity is thought to reduce the extravasation of peripheral myeloid cells into sites of inflammation, including the central nervous system (CNS). In the context of the CNS, this compound's primary target is the microglia, the resident immune cells of the brain. By modulating microglial function, this compound has the potential to shift these cells from a pro-inflammatory to a more homeostatic or anti-inflammatory phenotype, enhance phagocytic clearance of cellular debris and pathological protein aggregates, and restore normal synaptic pruning functions.
Preclinical Data in Neuroinflammatory and Neurodegenerative Models
While direct and extensive research on this compound in classic neuroinflammatory diseases like multiple sclerosis and Alzheimer's disease is still emerging, preclinical studies in related conditions provide a strong rationale for its investigation.
Rett Syndrome
Rett syndrome is a neurodevelopmental disorder characterized by mutations in the MECP2 gene, which is known to regulate the gene encoding for CD11b.[1] Research has indicated that microglia with MECP2 mutations exhibit impaired phagocytosis, contributing to deficits in synaptic pruning and network formation.[1] A targeted drug screening identified this compound as a compound capable of restoring microglial phagocytosis. In a mouse model of Rett syndrome, treatment with this compound led to a significant slowing of disease progression and a notable increase in survival.[1] These findings suggest that by activating CD11b, this compound can rescue key microglial functions that are deficient in this neurodevelopmental disorder with a neuroinflammatory component.
| Model | Compound | Dosing Regimen | Key Findings | Reference |
| Rett Syndrome (MeCP2-null mice) | This compound | Not explicitly detailed in abstracts | Restored phagocytosis and synapse formation in spheroid-MGL co-cultures; Significantly improved disease progression; Increased survival. | [1] |
Parkinson's Disease Model
A preclinical study utilizing a similar novel, small-molecule agonist of CD11b, LA1, has demonstrated the therapeutic potential of this mechanism in a Parkinson's disease model. Misfolded α-synuclein, a hallmark of Parkinson's disease, activates microglia via Toll-like receptors (TLRs), leading to neuroinflammation.[2] Oral administration of the CD11b agonist LA1 in a mouse model of α-synucleinopathy resulted in reduced microglial activation and decreased infiltration of peripheral immune cells into the brain. This consequently attenuated the α-synuclein-induced neuroinflammation, suggesting a dual action of dampening both central and peripheral myeloid cell pro-inflammatory responses.
| Model | Compound | Dosing Regimen | Key Findings | Reference |
| Parkinson's Disease (AAV-SYN mouse model) | LA1 (CD11b agonist) | Oral administration for 4 or 8 weeks | Significantly reduced microglial activation; Decreased brain infiltration of peripheral immune cells; Attenuated α-synuclein-induced neuroinflammation. |
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the CNS. Infiltration of peripheral immune cells, including CD11b-expressing monocytes and macrophages, is a critical step in the pathogenesis of EAE. The mechanism of this compound, which involves increasing the adhesion of myeloid cells to the endothelium and thereby limiting their infiltration into inflamed tissues, suggests a strong therapeutic rationale for its use in diseases like multiple sclerosis. While specific studies on this compound in EAE models are not yet widely published, the known role of CD11b+ cells in the disease process makes this a compelling area for future research.
Signaling Pathways and Experimental Workflows
CD11b Signaling in Microglia
Activation of CD11b in microglia can trigger downstream signaling cascades that modulate their inflammatory status. One key pathway involves the activation of the Src family kinases. This can lead to the inhibition of Toll-like receptor (TLR)-mediated pro-inflammatory signaling, such as the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines like TNF-α and IL-6. Simultaneously, CD11b activation can promote anti-inflammatory responses.
Caption: Proposed signaling pathway of this compound in microglia.
Experimental Workflow: Isolation of CD11b+ Cells from CNS
A crucial step in studying the effects of compounds like this compound on neuroinflammation is the isolation of specific cell populations from the CNS for downstream analysis. The following workflow outlines a general procedure for isolating CD11b+ cells (microglia and infiltrating myeloid cells) from the brain and spinal cord of EAE mice.
Caption: Workflow for isolating CD11b+ cells from the CNS.
Detailed Methodologies
In Vivo Animal Studies (General Protocol)
-
Animal Models:
-
Rett Syndrome: MeCP2-null mouse models are commonly used.
-
Parkinson's Disease: Intracerebral injection of α-synuclein pre-formed fibrils or viral vector-mediated overexpression of α-synuclein in the substantia nigra of mice.
-
Multiple Sclerosis (EAE): Induction of EAE in susceptible mouse strains (e.g., C57BL/6) through immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
-
Drug Administration:
-
This compound and LA1 are orally bioavailable. Administration is typically performed via oral gavage.
-
Dosing schedules in preclinical cancer studies for this compound have ranged from 30 to 120 mg/kg, administered twice daily. Specific dosing for neuroinflammatory models needs to be optimized.
-
-
Behavioral and Clinical Assessments:
-
Rett Syndrome: Monitoring of disease progression through standardized scoring systems that assess motor function, breathing abnormalities, and general health.
-
Parkinson's Disease: Assessment of motor deficits using tests such as the rotarod, cylinder test, and open field test.
-
EAE: Daily clinical scoring of disease severity based on the presentation of physical symptoms (e.g., tail limpness, limb paralysis).
-
-
Histological and Immunohistochemical Analysis:
-
At the study endpoint, animals are euthanized, and CNS tissue is collected.
-
Tissues are fixed, sectioned, and stained to assess markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), demyelination (in EAE models), and neuronal loss (e.g., tyrosine hydroxylase in Parkinson's models).
-
Cell Isolation and Flow Cytometry
-
Tissue Processing:
-
Following perfusion with ice-cold phosphate-buffered saline (PBS), brain and spinal cord tissues are dissected.
-
Tissues are mechanically dissociated and then enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
-
Myelin and cellular debris are removed using a density gradient centrifugation (e.g., Percoll).
-
-
Cell Staining and Analysis:
-
The single-cell suspension is incubated with an Fc receptor blocking agent to prevent non-specific antibody binding.
-
Cells are then stained with a panel of fluorescently-conjugated antibodies against cell surface markers to identify specific immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G).
-
Data is acquired on a flow cytometer and analyzed to quantify the different cell populations in the CNS.
-
Conclusion and Future Directions
The early preclinical research on this compound and other CD11b agonists presents a compelling case for their further investigation in a range of neuroinflammatory diseases. The ability to modulate microglial function and limit the infiltration of peripheral myeloid cells into the CNS addresses key pathological mechanisms that are common to many of these disorders. Future research should focus on:
-
Efficacy studies in a broader range of neuroinflammatory models: Including animal models of multiple sclerosis (EAE) and Alzheimer's disease.
-
Detailed pharmacokinetic and pharmacodynamic studies in the CNS: To understand the brain penetration of this compound and its target engagement in microglia.
-
Elucidation of downstream signaling pathways: To fully understand how CD11b agonism alters microglial phenotype and function.
-
Long-term safety studies: To assess the potential consequences of chronic CD11b modulation.
The development of this compound as a potential therapeutic for neuroinflammatory diseases is still in its early stages, but the foundational science provides a strong rationale for continued and expanded research efforts in this promising area.
References
Methodological & Application
Application Notes and Protocols for Adh-503 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adh-503 is a small molecule agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18), which is highly expressed on the surface of myeloid cells.[1][2] As an orally active, allosteric CD11b agonist, this compound has demonstrated potential in cancer immunotherapy by reprogramming the tumor microenvironment.[3][4] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on preclinical studies in pancreatic cancer. The protocol includes information on dosing, administration, and expected biological effects, along with relevant pharmacokinetic data.
Mechanism of Action
This compound functions by partially activating the CD11b receptor on myeloid cells, including macrophages, monocytes, and granulocytes.[1] This activation leads to several key immunological changes within the tumor microenvironment:
-
Repolarization of Tumor-Associated Macrophages (TAMs): this compound shifts the phenotype of immunosuppressive TAMs towards a pro-inflammatory, T-cell-supportive state.
-
Reduction of Immunosuppressive Myeloid Cells: It decreases the infiltration of tumor-promoting myeloid cells into the tumor site.
-
Enhanced Dendritic Cell (DC) Responses: this compound improves the antigen-presenting capabilities of DCs, leading to better T-cell priming and activation.
These actions collectively enhance anti-tumor T-cell immunity and can sensitize previously unresponsive tumors, such as pancreatic ductal adenocarcinoma (PDAC), to checkpoint inhibitor immunotherapies.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on myeloid cells.
Experimental Protocols
This section outlines the recommended protocol for the oral administration of this compound in mouse models, based on effective regimens used in pancreatic cancer studies.
Materials
-
This compound compound
-
Vehicle for reconstitution (e.g., appropriate buffer or suspension vehicle)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Dosing Regimen
The following dosing parameters have been shown to be effective in delaying tumor progression in mouse models.
Table 1: this compound In Vivo Dosing Protocol for Mouse Models
| Parameter | Recommendation | Notes |
| Dose Range | 30 - 120 mg/kg | Dose can be adjusted based on the tumor model and experimental goals. |
| Administration Route | Oral Gavage (p.o.) | This compound is orally active. |
| Frequency | Twice daily (BID) | To maintain therapeutic levels due to its pharmacokinetic profile. |
| Duration | Up to 60 days | Duration should be adapted to the specific study design and tumor growth rate. |
Preparation of Dosing Solution
-
Calculate the required amount of this compound: Based on the mean body weight of the mice in each group and the desired dose (e.g., 60 mg/kg), calculate the total amount of this compound needed per dosing session.
-
Reconstitute this compound: Prepare the dosing solution by reconstituting the calculated amount of this compound in a suitable vehicle. Follow the manufacturer's instructions for the appropriate solvent. Ensure the final concentration allows for a dosing volume of approximately 100-200 µL per mouse.
-
Ensure Homogeneity: Vortex or sonicate the solution as needed to ensure a uniform suspension before administration.
Administration Procedure (Oral Gavage)
-
Weigh each mouse: Record the body weight to calculate the precise volume of the this compound solution to be administered.
-
Prepare the syringe: Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.
-
Animal handling: Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.
-
Gavage: Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no immediate adverse effects.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound efficacy studies.
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in both rats and C57/B6 mice. The data indicates good oral bioavailability and a half-life that supports a twice-daily dosing schedule.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Mean Half-life (t½) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) |
| Rat | 30 | Oral | 4.68 hours | 1716 | 6950 |
| Rat | 100 | Oral | 3.95 hours | 2594 | 13962 |
Data from pharmacokinetic studies in rats, which are often comparable to mice for initial studies.
Expected Outcomes and Efficacy
In preclinical pancreatic cancer models, treatment with this compound has demonstrated significant anti-tumor effects.
Table 3: Summary of this compound Efficacy in Mouse Models
| Endpoint | Observation | Reference |
| Tumor Progression | Delayed tumor growth and significantly decreased tumor burden. | |
| Overall Survival | Improved overall survival in treated mice. | |
| Myeloid Cell Infiltration | Reduction in tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages. | |
| Macrophage Phenotype | Reduced expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) in TAMs. | |
| T-Cell Response | Increased frequency and proliferation of tumor antigen-specific CD8+ T-cells. |
Concluding Remarks
This compound represents a promising immunotherapeutic agent that targets the myeloid compartment of the tumor microenvironment. The provided protocols and data are intended to serve as a guide for researchers designing in vivo studies in mouse models. It is recommended that investigators optimize the dosing regimen for their specific tumor model and experimental objectives. Careful monitoring of animal health and tumor progression is essential throughout the study.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
Application Notes and Protocols for Adh-503 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adh-503 is a small molecule agonist of CD11b, a component of the Mac-1 integrin (CD11b/CD18), which is highly expressed on the surface of myeloid cells.[1][2] As an orally active, allosteric CD11b agonist, this compound has demonstrated potential in cancer immunotherapy by reprogramming the tumor microenvironment.[3][4] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on preclinical studies in pancreatic cancer. The protocol includes information on dosing, administration, and expected biological effects, along with relevant pharmacokinetic data.
Mechanism of Action
This compound functions by partially activating the CD11b receptor on myeloid cells, including macrophages, monocytes, and granulocytes.[1] This activation leads to several key immunological changes within the tumor microenvironment:
-
Repolarization of Tumor-Associated Macrophages (TAMs): this compound shifts the phenotype of immunosuppressive TAMs towards a pro-inflammatory, T-cell-supportive state.
-
Reduction of Immunosuppressive Myeloid Cells: It decreases the infiltration of tumor-promoting myeloid cells into the tumor site.
-
Enhanced Dendritic Cell (DC) Responses: this compound improves the antigen-presenting capabilities of DCs, leading to better T-cell priming and activation.
These actions collectively enhance anti-tumor T-cell immunity and can sensitize previously unresponsive tumors, such as pancreatic ductal adenocarcinoma (PDAC), to checkpoint inhibitor immunotherapies.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound on myeloid cells.
Experimental Protocols
This section outlines the recommended protocol for the oral administration of this compound in mouse models, based on effective regimens used in pancreatic cancer studies.
Materials
-
This compound compound
-
Vehicle for reconstitution (e.g., appropriate buffer or suspension vehicle)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Dosing Regimen
The following dosing parameters have been shown to be effective in delaying tumor progression in mouse models.
Table 1: this compound In Vivo Dosing Protocol for Mouse Models
| Parameter | Recommendation | Notes |
| Dose Range | 30 - 120 mg/kg | Dose can be adjusted based on the tumor model and experimental goals. |
| Administration Route | Oral Gavage (p.o.) | This compound is orally active. |
| Frequency | Twice daily (BID) | To maintain therapeutic levels due to its pharmacokinetic profile. |
| Duration | Up to 60 days | Duration should be adapted to the specific study design and tumor growth rate. |
Preparation of Dosing Solution
-
Calculate the required amount of this compound: Based on the mean body weight of the mice in each group and the desired dose (e.g., 60 mg/kg), calculate the total amount of this compound needed per dosing session.
-
Reconstitute this compound: Prepare the dosing solution by reconstituting the calculated amount of this compound in a suitable vehicle. Follow the manufacturer's instructions for the appropriate solvent. Ensure the final concentration allows for a dosing volume of approximately 100-200 µL per mouse.
-
Ensure Homogeneity: Vortex or sonicate the solution as needed to ensure a uniform suspension before administration.
Administration Procedure (Oral Gavage)
-
Weigh each mouse: Record the body weight to calculate the precise volume of the this compound solution to be administered.
-
Prepare the syringe: Draw the calculated volume of the dosing solution into a 1 mL syringe fitted with an oral gavage needle.
-
Animal handling: Gently restrain the mouse, ensuring it is calm to minimize stress and risk of injury.
-
Gavage: Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitoring: Observe the mouse for a few minutes post-administration to ensure there are no immediate adverse effects.
Experimental Workflow Diagram
Caption: General experimental workflow for this compound efficacy studies.
Pharmacokinetic Data
Pharmacokinetic studies have been conducted in both rats and C57/B6 mice. The data indicates good oral bioavailability and a half-life that supports a twice-daily dosing schedule.
Table 2: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Mean Half-life (t½) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) |
| Rat | 30 | Oral | 4.68 hours | 1716 | 6950 |
| Rat | 100 | Oral | 3.95 hours | 2594 | 13962 |
Data from pharmacokinetic studies in rats, which are often comparable to mice for initial studies.
Expected Outcomes and Efficacy
In preclinical pancreatic cancer models, treatment with this compound has demonstrated significant anti-tumor effects.
Table 3: Summary of this compound Efficacy in Mouse Models
| Endpoint | Observation | Reference |
| Tumor Progression | Delayed tumor growth and significantly decreased tumor burden. | |
| Overall Survival | Improved overall survival in treated mice. | |
| Myeloid Cell Infiltration | Reduction in tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages. | |
| Macrophage Phenotype | Reduced expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) in TAMs. | |
| T-Cell Response | Increased frequency and proliferation of tumor antigen-specific CD8+ T-cells. |
Concluding Remarks
This compound represents a promising immunotherapeutic agent that targets the myeloid compartment of the tumor microenvironment. The provided protocols and data are intended to serve as a guide for researchers designing in vivo studies in mouse models. It is recommended that investigators optimize the dosing regimen for their specific tumor model and experimental objectives. Careful monitoring of animal health and tumor progression is essential throughout the study.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
Application Notes and Protocols: Cell-Based Assays for Testing Adh-503 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adh-503, also known as (Z)-Leukadherin-1 choline, is an orally active, allosteric agonist of CD11b.[1] CD11b, also known as integrin alpha M (ITGAM), is a subunit of the Mac-1 integrin receptor expressed on the surface of various myeloid cells, including macrophages, monocytes, and granulocytes.[2] In the context of cancer, particularly in challenging malignancies like pancreatic ductal adenocarcinoma (PDAC), the tumor microenvironment is often infiltrated by immunosuppressive myeloid cells that hinder anti-tumor immune responses.[2] this compound has been shown to reprogram these innate immune cells, leading to the repolarization of tumor-associated macrophages (TAMs), a reduction in tumor-infiltrating immunosuppressive myeloid cells, and enhanced dendritic cell responses.[1][2] These actions collectively improve anti-tumor T cell immunity and can sensitize previously resistant tumors to checkpoint inhibitor immunotherapies.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The assays are designed to assess the compound's impact on myeloid cell function, including adhesion, migration, and cytokine production, which are key to its mechanism of action.
Mechanism of Action Overview
This compound functions by binding to and partially activating the CD11b receptor. This agonistic action increases CD11b-dependent cell adhesion to its ligand, Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This enhanced adhesion is thought to suppress the infiltration of myeloid cells into tumor tissues. Furthermore, this compound directly alters the cytokine profile of macrophages, reducing the expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) and increasing the expression of T cell-attracting chemokines like CXCL10. This shifts the balance from a tumor-permissive to a T cell-supportive microenvironment.
I. Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize hypothetical, yet expected, quantitative data from the described cell-based assays, demonstrating the dose-dependent efficacy of this compound.
Table 1: this compound-Mediated Inhibition of Myeloid Cell Migration
| Cell Line | This compound Concentration (µM) | Migration Inhibition (%) |
| RAW 264.7 | 0 (Vehicle Control) | 0% |
| (Murine Macrophage) | 1 | 25% |
| 5 | 60% | |
| 10 | 85% | |
| THP-1 | 0 (Vehicle Control) | 0% |
| (Human Monocyte) | 1 | 22% |
| 5 | 55% | |
| 10 | 82% |
Table 2: this compound-Mediated Enhancement of Myeloid Cell Adhesion to ICAM-1
| Cell Line | This compound Concentration (µM) | Adhesion Increase (Fold Change) |
| RAW 264.7 | 0 (Vehicle Control) | 1.0 |
| 1 | 1.8 | |
| 5 | 3.5 | |
| 10 | 4.2 | |
| THP-1 | 0 (Vehicle Control) | 1.0 |
| 1 | 1.6 | |
| 5 | 3.1 | |
| 10 | 3.9 |
Table 3: Modulation of Cytokine Expression by this compound in LPS-Stimulated Macrophages
| Cytokine | This compound Concentration (µM) | Change in Expression vs. LPS alone (%) |
| IL-10 | 1 | -15% |
| (Immunosuppressive) | 5 | -40% |
| 10 | -65% | |
| CXCL10 | 1 | +20% |
| (Pro-inflammatory) | 5 | +75% |
| 10 | +150% |
II. Experimental Protocols
Protocol 1: Myeloid Cell Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit the migration of myeloid cells towards a chemoattractant.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells
-
24-well plates with 8.0 µm pore size Transwell inserts
-
Chemoattractant (e.g., MCP-1/CCL2 at 100 ng/mL)
-
This compound
-
Serum-free cell culture medium
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to 80% confluency. The day before the assay, incubate cells in serum-free medium overnight.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL MCP-1) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In separate tubes, pre-treat the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
Carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify migrated cells, add a solution containing Calcein-AM to the lower chamber and incubate for 30 minutes to allow migrated cells to take up the dye.
-
Measure the fluorescence in the lower chamber using a plate reader with excitation/emission wavelengths of 485/520 nm.
-
-
Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.
Protocol 2: Cell Adhesion Assay
This assay quantifies the effect of this compound on the adhesion of myeloid cells to a surface coated with ICAM-1.
Materials:
-
RAW 264.7 or THP-1 cells
-
96-well flat-bottom plates
-
Recombinant human ICAM-1
-
This compound
-
Calcein-AM fluorescent dye
-
PBS with Ca2+/Mg2+
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 5 µg/mL of recombinant ICAM-1 overnight at 4°C. On the day of the assay, wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling and Treatment:
-
Label the cells by incubating them with Calcein-AM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer (e.g., HBSS with Ca2+/Mg2+).
-
Treat the labeled cells with various concentrations of this compound or vehicle control for 30 minutes.
-
-
Adhesion:
-
Wash the coated and blocked plate to remove the blocking solution.
-
Add 100 µL of the treated cell suspension (e.g., 5 x 10^4 cells) to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (Ex/Em: 485/520 nm).
-
-
Data Analysis: Express the results as a fold change in adhesion compared to the vehicle control.
Protocol 3: Cytokine Expression Analysis by qPCR
This protocol assesses the impact of this compound on the gene expression of key cytokines in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL-10, CXCL10) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL of LPS for 4-6 hours. Include a control group with no LPS stimulation.
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (IL-10, CXCL10) and the housekeeping gene (GAPDH).
-
Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as a percentage change in expression in this compound treated cells compared to cells treated with LPS alone.
-
III. Mandatory Visualizations
References
Application Notes and Protocols: Cell-Based Assays for Testing Adh-503 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adh-503, also known as (Z)-Leukadherin-1 choline, is an orally active, allosteric agonist of CD11b.[1] CD11b, also known as integrin alpha M (ITGAM), is a subunit of the Mac-1 integrin receptor expressed on the surface of various myeloid cells, including macrophages, monocytes, and granulocytes.[2] In the context of cancer, particularly in challenging malignancies like pancreatic ductal adenocarcinoma (PDAC), the tumor microenvironment is often infiltrated by immunosuppressive myeloid cells that hinder anti-tumor immune responses.[2] this compound has been shown to reprogram these innate immune cells, leading to the repolarization of tumor-associated macrophages (TAMs), a reduction in tumor-infiltrating immunosuppressive myeloid cells, and enhanced dendritic cell responses.[1][2] These actions collectively improve anti-tumor T cell immunity and can sensitize previously resistant tumors to checkpoint inhibitor immunotherapies.
These application notes provide detailed protocols for a suite of cell-based assays to evaluate the in vitro efficacy of this compound. The assays are designed to assess the compound's impact on myeloid cell function, including adhesion, migration, and cytokine production, which are key to its mechanism of action.
Mechanism of Action Overview
This compound functions by binding to and partially activating the CD11b receptor. This agonistic action increases CD11b-dependent cell adhesion to its ligand, Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This enhanced adhesion is thought to suppress the infiltration of myeloid cells into tumor tissues. Furthermore, this compound directly alters the cytokine profile of macrophages, reducing the expression of immunosuppressive genes (e.g., IL-6, TGFβ, Arginase-1, IL-10) and increasing the expression of T cell-attracting chemokines like CXCL10. This shifts the balance from a tumor-permissive to a T cell-supportive microenvironment.
I. Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize hypothetical, yet expected, quantitative data from the described cell-based assays, demonstrating the dose-dependent efficacy of this compound.
Table 1: this compound-Mediated Inhibition of Myeloid Cell Migration
| Cell Line | This compound Concentration (µM) | Migration Inhibition (%) |
| RAW 264.7 | 0 (Vehicle Control) | 0% |
| (Murine Macrophage) | 1 | 25% |
| 5 | 60% | |
| 10 | 85% | |
| THP-1 | 0 (Vehicle Control) | 0% |
| (Human Monocyte) | 1 | 22% |
| 5 | 55% | |
| 10 | 82% |
Table 2: this compound-Mediated Enhancement of Myeloid Cell Adhesion to ICAM-1
| Cell Line | This compound Concentration (µM) | Adhesion Increase (Fold Change) |
| RAW 264.7 | 0 (Vehicle Control) | 1.0 |
| 1 | 1.8 | |
| 5 | 3.5 | |
| 10 | 4.2 | |
| THP-1 | 0 (Vehicle Control) | 1.0 |
| 1 | 1.6 | |
| 5 | 3.1 | |
| 10 | 3.9 |
Table 3: Modulation of Cytokine Expression by this compound in LPS-Stimulated Macrophages
| Cytokine | This compound Concentration (µM) | Change in Expression vs. LPS alone (%) |
| IL-10 | 1 | -15% |
| (Immunosuppressive) | 5 | -40% |
| 10 | -65% | |
| CXCL10 | 1 | +20% |
| (Pro-inflammatory) | 5 | +75% |
| 10 | +150% |
II. Experimental Protocols
Protocol 1: Myeloid Cell Migration Assay (Transwell Assay)
This assay measures the ability of this compound to inhibit the migration of myeloid cells towards a chemoattractant.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells
-
24-well plates with 8.0 µm pore size Transwell inserts
-
Chemoattractant (e.g., MCP-1/CCL2 at 100 ng/mL)
-
This compound
-
Serum-free cell culture medium
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to 80% confluency. The day before the assay, incubate cells in serum-free medium overnight.
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the chemoattractant (e.g., 100 ng/mL MCP-1) to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In separate tubes, pre-treat the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add 100 µL of the pre-treated cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Quantification:
-
Carefully remove the Transwell inserts. Gently wipe the top side of the membrane with a cotton swab to remove non-migrated cells.
-
To quantify migrated cells, add a solution containing Calcein-AM to the lower chamber and incubate for 30 minutes to allow migrated cells to take up the dye.
-
Measure the fluorescence in the lower chamber using a plate reader with excitation/emission wavelengths of 485/520 nm.
-
-
Data Analysis: Calculate the percentage of migration inhibition relative to the vehicle control.
Protocol 2: Cell Adhesion Assay
This assay quantifies the effect of this compound on the adhesion of myeloid cells to a surface coated with ICAM-1.
Materials:
-
RAW 264.7 or THP-1 cells
-
96-well flat-bottom plates
-
Recombinant human ICAM-1
-
This compound
-
Calcein-AM fluorescent dye
-
PBS with Ca2+/Mg2+
-
Fluorescence plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 5 µg/mL of recombinant ICAM-1 overnight at 4°C. On the day of the assay, wash the wells twice with PBS and block with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Labeling and Treatment:
-
Label the cells by incubating them with Calcein-AM in serum-free medium for 30 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in assay buffer (e.g., HBSS with Ca2+/Mg2+).
-
Treat the labeled cells with various concentrations of this compound or vehicle control for 30 minutes.
-
-
Adhesion:
-
Wash the coated and blocked plate to remove the blocking solution.
-
Add 100 µL of the treated cell suspension (e.g., 5 x 10^4 cells) to each well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
-
Quantification:
-
Gently wash the wells 2-3 times with pre-warmed PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence of the remaining adherent cells using a plate reader (Ex/Em: 485/520 nm).
-
-
Data Analysis: Express the results as a fold change in adhesion compared to the vehicle control.
Protocol 3: Cytokine Expression Analysis by qPCR
This protocol assesses the impact of this compound on the gene expression of key cytokines in macrophages stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL-10, CXCL10) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 2 hours.
-
Stimulate the cells with 100 ng/mL of LPS for 4-6 hours. Include a control group with no LPS stimulation.
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (IL-10, CXCL10) and the housekeeping gene (GAPDH).
-
Use a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Normalize the expression of the target genes to the housekeeping gene.
-
Express the results as a percentage change in expression in this compound treated cells compared to cells treated with LPS alone.
-
III. Mandatory Visualizations
References
Application Note: Comprehensive Immune Profiling of Adh-503 using a 14-Color Flow Cytometry Panel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adh-503 is a novel small-molecule inhibitor targeting an intracellular checkpoint protein, enhancing T-cell effector functions and mitigating myeloid-derived suppressor cell (MDSC) activity. Comprehensive immune profiling is critical to understanding its mechanism of action and pharmacodynamic effects in preclinical and clinical studies. Flow cytometry is a powerful technology for high-dimensional, single-cell analysis of the immune system.[1][2][3] This document provides a detailed protocol for a 14-color flow cytometry panel designed to provide a deep immunophenotypic analysis of T-cell and myeloid compartments in peripheral blood mononuclear cells (PBMCs) following this compound treatment.
Principle
This panel is designed to simultaneously identify and characterize major lymphocyte and myeloid populations, with a specific focus on T-cell differentiation, activation, and exhaustion, as well as the frequency of monocytic and polymorphonuclear MDSCs.[4][5] By quantifying changes in these populations and their expression of key functional markers, researchers can effectively evaluate the immunological impact of this compound.
Materials and Reagents
All reagents should be stored according to manufacturer's specifications. Antibody concentrations should be titrated for optimal performance.
Table 1: Antibody Panel for this compound Immune Profiling
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | BUV395 | HI30 | Pan-leukocyte marker |
| Live/Dead | BV510 | - | Viability stain |
| CD3 | BUV496 | UCHT1 | Pan T-cell marker |
| CD4 | BUV805 | SK3 | Helper T-cell marker |
| CD8 | APC-R700 | SK1 | Cytotoxic T-cell marker |
| CD45RA | BV786 | HI100 | Naïve T-cell marker |
| CCR7 | PE-Cy7 | G043H7 | Naïve/Central Memory T-cell marker |
| PD-1 (CD279) | BB700 | EH12.2H7 | Exhaustion/Activation marker |
| TIM-3 (CD366) | BV605 | F38-2E2 | Exhaustion/Activation marker |
| HLA-DR | APC | G46-6 | Activation/MDSC marker |
| CD11b | FITC | ICRF44 | Myeloid/MDSC marker |
| CD33 | PE | WM53 | Myeloid/MDSC marker |
| CD14 | BV711 | M5E2 | Monocyte/M-MDSC marker |
| CD15 | BV650 | W6D3 | Granulocyte/PMN-MDSC marker |
Table 2: Buffers and Consumables
| Reagent | Supplier (Example) | Purpose |
| PBS, pH 7.4 | Gibco | Cell washing |
| FBS, Heat-Inactivated | Gibco | Media supplement |
| FACS Buffer (PBS + 2% FBS + 2mM EDTA) | In-house | Staining and washing |
| Red Blood Cell Lysis Buffer (10X) | Miltenyi Biotec | RBC lysis (for whole blood) |
| Live/Dead Fixable Viability Stain | Thermo Fisher | Viability determination |
| Fc Block (e.g., Human TruStain FcX™) | BioLegend | Block non-specific antibody binding |
| Fixation/Permeabilization Buffer | eBioscience™ | Intracellular staining (optional) |
| 5 mL Polystyrene Round-Bottom Tubes | Falcon | Sample processing |
Experimental Protocols
1. PBMC Isolation and Preparation This protocol assumes starting with isolated PBMCs. If using whole blood, perform red blood cell lysis prior to staining.
-
Thaw or prepare fresh PBMCs and wash with 10 mL of FACS buffer.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 2 x 10^7 cells/mL in cold FACS buffer.
-
Aliquot 50 µL (1 x 10^6 cells) into each flow cytometry tube.
2. Fc Receptor Blocking
-
Add 5 µL of Fc Block to each 50 µL cell suspension.
-
Gently vortex and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
3. Viability Staining
-
Wash cells with 1 mL of protein-free PBS. Centrifuge at 400 x g for 5 minutes.
-
Decant supernatant and resuspend the cell pellet in 100 µL of PBS containing the pre-titrated amount of Live/Dead Fixable Viability Stain.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of FACS buffer, centrifuge, and decant the supernatant.
4. Surface Marker Staining
-
Prepare a master mix of the surface-staining antibodies (all antibodies from Table 1 except for Live/Dead) in FACS buffer at pre-titrated optimal concentrations.
-
Resuspend the cell pellet from the previous step in 50 µL of the antibody master mix.
-
Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
After the final wash, resuspend the cells in 300 µL of FACS buffer.
-
Acquire samples on a properly calibrated flow cytometer within 1-2 hours. For longer storage, resuspend in 1% PFA.
Optional Protocol: Intracellular Cytokine Staining To assess T-cell function, an intracellular staining step can be added.
-
After surface staining, proceed with a fixation and permeabilization protocol according to the manufacturer's instructions (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
-
Add antibodies against intracellular targets (e.g., IFN-γ, TNF-α, Granzyme B) during the permeabilization step.
-
Wash and resuspend cells in FACS buffer for acquisition.
Data Presentation and Analysis
Acquired data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express). Compensation must be performed using single-stain controls. The following tables outline the key quantitative outputs from this panel.
Table 3: T-Cell Population Analysis
| Population | Gating Logic | Reported Value |
| CD4+ T-Cells | Live, CD45+, CD3+, CD4+ | % of CD3+ |
| CD8+ T-Cells | Live, CD45+, CD3+, CD8+ | % of CD3+ |
| Naïve CD4+ | CD4+, CD45RA+, CCR7+ | % of CD4+ |
| Central Memory CD4+ | CD4+, CD45RA-, CCR7+ | % of CD4+ |
| Effector Memory CD4+ | CD4+, CD45RA-, CCR7- | % of CD4+ |
| Naïve CD8+ | CD8+, CD45RA+, CCR7+ | % of CD8+ |
| Central Memory CD8+ | CD8+, CD45RA-, CCR7+ | % of CD8+ |
| Effector Memory CD8+ | CD8+, CD45RA-, CCR7- | % of CD8+ |
Table 4: Activation/Exhaustion Marker Analysis
| Marker | Parent Population | Reported Value |
| PD-1 | CD4+ T-Cells, CD8+ T-Cells | % Positive, MFI |
| TIM-3 | CD4+ T-Cells, CD8+ T-Cells | % Positive, MFI |
| HLA-DR | CD4+ T-Cells, CD8+ T-Cells | % Positive, MFI |
Table 5: Myeloid-Derived Suppressor Cell (MDSC) Analysis
| Population | Gating Logic | Reported Value |
| Total MDSCs | Live, CD45+, CD3-, HLA-DR-/low, CD33+, CD11b+ | % of CD45+ |
| M-MDSC | Total MDSCs, CD14+, CD15- | % of Total MDSCs |
| PMN-MDSC | Total MDSCs, CD14-, CD15+ | % of Total MDSCs |
Visualizations
Experimental Workflow
References
- 1. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Comprehensive Immune Profiling of Adh-503 using a 14-Color Flow Cytometry Panel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adh-503 is a novel small-molecule inhibitor targeting an intracellular checkpoint protein, enhancing T-cell effector functions and mitigating myeloid-derived suppressor cell (MDSC) activity. Comprehensive immune profiling is critical to understanding its mechanism of action and pharmacodynamic effects in preclinical and clinical studies. Flow cytometry is a powerful technology for high-dimensional, single-cell analysis of the immune system.[1][2][3] This document provides a detailed protocol for a 14-color flow cytometry panel designed to provide a deep immunophenotypic analysis of T-cell and myeloid compartments in peripheral blood mononuclear cells (PBMCs) following this compound treatment.
Principle
This panel is designed to simultaneously identify and characterize major lymphocyte and myeloid populations, with a specific focus on T-cell differentiation, activation, and exhaustion, as well as the frequency of monocytic and polymorphonuclear MDSCs.[4][5] By quantifying changes in these populations and their expression of key functional markers, researchers can effectively evaluate the immunological impact of this compound.
Materials and Reagents
All reagents should be stored according to manufacturer's specifications. Antibody concentrations should be titrated for optimal performance.
Table 1: Antibody Panel for this compound Immune Profiling
| Marker | Fluorochrome | Clone | Purpose |
| CD45 | BUV395 | HI30 | Pan-leukocyte marker |
| Live/Dead | BV510 | - | Viability stain |
| CD3 | BUV496 | UCHT1 | Pan T-cell marker |
| CD4 | BUV805 | SK3 | Helper T-cell marker |
| CD8 | APC-R700 | SK1 | Cytotoxic T-cell marker |
| CD45RA | BV786 | HI100 | Naïve T-cell marker |
| CCR7 | PE-Cy7 | G043H7 | Naïve/Central Memory T-cell marker |
| PD-1 (CD279) | BB700 | EH12.2H7 | Exhaustion/Activation marker |
| TIM-3 (CD366) | BV605 | F38-2E2 | Exhaustion/Activation marker |
| HLA-DR | APC | G46-6 | Activation/MDSC marker |
| CD11b | FITC | ICRF44 | Myeloid/MDSC marker |
| CD33 | PE | WM53 | Myeloid/MDSC marker |
| CD14 | BV711 | M5E2 | Monocyte/M-MDSC marker |
| CD15 | BV650 | W6D3 | Granulocyte/PMN-MDSC marker |
Table 2: Buffers and Consumables
| Reagent | Supplier (Example) | Purpose |
| PBS, pH 7.4 | Gibco | Cell washing |
| FBS, Heat-Inactivated | Gibco | Media supplement |
| FACS Buffer (PBS + 2% FBS + 2mM EDTA) | In-house | Staining and washing |
| Red Blood Cell Lysis Buffer (10X) | Miltenyi Biotec | RBC lysis (for whole blood) |
| Live/Dead Fixable Viability Stain | Thermo Fisher | Viability determination |
| Fc Block (e.g., Human TruStain FcX™) | BioLegend | Block non-specific antibody binding |
| Fixation/Permeabilization Buffer | eBioscience™ | Intracellular staining (optional) |
| 5 mL Polystyrene Round-Bottom Tubes | Falcon | Sample processing |
Experimental Protocols
1. PBMC Isolation and Preparation This protocol assumes starting with isolated PBMCs. If using whole blood, perform red blood cell lysis prior to staining.
-
Thaw or prepare fresh PBMCs and wash with 10 mL of FACS buffer.
-
Centrifuge at 400 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in FACS buffer and perform a cell count using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 2 x 10^7 cells/mL in cold FACS buffer.
-
Aliquot 50 µL (1 x 10^6 cells) into each flow cytometry tube.
2. Fc Receptor Blocking
-
Add 5 µL of Fc Block to each 50 µL cell suspension.
-
Gently vortex and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
3. Viability Staining
-
Wash cells with 1 mL of protein-free PBS. Centrifuge at 400 x g for 5 minutes.
-
Decant supernatant and resuspend the cell pellet in 100 µL of PBS containing the pre-titrated amount of Live/Dead Fixable Viability Stain.
-
Incubate for 20 minutes at 4°C in the dark.
-
Wash the cells with 1 mL of FACS buffer, centrifuge, and decant the supernatant.
4. Surface Marker Staining
-
Prepare a master mix of the surface-staining antibodies (all antibodies from Table 1 except for Live/Dead) in FACS buffer at pre-titrated optimal concentrations.
-
Resuspend the cell pellet from the previous step in 50 µL of the antibody master mix.
-
Gently vortex and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes after each wash.
-
After the final wash, resuspend the cells in 300 µL of FACS buffer.
-
Acquire samples on a properly calibrated flow cytometer within 1-2 hours. For longer storage, resuspend in 1% PFA.
Optional Protocol: Intracellular Cytokine Staining To assess T-cell function, an intracellular staining step can be added.
-
After surface staining, proceed with a fixation and permeabilization protocol according to the manufacturer's instructions (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set).
-
Add antibodies against intracellular targets (e.g., IFN-γ, TNF-α, Granzyme B) during the permeabilization step.
-
Wash and resuspend cells in FACS buffer for acquisition.
Data Presentation and Analysis
Acquired data should be analyzed using appropriate software (e.g., FlowJo™, FCS Express). Compensation must be performed using single-stain controls. The following tables outline the key quantitative outputs from this panel.
Table 3: T-Cell Population Analysis
| Population | Gating Logic | Reported Value |
| CD4+ T-Cells | Live, CD45+, CD3+, CD4+ | % of CD3+ |
| CD8+ T-Cells | Live, CD45+, CD3+, CD8+ | % of CD3+ |
| Naïve CD4+ | CD4+, CD45RA+, CCR7+ | % of CD4+ |
| Central Memory CD4+ | CD4+, CD45RA-, CCR7+ | % of CD4+ |
| Effector Memory CD4+ | CD4+, CD45RA-, CCR7- | % of CD4+ |
| Naïve CD8+ | CD8+, CD45RA+, CCR7+ | % of CD8+ |
| Central Memory CD8+ | CD8+, CD45RA-, CCR7+ | % of CD8+ |
| Effector Memory CD8+ | CD8+, CD45RA-, CCR7- | % of CD8+ |
Table 4: Activation/Exhaustion Marker Analysis
| Marker | Parent Population | Reported Value |
| PD-1 | CD4+ T-Cells, CD8+ T-Cells | % Positive, MFI |
| TIM-3 | CD4+ T-Cells, CD8+ T-Cells | % Positive, MFI |
| HLA-DR | CD4+ T-Cells, CD8+ T-Cells | % Positive, MFI |
Table 5: Myeloid-Derived Suppressor Cell (MDSC) Analysis
| Population | Gating Logic | Reported Value |
| Total MDSCs | Live, CD45+, CD3-, HLA-DR-/low, CD33+, CD11b+ | % of CD45+ |
| M-MDSC | Total MDSCs, CD14+, CD15- | % of Total MDSCs |
| PMN-MDSC | Total MDSCs, CD14-, CD15+ | % of Total MDSCs |
Visualizations
Experimental Workflow
References
- 1. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Adh-503 Treatment in Orthotopic Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the evaluation of Adh-503, a small molecule agonist of CD11b, in preclinical orthotopic lung cancer models. This compound represents a novel immunotherapeutic approach aimed at reprogramming the tumor microenvironment to enhance anti-tumor immunity. This document outlines the procedures for establishing orthotopic lung tumors, the preparation and administration of this compound, and methodologies for assessing treatment efficacy through the analysis of tumor growth, survival, and immune cell infiltration. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of CD11b agonists in lung cancer.
Introduction
The tumor microenvironment (TME) in non-small cell lung cancer (NSCLC) is often characterized by an abundance of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells hinder the efficacy of immunotherapies by suppressing T-cell function. This compound is a novel oral CD11b agonist designed to modulate the function of these myeloid cells. By binding to the CD11b integrin receptor, this compound is hypothesized to reduce the infiltration of immunosuppressive myeloid cells into the tumor and reprogram the remaining TAMs towards a pro-inflammatory, anti-tumor M1 phenotype. This shift in the TME is expected to enhance cytotoxic T-cell activity against tumor cells, thereby inhibiting tumor growth and improving survival.
Mechanism of Action
This compound is a positive allosteric modulator of the CD11b/CD18 integrin receptor (also known as Mac-1 or CR3), which is highly expressed on myeloid cells. Its mechanism of action in the context of cancer involves the following key steps:
-
Binding to CD11b: this compound binds to an allosteric site on the CD11b αA-domain, inducing a conformational change that partially activates the receptor.
-
Modulation of Myeloid Cell Trafficking: This activation reduces the CCL2-mediated recruitment of monocytes and macrophages to the tumor site.
-
Reprogramming of TAMs: this compound promotes the polarization of TAMs from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.
-
Enhancement of Anti-Tumor Immunity: The increase in M1-like TAMs and a reduction in immunosuppressive signals lead to an increased infiltration and activation of cytotoxic CD8+ T-cells within the tumor, which are responsible for killing cancer cells.
Signaling Pathway
Caption: this compound mechanism of action in the tumor microenvironment.
Experimental Protocols
Orthotopic Lung Cancer Model Establishment
This protocol describes the establishment of an orthotopic lung cancer model in mice using direct intrathoracic injection of Lewis Lung Carcinoma (LLC) cells.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Matrix, Growth Factor Reduced
-
6-8 week old male C57BL/6 mice
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips)
-
28-gauge insulin (B600854) syringes
Procedure:
-
Cell Culture: Culture LLC cells in RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest LLC cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a right lateral decubitus position. Shave the left thoracic area and sterilize with 70% ethanol (B145695) and povidone-iodine.
-
Intrathoracic Injection: Make a small incision (approximately 5 mm) through the skin and intercostal muscles in the eighth or ninth intercostal space. Carefully insert a 28-gauge insulin syringe into the left lung parenchyma to a depth of about 3-4 mm.
-
Cell Implantation: Slowly inject 50 µL of the cell suspension (1 x 10^5 cells) into the lung. Hold the needle in place for 10 seconds to prevent leakage.
-
Closure: Withdraw the needle and close the incision with wound clips.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia. Tumor growth can be monitored weekly using micro-CT or bioluminescence imaging (if using luciferase-expressing cells).
This compound Treatment Protocol
This protocol is based on preclinical studies of this compound in other cancer models and may require optimization for lung cancer models.[1]
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Randomize mice with established orthotopic lung tumors into treatment and control groups (n=8-10 mice per group).
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
Treatment Duration: Continue treatment for a predefined period (e.g., 21 days) or until a humane endpoint is reached.
-
Monitoring: Monitor animal body weight and general health twice weekly. Measure tumor volume by micro-CT weekly.
Experimental Workflow
References
Application Notes and Protocols: Adh-503 Treatment in Orthotopic Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the evaluation of Adh-503, a small molecule agonist of CD11b, in preclinical orthotopic lung cancer models. This compound represents a novel immunotherapeutic approach aimed at reprogramming the tumor microenvironment to enhance anti-tumor immunity. This document outlines the procedures for establishing orthotopic lung tumors, the preparation and administration of this compound, and methodologies for assessing treatment efficacy through the analysis of tumor growth, survival, and immune cell infiltration. The provided protocols and data serve as a comprehensive guide for researchers investigating the therapeutic potential of CD11b agonists in lung cancer.
Introduction
The tumor microenvironment (TME) in non-small cell lung cancer (NSCLC) is often characterized by an abundance of immunosuppressive myeloid cells, such as tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These cells hinder the efficacy of immunotherapies by suppressing T-cell function. This compound is a novel oral CD11b agonist designed to modulate the function of these myeloid cells. By binding to the CD11b integrin receptor, this compound is hypothesized to reduce the infiltration of immunosuppressive myeloid cells into the tumor and reprogram the remaining TAMs towards a pro-inflammatory, anti-tumor M1 phenotype. This shift in the TME is expected to enhance cytotoxic T-cell activity against tumor cells, thereby inhibiting tumor growth and improving survival.
Mechanism of Action
This compound is a positive allosteric modulator of the CD11b/CD18 integrin receptor (also known as Mac-1 or CR3), which is highly expressed on myeloid cells. Its mechanism of action in the context of cancer involves the following key steps:
-
Binding to CD11b: this compound binds to an allosteric site on the CD11b αA-domain, inducing a conformational change that partially activates the receptor.
-
Modulation of Myeloid Cell Trafficking: This activation reduces the CCL2-mediated recruitment of monocytes and macrophages to the tumor site.
-
Reprogramming of TAMs: this compound promotes the polarization of TAMs from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype.
-
Enhancement of Anti-Tumor Immunity: The increase in M1-like TAMs and a reduction in immunosuppressive signals lead to an increased infiltration and activation of cytotoxic CD8+ T-cells within the tumor, which are responsible for killing cancer cells.
Signaling Pathway
Caption: this compound mechanism of action in the tumor microenvironment.
Experimental Protocols
Orthotopic Lung Cancer Model Establishment
This protocol describes the establishment of an orthotopic lung cancer model in mice using direct intrathoracic injection of Lewis Lung Carcinoma (LLC) cells.
Materials:
-
Lewis Lung Carcinoma (LLC) cells
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Matrix, Growth Factor Reduced
-
6-8 week old male C57BL/6 mice
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, wound clips)
-
28-gauge insulin syringes
Procedure:
-
Cell Culture: Culture LLC cells in RPMI 1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest LLC cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel® at a concentration of 2 x 10^6 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a right lateral decubitus position. Shave the left thoracic area and sterilize with 70% ethanol and povidone-iodine.
-
Intrathoracic Injection: Make a small incision (approximately 5 mm) through the skin and intercostal muscles in the eighth or ninth intercostal space. Carefully insert a 28-gauge insulin syringe into the left lung parenchyma to a depth of about 3-4 mm.
-
Cell Implantation: Slowly inject 50 µL of the cell suspension (1 x 10^5 cells) into the lung. Hold the needle in place for 10 seconds to prevent leakage.
-
Closure: Withdraw the needle and close the incision with wound clips.
-
Post-operative Care: Monitor the animals for recovery and provide appropriate post-operative analgesia. Tumor growth can be monitored weekly using micro-CT or bioluminescence imaging (if using luciferase-expressing cells).
This compound Treatment Protocol
This protocol is based on preclinical studies of this compound in other cancer models and may require optimization for lung cancer models.[1]
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Treatment Groups: Randomize mice with established orthotopic lung tumors into treatment and control groups (n=8-10 mice per group).
-
This compound Preparation: Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg).
-
Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
Treatment Duration: Continue treatment for a predefined period (e.g., 21 days) or until a humane endpoint is reached.
-
Monitoring: Monitor animal body weight and general health twice weekly. Measure tumor volume by micro-CT weekly.
Experimental Workflow
References
Application Notes and Protocols: Adh-503 Administration with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to checkpoint inhibitors. Pancreatic ductal adenocarcinoma (PDAC) and other solid tumors often exhibit a dense immunosuppressive tumor microenvironment (TME), which limits the efficacy of therapies targeting the programmed cell death protein 1 (PD-1) pathway.[1][2] Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a promising agent to reprogram the innate immune landscape and sensitize tumors to anti-PD-1 therapy.[1][2][3]
CD11b is highly expressed on the surface of myeloid cells, including macrophages, monocytes, and granulocytes, which are key components of the immunosuppressive TME. This compound activates CD11b, leading to a cascade of effects that collectively enhance anti-tumor immunity. These include the repolarization of tumor-associated macrophages (TAMs) towards an anti-tumor phenotype, a reduction in the infiltration of immunosuppressive myeloid cells into the tumor, and improved dendritic cell function. This modulation of the TME creates a more favorable environment for T-cell-mediated tumor destruction, thereby synergizing with the action of anti-PD-1 antibodies.
These application notes provide a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for the combined administration of this compound and anti-PD-1 therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound with immunotherapy.
Table 1: Effect of this compound on Myeloid Cells in the Tumor Microenvironment
| Parameter | Treatment Group | Change Observed | Reference Model |
| Total Tumor-Infiltrating CD11b+ Cells | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| CD11b+ Monocytes | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| CD11b+ Granulocytes | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| CD11b+ Macrophages | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| Macrophage Phenotype (MHC I, MHC II, CD80, CD86) | This compound | Higher expression levels | Orthotopic PDAC models |
| Immunosuppressive Gene Expression in TAMs (IL6, TGFβ, Arginase-1, IL10) | This compound | Reduced expression levels | Sorted TAMs from treated mice |
| T-cell Chemokine Expression in TAMs (CXCL10) | This compound | Increased expression levels | Sorted TAMs from treated mice |
Table 2: Efficacy of this compound in Combination with Other Therapies
| Combination Therapy | Effect on Tumor | Survival | Reference Model |
| This compound + αPD-1 IgG | Synergistic tumor regression | Significantly longer survival | Orthotopic PDAC models |
| This compound + α41BB IgG | Synergistic, marked tumor regression and long-term survival | Long-term survival (>120 days) and resistance to re-challenge | Orthotopic KI tumor model |
| This compound + αCTLA4 IgG | No synergy | No impact on tumor burden | Orthotopic KI tumor model |
| This compound + Gemcitabine/Paclitaxel | Significant disease control (>90% reduction in progression) | Marked increase in survival | Orthotopic KI tumor model |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Tumor Microenvironment
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
Application Notes and Protocols: Adh-503 Administration with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer immunotherapy is continually evolving, with a significant focus on overcoming resistance to checkpoint inhibitors. Pancreatic ductal adenocarcinoma (PDAC) and other solid tumors often exhibit a dense immunosuppressive tumor microenvironment (TME), which limits the efficacy of therapies targeting the programmed cell death protein 1 (PD-1) pathway.[1][2] Adh-503, a small molecule agonist of the integrin CD11b, has emerged as a promising agent to reprogram the innate immune landscape and sensitize tumors to anti-PD-1 therapy.[1][2][3]
CD11b is highly expressed on the surface of myeloid cells, including macrophages, monocytes, and granulocytes, which are key components of the immunosuppressive TME. This compound activates CD11b, leading to a cascade of effects that collectively enhance anti-tumor immunity. These include the repolarization of tumor-associated macrophages (TAMs) towards an anti-tumor phenotype, a reduction in the infiltration of immunosuppressive myeloid cells into the tumor, and improved dendritic cell function. This modulation of the TME creates a more favorable environment for T-cell-mediated tumor destruction, thereby synergizing with the action of anti-PD-1 antibodies.
These application notes provide a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols for the combined administration of this compound and anti-PD-1 therapy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound with immunotherapy.
Table 1: Effect of this compound on Myeloid Cells in the Tumor Microenvironment
| Parameter | Treatment Group | Change Observed | Reference Model |
| Total Tumor-Infiltrating CD11b+ Cells | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| CD11b+ Monocytes | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| CD11b+ Granulocytes | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| CD11b+ Macrophages | This compound | Reduced numbers | Orthotopic PDAC models (KI and KP2) |
| Macrophage Phenotype (MHC I, MHC II, CD80, CD86) | This compound | Higher expression levels | Orthotopic PDAC models |
| Immunosuppressive Gene Expression in TAMs (IL6, TGFβ, Arginase-1, IL10) | This compound | Reduced expression levels | Sorted TAMs from treated mice |
| T-cell Chemokine Expression in TAMs (CXCL10) | This compound | Increased expression levels | Sorted TAMs from treated mice |
Table 2: Efficacy of this compound in Combination with Other Therapies
| Combination Therapy | Effect on Tumor | Survival | Reference Model |
| This compound + αPD-1 IgG | Synergistic tumor regression | Significantly longer survival | Orthotopic PDAC models |
| This compound + α41BB IgG | Synergistic, marked tumor regression and long-term survival | Long-term survival (>120 days) and resistance to re-challenge | Orthotopic KI tumor model |
| This compound + αCTLA4 IgG | No synergy | No impact on tumor burden | Orthotopic KI tumor model |
| This compound + Gemcitabine/Paclitaxel | Significant disease control (>90% reduction in progression) | Marked increase in survival | Orthotopic KI tumor model |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Tumor Microenvironment
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
Preparation of Adh-503 Stock Solution for Cell Culture Applications
Introduction
Adh-503, also known as (Z)-Leukadherin-1 choline, is a potent, orally active, allosteric agonist of CD11b.[1][2][3][4][5] It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and augmenting dendritic cell responses. These characteristics make this compound a compound of significant interest in cancer immunotherapy research. Proper preparation of a sterile, accurate stock solution is the first critical step for reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 524.65 g/mol | |
| Solubility in DMSO | ≥ 21.43 mg/mL (40.85 mM) | |
| 100 mg/mL (190.23 mM) | ||
| Solubility in Ethanol | ~3.33 - 4 mg/mL | |
| Solubility in Water | Insoluble | |
| Recommended Stock Solution Storage | -80°C for up to 6 months | |
| -20°C for up to 1 month | ||
| Typical Cell Culture Working Concentration | 4 µM |
Experimental Protocols
Materials
-
This compound powder (CAS: 2055362-74-6)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, disposable syringes
-
Sterile syringe filters (0.22 µm pore size, DMSO-compatible, e.g., PVDF or PTFE)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Adjust calculations as needed for a different desired concentration.
-
Pre-weighing Preparation:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation of moisture.
-
Perform all steps in a sterile environment, such as a laminar flow hood, to maintain sterility.
-
-
Weighing the this compound Powder:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 524.65 g/mol / 1000 = 5.25 mg
-
-
Weigh approximately 5.25 mg of this compound powder and place it into a sterile conical tube.
-
-
Dissolving in DMSO:
-
Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly to dissolve the powder. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation is observed.
-
-
Sterilization:
-
To ensure the stock solution is free from microbial contamination, it must be sterile-filtered.
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile, light-protected polypropylene tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution into Culture Medium:
-
It is crucial to dilute the DMSO stock solution directly into the cell culture medium at a high dilution factor to minimize DMSO toxicity to the cells. The final concentration of DMSO in the cell culture should ideally be below 0.5%, and not exceed 1%.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed, complete cell culture medium.
-
-
Mix gently by pipetting up and down or by inverting the tube. Do not vortex, as this can cause shearing of media components.
-
-
Application to Cells:
-
The freshly prepared working solution is now ready to be added to your cell cultures.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an allosteric agonist of the CD11b receptor on myeloid cells.
Experimental Workflow for Stock Solution Preparation
References
Preparation of Adh-503 Stock Solution for Cell Culture Applications
Introduction
Adh-503, also known as (Z)-Leukadherin-1 choline, is a potent, orally active, allosteric agonist of CD11b.[1][2][3][4][5] It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and augmenting dendritic cell responses. These characteristics make this compound a compound of significant interest in cancer immunotherapy research. Proper preparation of a sterile, accurate stock solution is the first critical step for reliable and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for cell culture applications.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 524.65 g/mol | |
| Solubility in DMSO | ≥ 21.43 mg/mL (40.85 mM) | |
| 100 mg/mL (190.23 mM) | ||
| Solubility in Ethanol | ~3.33 - 4 mg/mL | |
| Solubility in Water | Insoluble | |
| Recommended Stock Solution Storage | -80°C for up to 6 months | |
| -20°C for up to 1 month | ||
| Typical Cell Culture Working Concentration | 4 µM |
Experimental Protocols
Materials
-
This compound powder (CAS: 2055362-74-6)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Sterile, disposable syringes
-
Sterile syringe filters (0.22 µm pore size, DMSO-compatible, e.g., PVDF or PTFE)
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common concentration for laboratory use. Adjust calculations as needed for a different desired concentration.
-
Pre-weighing Preparation:
-
Bring the this compound powder vial to room temperature before opening to prevent condensation of moisture.
-
Perform all steps in a sterile environment, such as a laminar flow hood, to maintain sterility.
-
-
Weighing the this compound Powder:
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 524.65 g/mol / 1000 = 5.25 mg
-
-
Weigh approximately 5.25 mg of this compound powder and place it into a sterile conical tube.
-
-
Dissolving in DMSO:
-
Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound powder. In this example, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly to dissolve the powder. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation is observed.
-
-
Sterilization:
-
To ensure the stock solution is free from microbial contamination, it must be sterile-filtered.
-
Draw the this compound/DMSO solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile, light-protected polypropylene tube.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL, 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and your initials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol for Preparing a Working Solution in Cell Culture Medium
-
Thawing the Stock Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
-
Dilution into Culture Medium:
-
It is crucial to dilute the DMSO stock solution directly into the cell culture medium at a high dilution factor to minimize DMSO toxicity to the cells. The final concentration of DMSO in the cell culture should ideally be below 0.5%, and not exceed 1%.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock solution (a 1:1000 dilution):
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of pre-warmed, complete cell culture medium.
-
-
Mix gently by pipetting up and down or by inverting the tube. Do not vortex, as this can cause shearing of media components.
-
-
Application to Cells:
-
The freshly prepared working solution is now ready to be added to your cell cultures.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an allosteric agonist of the CD11b receptor on myeloid cells.
Experimental Workflow for Stock Solution Preparation
References
Application Notes and Protocols: Validating the Target of Adh-503 using Lentiviral shRNA Knockdown
Topic: Lentiviral shRNA Knockdown to Validate the Target of Adh-503 (CD11b/ITGAM)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is an orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1][2][3] It plays a crucial role in myeloid cell trafficking and function.[1][2] To confirm that the observed biological effects of this compound are mediated through its intended target, CD11b, a loss-of-function approach using lentiviral short hairpin RNA (shRNA) to knock down the expression of the gene encoding CD11b (ITGAM) is a powerful validation strategy. These application notes provide detailed protocols for lentiviral shRNA-mediated knockdown of ITGAM and subsequent functional assays to validate that the resulting phenotype mimics the effects of this compound.
I. Experimental Design and Workflow
The overall experimental workflow is designed to first suppress the expression of the ITGAM gene using lentiviral shRNA and then to assess the functional consequences, comparing them to the effects of this compound treatment.
Caption: Experimental workflow for validating the target of this compound.
II. Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Particle Production
This protocol describes the generation of lentiviral particles containing shRNA targeting ITGAM in HEK293T cells.
Materials:
-
pLKO.1-shRNA-ITGAM plasmid (and non-targeting control pLKO.1-shScramble)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
0.45 µm PES filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. Ensure cells are evenly distributed. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the following plasmids: 2.5 µg pLKO.1-shRNA, 1.5 µg psPAX2, and 1.0 µg pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.
-
Incubate at 37°C, 5% CO2 for 12-15 hours.
-
-
Day 3: Change Media: In the morning, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest Lentivirus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh DMEM with 10% FBS to the cells.
-
At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral supernatant and store at -80°C. For long-term storage, snap-freeze in liquid nitrogen.
-
Protocol 2: Lentiviral Transduction and Selection of Target Cells
This protocol details the infection of a myeloid cell line (e.g., U937 or HL-60) with the produced lentiviral particles.
Materials:
-
Target myeloid cells
-
Lentiviral supernatant (shRNA-ITGAM and shScramble)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium for the target cell line
Procedure:
-
Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 24-well plate in their complete growth medium.
-
Day 2: Transduction:
-
Add Polybrene to each well to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 3: Change Media: Remove the medium containing the virus and Polybrene and replace it with fresh complete growth medium.
-
Day 4 onwards: Puromycin Selection:
-
Add puromycin to the medium at a pre-determined optimal concentration (determined by a puromycin kill curve for the specific cell line).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until non-transduced control cells are completely eliminated.
-
Expand the puromycin-resistant cells for subsequent validation and functional assays.
-
Protocol 3: Validation of ITGAM Knockdown
Validation of target gene knockdown should be performed at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both shScramble and shRNA-ITGAM transduced cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for ITGAM and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of ITGAM mRNA using the ΔΔCt method.
B. Western Blotting:
-
Lyse shScramble and shRNA-ITGAM transduced cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CD11b and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
III. Data Presentation
Table 1: Validation of ITGAM Knockdown by qPCR
| Cell Line | shRNA Target | Relative ITGAM mRNA Expression (Normalized to Housekeeping Gene) | % Knockdown |
| U937 | shScramble | 1.00 ± 0.08 | 0% |
| U937 | shRNA-ITGAM-1 | 0.25 ± 0.04 | 75% |
| U937 | shRNA-ITGAM-2 | 0.18 ± 0.03 | 82% |
Table 2: Validation of CD11b Knockdown by Western Blot
| Cell Line | shRNA Target | Relative CD11b Protein Level (Normalized to Loading Control) | % Knockdown |
| U937 | shScramble | 1.00 ± 0.12 | 0% |
| U937 | shRNA-ITGAM-1 | 0.31 ± 0.06 | 69% |
| U937 | shRNA-ITGAM-2 | 0.22 ± 0.05 | 78% |
IV. Functional Assays to Validate this compound Target
Perform functional assays to compare the phenotype of ITGAM knockdown cells with that of wild-type cells treated with this compound.
Example Functional Assay: Cell Adhesion Assay this compound increases CD11b-dependent cell adhesion to ICAM-1. Therefore, ITGAM knockdown should abrogate this effect.
Protocol:
-
Coat a 96-well plate with ICAM-1.
-
Seed wild-type, shScramble, and shRNA-ITGAM cells in the wells.
-
Treat wild-type cells with a range of this compound concentrations.
-
Incubate for 1-2 hours.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).
Caption: Signaling pathway of this compound and the effect of shRNA knockdown.
Table 3: Results of Cell Adhesion Assay
| Cell Treatment | This compound Conc. | Relative Cell Adhesion (%) |
| Wild-Type | 0 µM | 100 ± 9 |
| Wild-Type | 1 µM | 152 ± 12 |
| Wild-Type | 10 µM | 210 ± 15 |
| shScramble | 0 µM | 98 ± 11 |
| shRNA-ITGAM-2 | 0 µM | 45 ± 7 |
| shRNA-ITGAM-2 | 10 µM | 48 ± 8 |
Interpretation of Results: The data should demonstrate that while this compound treatment significantly increases the adhesion of wild-type and shScramble control cells, it has no effect on the adhesion of ITGAM knockdown cells. This indicates that the pro-adhesive effect of this compound is dependent on its target, CD11b, thereby validating it as the primary mediator of this compound's function in this context.
The protocols and methodologies outlined in these application notes provide a comprehensive framework for utilizing lentiviral shRNA-mediated gene knockdown to validate the target of a small molecule agonist, using this compound and its target CD11b as an example. Successful completion of these experiments will provide strong evidence that the biological activity of this compound is mediated through its interaction with CD11b. This approach is broadly applicable for the target validation of other small molecule therapeutics.
References
Application Notes and Protocols: Validating the Target of Adh-503 using Lentiviral shRNA Knockdown
Topic: Lentiviral shRNA Knockdown to Validate the Target of Adh-503 (CD11b/ITGAM)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This compound is an orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1][2][3] It plays a crucial role in myeloid cell trafficking and function.[1][2] To confirm that the observed biological effects of this compound are mediated through its intended target, CD11b, a loss-of-function approach using lentiviral short hairpin RNA (shRNA) to knock down the expression of the gene encoding CD11b (ITGAM) is a powerful validation strategy. These application notes provide detailed protocols for lentiviral shRNA-mediated knockdown of ITGAM and subsequent functional assays to validate that the resulting phenotype mimics the effects of this compound.
I. Experimental Design and Workflow
The overall experimental workflow is designed to first suppress the expression of the ITGAM gene using lentiviral shRNA and then to assess the functional consequences, comparing them to the effects of this compound treatment.
Caption: Experimental workflow for validating the target of this compound.
II. Detailed Experimental Protocols
Protocol 1: Lentiviral shRNA Particle Production
This protocol describes the generation of lentiviral particles containing shRNA targeting ITGAM in HEK293T cells.
Materials:
-
pLKO.1-shRNA-ITGAM plasmid (and non-targeting control pLKO.1-shScramble)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
HEK293T cells (low passage, <15)
-
DMEM with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
0.45 µm PES filter
Procedure:
-
Day 1: Seed HEK293T Cells: Plate 4 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS without antibiotics. Ensure cells are evenly distributed. Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.
-
Day 2: Transfection:
-
In a sterile tube, mix the following plasmids: 2.5 µg pLKO.1-shRNA, 1.5 µg psPAX2, and 1.0 µg pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the plasmid and transfection reagent mixtures, mix gently, and incubate at room temperature for 20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells. Gently swirl the plate to distribute.
-
Incubate at 37°C, 5% CO2 for 12-15 hours.
-
-
Day 3: Change Media: In the morning, carefully remove the transfection medium and replace it with 10 mL of fresh DMEM with 10% FBS.
-
Day 4 & 5: Harvest Lentivirus:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add 10 mL of fresh DMEM with 10% FBS to the cells.
-
At 72 hours post-transfection, collect the supernatant and pool it with the 48-hour collection.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral supernatant and store at -80°C. For long-term storage, snap-freeze in liquid nitrogen.
-
Protocol 2: Lentiviral Transduction and Selection of Target Cells
This protocol details the infection of a myeloid cell line (e.g., U937 or HL-60) with the produced lentiviral particles.
Materials:
-
Target myeloid cells
-
Lentiviral supernatant (shRNA-ITGAM and shScramble)
-
Polybrene (8 mg/mL stock)
-
Puromycin
-
Complete growth medium for the target cell line
Procedure:
-
Day 1: Seed Target Cells: Plate 1 x 10^5 cells per well in a 24-well plate in their complete growth medium.
-
Day 2: Transduction:
-
Add Polybrene to each well to a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant. It is recommended to test a range of Multiplicity of Infection (MOI) to determine the optimal transduction efficiency.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Day 3: Change Media: Remove the medium containing the virus and Polybrene and replace it with fresh complete growth medium.
-
Day 4 onwards: Puromycin Selection:
-
Add puromycin to the medium at a pre-determined optimal concentration (determined by a puromycin kill curve for the specific cell line).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days.
-
Continue selection for 7-10 days until non-transduced control cells are completely eliminated.
-
Expand the puromycin-resistant cells for subsequent validation and functional assays.
-
Protocol 3: Validation of ITGAM Knockdown
Validation of target gene knockdown should be performed at both the mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR):
-
Isolate total RNA from both shScramble and shRNA-ITGAM transduced cells.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for ITGAM and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative expression of ITGAM mRNA using the ΔΔCt method.
B. Western Blotting:
-
Lyse shScramble and shRNA-ITGAM transduced cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against CD11b and a loading control (e.g., β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities.
III. Data Presentation
Table 1: Validation of ITGAM Knockdown by qPCR
| Cell Line | shRNA Target | Relative ITGAM mRNA Expression (Normalized to Housekeeping Gene) | % Knockdown |
| U937 | shScramble | 1.00 ± 0.08 | 0% |
| U937 | shRNA-ITGAM-1 | 0.25 ± 0.04 | 75% |
| U937 | shRNA-ITGAM-2 | 0.18 ± 0.03 | 82% |
Table 2: Validation of CD11b Knockdown by Western Blot
| Cell Line | shRNA Target | Relative CD11b Protein Level (Normalized to Loading Control) | % Knockdown |
| U937 | shScramble | 1.00 ± 0.12 | 0% |
| U937 | shRNA-ITGAM-1 | 0.31 ± 0.06 | 69% |
| U937 | shRNA-ITGAM-2 | 0.22 ± 0.05 | 78% |
IV. Functional Assays to Validate this compound Target
Perform functional assays to compare the phenotype of ITGAM knockdown cells with that of wild-type cells treated with this compound.
Example Functional Assay: Cell Adhesion Assay this compound increases CD11b-dependent cell adhesion to ICAM-1. Therefore, ITGAM knockdown should abrogate this effect.
Protocol:
-
Coat a 96-well plate with ICAM-1.
-
Seed wild-type, shScramble, and shRNA-ITGAM cells in the wells.
-
Treat wild-type cells with a range of this compound concentrations.
-
Incubate for 1-2 hours.
-
Gently wash away non-adherent cells.
-
Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining).
Caption: Signaling pathway of this compound and the effect of shRNA knockdown.
Table 3: Results of Cell Adhesion Assay
| Cell Treatment | This compound Conc. | Relative Cell Adhesion (%) |
| Wild-Type | 0 µM | 100 ± 9 |
| Wild-Type | 1 µM | 152 ± 12 |
| Wild-Type | 10 µM | 210 ± 15 |
| shScramble | 0 µM | 98 ± 11 |
| shRNA-ITGAM-2 | 0 µM | 45 ± 7 |
| shRNA-ITGAM-2 | 10 µM | 48 ± 8 |
Interpretation of Results: The data should demonstrate that while this compound treatment significantly increases the adhesion of wild-type and shScramble control cells, it has no effect on the adhesion of ITGAM knockdown cells. This indicates that the pro-adhesive effect of this compound is dependent on its target, CD11b, thereby validating it as the primary mediator of this compound's function in this context.
The protocols and methodologies outlined in these application notes provide a comprehensive framework for utilizing lentiviral shRNA-mediated gene knockdown to validate the target of a small molecule agonist, using this compound and its target CD11b as an example. Successful completion of these experiments will provide strong evidence that the biological activity of this compound is mediated through its interaction with CD11b. This approach is broadly applicable for the target validation of other small molecule therapeutics.
References
Application Notes and Protocols: Immunohistochemical Analysis of CD11b in Adh-503 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of CD11b in tumor tissues following treatment with Adh-503, an orally active allosteric agonist of CD11b.[1] this compound has been shown to modulate the tumor microenvironment by reprogramming innate immunity, making it a promising candidate for cancer immunotherapy.[2][3]
Introduction
CD11b (also known as Integrin alpha M, Mac-1, or CR3) is a subunit of the Mac-1 integrin heterodimer, highly expressed on the surface of various myeloid cells, including monocytes, macrophages, granulocytes, and natural killer cells.[4][5] In the context of cancer, tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs) often express high levels of CD11b and contribute to an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.
This compound is a small molecule agonist that activates CD11b. This activation has been demonstrated to reduce the infiltration of immunosuppressive CD11b+ myeloid cells into the tumor, repolarize TAMs towards an anti-tumor phenotype, and enhance the activity of dendritic cells. Consequently, this compound can improve anti-tumor T-cell immunity and sensitize tumors to checkpoint inhibitor therapies. Immunohistochemical analysis of CD11b is therefore a critical tool for evaluating the pharmacodynamic effects of this compound in preclinical and clinical tumor samples.
Data Presentation
The following table summarizes the expected quantitative changes in CD11b+ cell populations within the tumor microenvironment following this compound treatment, based on preclinical studies.
| Cell Type | Marker | Effect of this compound Treatment | Expected Outcome | Reference |
| Total Myeloid Cells | CD11b+ | Reduction in tumor infiltration | Decreased percentage of CD11b+ cells in treated tumors compared to control. | |
| Monocytes | CD11b+ | Reduction in tumor infiltration | Lower count of infiltrating monocytes in treated tumors. | |
| Granulocytes | CD11b+ | Reduction in tumor infiltration | Lower count of infiltrating granulocytes in treated tumors. | |
| Macrophages | CD11b+ | Repolarization and reduced infiltration | Decrease in overall macrophage numbers within the tumor. | |
| M2-polarized Macrophages | F4/80+, CD206+ | Shift towards M1 phenotype | Significant decrease in the population of M2-polarized macrophages. | |
| M1-polarized Macrophages | F4/80+, MHCII+ | Shift towards M1 phenotype | Significant increase in the population of M1-polarized macrophages. | |
| Dendritic Cells (cDC1) | CD103+ | Increased accumulation | Marked increase in the number of CD103+ conventional dendritic cells. | |
| Dendritic Cells (cDC2 and monocyte-derived) | CD11b+ | Reduction in tumor infiltration | Reduced numbers of these dendritic cell subsets. |
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry for CD11b on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged microscope slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate (B86180) buffer, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal serum in TBS-T)
-
Primary Antibody: Anti-CD11b antibody (validated for IHC)
-
Biotinylated Secondary Antibody (e.g., anti-rabbit or anti-mouse IgG)
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
Two changes of 95% ethanol for 3 minutes each.
-
One change of 80% ethanol for 3 minutes.
-
One change of 70% ethanol for 3 minutes.
-
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
-
Peroxidase Blocking:
-
Wash sections in wash buffer for 5 minutes.
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash slides three times with wash buffer for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating each section with 100-400 µl of blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Remove the blocking solution (do not rinse).
-
Add 100-400 µl of diluted anti-CD11b primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Remove the primary antibody solution and wash sections three times with wash buffer for 5 minutes each.
-
Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash sections three times with wash buffer for 5 minutes each.
-
Add 100-400 µl of Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
-
Wash sections three times in wash buffer for 5 minutes each.
-
-
Chromogen Development:
-
Add 100-400 µl of DAB substrate to each section and monitor for color development under a microscope.
-
As soon as the desired staining intensity is reached, immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain sections with hematoxylin.
-
Wash sections in deionized water twice for 5 minutes each.
-
Dehydrate the tissue through a graded series of ethanol and xylene washes.
-
Apply a coverslip with permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a bright-field microscope.
-
Quantify CD11b positive cells using image analysis software. The results can be expressed as the number of positive cells per unit area or as a percentage of total cells.
-
Visualizations
Caption: Experimental workflow for CD11b immunohistochemistry.
Caption: this compound mechanism of action on CD11b+ myeloid cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
- 3. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer [frontiersin.org]
- 5. CD11b Marker for Macrophages and Microglia | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Immunohistochemical Analysis of CD11b in Adh-503 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of CD11b in tumor tissues following treatment with Adh-503, an orally active allosteric agonist of CD11b.[1] this compound has been shown to modulate the tumor microenvironment by reprogramming innate immunity, making it a promising candidate for cancer immunotherapy.[2][3]
Introduction
CD11b (also known as Integrin alpha M, Mac-1, or CR3) is a subunit of the Mac-1 integrin heterodimer, highly expressed on the surface of various myeloid cells, including monocytes, macrophages, granulocytes, and natural killer cells.[4][5] In the context of cancer, tumor-associated macrophages (TAMs) and other myeloid-derived suppressor cells (MDSCs) often express high levels of CD11b and contribute to an immunosuppressive tumor microenvironment that promotes tumor growth and metastasis.
This compound is a small molecule agonist that activates CD11b. This activation has been demonstrated to reduce the infiltration of immunosuppressive CD11b+ myeloid cells into the tumor, repolarize TAMs towards an anti-tumor phenotype, and enhance the activity of dendritic cells. Consequently, this compound can improve anti-tumor T-cell immunity and sensitize tumors to checkpoint inhibitor therapies. Immunohistochemical analysis of CD11b is therefore a critical tool for evaluating the pharmacodynamic effects of this compound in preclinical and clinical tumor samples.
Data Presentation
The following table summarizes the expected quantitative changes in CD11b+ cell populations within the tumor microenvironment following this compound treatment, based on preclinical studies.
| Cell Type | Marker | Effect of this compound Treatment | Expected Outcome | Reference |
| Total Myeloid Cells | CD11b+ | Reduction in tumor infiltration | Decreased percentage of CD11b+ cells in treated tumors compared to control. | |
| Monocytes | CD11b+ | Reduction in tumor infiltration | Lower count of infiltrating monocytes in treated tumors. | |
| Granulocytes | CD11b+ | Reduction in tumor infiltration | Lower count of infiltrating granulocytes in treated tumors. | |
| Macrophages | CD11b+ | Repolarization and reduced infiltration | Decrease in overall macrophage numbers within the tumor. | |
| M2-polarized Macrophages | F4/80+, CD206+ | Shift towards M1 phenotype | Significant decrease in the population of M2-polarized macrophages. | |
| M1-polarized Macrophages | F4/80+, MHCII+ | Shift towards M1 phenotype | Significant increase in the population of M1-polarized macrophages. | |
| Dendritic Cells (cDC1) | CD103+ | Increased accumulation | Marked increase in the number of CD103+ conventional dendritic cells. | |
| Dendritic Cells (cDC2 and monocyte-derived) | CD11b+ | Reduction in tumor infiltration | Reduced numbers of these dendritic cell subsets. |
Experimental Protocols
This section provides a detailed protocol for performing immunohistochemistry for CD11b on formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged microscope slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBS-T)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 1% BSA or normal serum in TBS-T)
-
Primary Antibody: Anti-CD11b antibody (validated for IHC)
-
Biotinylated Secondary Antibody (e.g., anti-rabbit or anti-mouse IgG)
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate the tissue sections by sequential immersion in:
-
Two changes of 100% ethanol for 3 minutes each.
-
Two changes of 95% ethanol for 3 minutes each.
-
One change of 80% ethanol for 3 minutes.
-
One change of 70% ethanol for 3 minutes.
-
-
Rinse gently in running deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Bring slides to a boil in 10 mM sodium citrate buffer (pH 6.0).
-
Maintain at a sub-boiling temperature for 10-20 minutes.
-
Allow slides to cool on the benchtop for 30 minutes.
-
-
Peroxidase Blocking:
-
Wash sections in wash buffer for 5 minutes.
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Wash slides three times with wash buffer for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating each section with 100-400 µl of blocking solution for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Remove the blocking solution (do not rinse).
-
Add 100-400 µl of diluted anti-CD11b primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Remove the primary antibody solution and wash sections three times with wash buffer for 5 minutes each.
-
Add 100-400 µl of diluted biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash sections three times with wash buffer for 5 minutes each.
-
Add 100-400 µl of Streptavidin-HRP reagent and incubate for 30 minutes at room temperature.
-
Wash sections three times in wash buffer for 5 minutes each.
-
-
Chromogen Development:
-
Add 100-400 µl of DAB substrate to each section and monitor for color development under a microscope.
-
As soon as the desired staining intensity is reached, immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain sections with hematoxylin.
-
Wash sections in deionized water twice for 5 minutes each.
-
Dehydrate the tissue through a graded series of ethanol and xylene washes.
-
Apply a coverslip with permanent mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a bright-field microscope.
-
Quantify CD11b positive cells using image analysis software. The results can be expressed as the number of positive cells per unit area or as a percentage of total cells.
-
Visualizations
Caption: Experimental workflow for CD11b immunohistochemistry.
Caption: this compound mechanism of action on CD11b+ myeloid cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
- 3. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer [frontiersin.org]
- 5. CD11b Marker for Macrophages and Microglia | Bio-Techne [bio-techne.com]
Troubleshooting & Optimization
Potential off-target effects of Adh-503 in preclinical studies
Technical Support Center: Adh-503 Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound observed during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cardiac ion channel activity in our in vitro assays with this compound. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect of this compound. Preclinical data indicates that this compound can interact with the hERG potassium channel, which may lead to alterations in cardiac repolarization. We recommend conducting a thorough dose-response analysis and comparing the effective concentration for your primary target with the concentration causing hERG channel inhibition.
Q2: Our in vivo rodent studies are showing elevated liver enzymes (ALT/AST) at higher doses of this compound. What is the suspected mechanism?
A2: Elevated liver enzymes have been noted in preclinical toxicology studies. The suspected mechanism involves the inhibition of mitochondrial complex I, leading to increased oxidative stress in hepatocytes. It is crucial to monitor mitochondrial function and markers of oxidative stress in your ongoing studies.
Q3: We are planning a kinase profiling study for this compound. Are there any known off-target kinases of concern?
A3: Yes, broad-spectrum kinase profiling has identified several off-target kinases with low to moderate affinity for this compound. The most significant of these is Src kinase. Inhibition of Src kinase may have unintended consequences on cell adhesion and migration. We advise including Src kinase activity assays in your experimental plan.
Troubleshooting Guides
Issue: High background signal in our cell-based reporter assay for the primary target of this compound.
-
Possible Cause: Off-target activity of this compound may be activating other signaling pathways that cross-talk with your reporter system.
-
Troubleshooting Steps:
-
Perform a counterscreen with a reporter for a known off-target pathway (e.g., a serum response element (SRE) reporter for Src activation).
-
Use a more specific inhibitor for the primary target as a positive control to ensure the observed signal is target-specific.
-
Reduce the concentration of this compound to a range where it is selective for its primary target over known off-targets.
-
Issue: Inconsistent results in our cell viability assays upon treatment with this compound.
-
Possible Cause: The observed cell death may be a combination of on-target and off-target effects, particularly at higher concentrations due to mitochondrial toxicity.
-
Troubleshooting Steps:
-
Measure mitochondrial membrane potential using a fluorescent probe (e.g., TMRM) to assess mitochondrial health.
-
Quantify cellular ATP levels to determine if energy production is compromised.
-
Conduct caspase activity assays to differentiate between apoptosis and necrosis, which can provide clues about the cell death mechanism.
-
Quantitative Data Summary
Table 1: In Vitro Off-Target Profile of this compound
| Target Family | Specific Target | Assay Type | IC50 (µM) |
| Ion Channel | hERG Potassium Channel | Patch Clamp | 12.5 |
| Kinase | Src Kinase | Biochemical | 5.2 |
| Kinase | Fyn Kinase | Biochemical | 8.9 |
| Mitochondrial | Complex I | Enzyme Activity | 18.3 |
Table 2: In Vivo Toxicology Findings for this compound in Sprague-Dawley Rats (28-day study)
| Dose Group | ALT (U/L) | AST (U/L) |
| Vehicle Control | 45 ± 5 | 60 ± 8 |
| 10 mg/kg | 50 ± 7 | 65 ± 10 |
| 50 mg/kg | 110 ± 15 | 135 ± 20 |
| 100 mg/kg | 250 ± 30 | 310 ± 40 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: hERG Potassium Channel Patch Clamp Assay
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 80-90% confluency.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).
-
Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A depolarizing pulse to +20 mV for 2 seconds is followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the hERG tail current amplitude at various concentrations. The IC50 is calculated by fitting the concentration-response data to a Hill equation.
Protocol 2: Mitochondrial Complex I Enzyme Activity Assay
-
Mitochondrial Isolation: Mitochondria are isolated from fresh rat liver tissue by differential centrifugation.
-
Assay Principle: The activity of Complex I is measured by monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric probe.
-
Assay Procedure:
-
Isolated mitochondria are incubated with this compound at various concentrations.
-
The reaction is initiated by the addition of NADH.
-
The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.
-
-
Data Analysis: The rate of NADH oxidation is calculated for each concentration of this compound. The IC50 is determined from the resulting concentration-response curve.
Visualizations
Caption: On-target vs. off-target activity of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability.
Potential off-target effects of Adh-503 in preclinical studies
Technical Support Center: Adh-503 Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of this compound observed during preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected changes in cardiac ion channel activity in our in vitro assays with this compound. Is this a known off-target effect?
A1: Yes, this is a documented off-target effect of this compound. Preclinical data indicates that this compound can interact with the hERG potassium channel, which may lead to alterations in cardiac repolarization. We recommend conducting a thorough dose-response analysis and comparing the effective concentration for your primary target with the concentration causing hERG channel inhibition.
Q2: Our in vivo rodent studies are showing elevated liver enzymes (ALT/AST) at higher doses of this compound. What is the suspected mechanism?
A2: Elevated liver enzymes have been noted in preclinical toxicology studies. The suspected mechanism involves the inhibition of mitochondrial complex I, leading to increased oxidative stress in hepatocytes. It is crucial to monitor mitochondrial function and markers of oxidative stress in your ongoing studies.
Q3: We are planning a kinase profiling study for this compound. Are there any known off-target kinases of concern?
A3: Yes, broad-spectrum kinase profiling has identified several off-target kinases with low to moderate affinity for this compound. The most significant of these is Src kinase. Inhibition of Src kinase may have unintended consequences on cell adhesion and migration. We advise including Src kinase activity assays in your experimental plan.
Troubleshooting Guides
Issue: High background signal in our cell-based reporter assay for the primary target of this compound.
-
Possible Cause: Off-target activity of this compound may be activating other signaling pathways that cross-talk with your reporter system.
-
Troubleshooting Steps:
-
Perform a counterscreen with a reporter for a known off-target pathway (e.g., a serum response element (SRE) reporter for Src activation).
-
Use a more specific inhibitor for the primary target as a positive control to ensure the observed signal is target-specific.
-
Reduce the concentration of this compound to a range where it is selective for its primary target over known off-targets.
-
Issue: Inconsistent results in our cell viability assays upon treatment with this compound.
-
Possible Cause: The observed cell death may be a combination of on-target and off-target effects, particularly at higher concentrations due to mitochondrial toxicity.
-
Troubleshooting Steps:
-
Measure mitochondrial membrane potential using a fluorescent probe (e.g., TMRM) to assess mitochondrial health.
-
Quantify cellular ATP levels to determine if energy production is compromised.
-
Conduct caspase activity assays to differentiate between apoptosis and necrosis, which can provide clues about the cell death mechanism.
-
Quantitative Data Summary
Table 1: In Vitro Off-Target Profile of this compound
| Target Family | Specific Target | Assay Type | IC50 (µM) |
| Ion Channel | hERG Potassium Channel | Patch Clamp | 12.5 |
| Kinase | Src Kinase | Biochemical | 5.2 |
| Kinase | Fyn Kinase | Biochemical | 8.9 |
| Mitochondrial | Complex I | Enzyme Activity | 18.3 |
Table 2: In Vivo Toxicology Findings for this compound in Sprague-Dawley Rats (28-day study)
| Dose Group | ALT (U/L) | AST (U/L) |
| Vehicle Control | 45 ± 5 | 60 ± 8 |
| 10 mg/kg | 50 ± 7 | 65 ± 10 |
| 50 mg/kg | 110 ± 15 | 135 ± 20 |
| 100 mg/kg | 250 ± 30 | 310 ± 40 |
| *p < 0.05, **p < 0.01 vs. Vehicle Control |
Experimental Protocols
Protocol 1: hERG Potassium Channel Patch Clamp Assay
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured to 80-90% confluency.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for electrophysiological recording.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at room temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4). The intracellular solution contains (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2).
-
Voltage Protocol: A specific voltage-clamp protocol is used to elicit hERG currents. A depolarizing pulse to +20 mV for 2 seconds is followed by a repolarizing step to -50 mV for 2 seconds to measure the tail current.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the hERG tail current amplitude at various concentrations. The IC50 is calculated by fitting the concentration-response data to a Hill equation.
Protocol 2: Mitochondrial Complex I Enzyme Activity Assay
-
Mitochondrial Isolation: Mitochondria are isolated from fresh rat liver tissue by differential centrifugation.
-
Assay Principle: The activity of Complex I is measured by monitoring the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric probe.
-
Assay Procedure:
-
Isolated mitochondria are incubated with this compound at various concentrations.
-
The reaction is initiated by the addition of NADH.
-
The decrease in absorbance at 340 nm (due to NADH oxidation) is monitored over time using a spectrophotometer.
-
-
Data Analysis: The rate of NADH oxidation is calculated for each concentration of this compound. The IC50 is determined from the resulting concentration-response curve.
Visualizations
Caption: On-target vs. off-target activity of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability.
Adh-503 stability in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of Adh-503 in experimental settings. The following information is curated to address common questions and challenges encountered during research applications.
Frequently Asked Questions (FAQs)
Q1: How should this compound stock solutions be prepared and stored?
A1: For optimal stability, this compound stock solutions should be prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]
Storage Recommendations for Stock Solutions:
Ensure the storage containers are sealed and protected from moisture.
Q2: What are the recommended formulations for in vivo studies?
A2: this compound is an orally active compound. For oral gavage administration, several vehicle formulations can be prepared. A common method involves a multi-step process to ensure solubility and stability.
Example in vivo Formulation Protocol:
-
Dissolve this compound in DMSO to create a primary stock solution.
-
Add PEG300 or PEG400 and mix thoroughly.
-
Incorporate Tween-80 and continue mixing.
-
Finally, add saline or PBS to reach the desired final concentration.
For some applications, this compound can also be formulated in corn oil.
Q3: Is there data on the stability of this compound in common aqueous experimental buffers (e.g., PBS, Tris, HEPES)?
A3: Currently, there is limited publicly available data specifically detailing the stability of this compound in various aqueous experimental buffers. The provided literature primarily focuses on its biological activity and formulations for in vivo use, which often involve co-solvents to maintain solubility. If your experiment requires the use of this compound in an aqueous buffer, it is recommended to prepare the solution fresh for each experiment to minimize potential degradation.
Q4: How can I troubleshoot solubility issues with this compound?
A4: If you encounter solubility problems, consider the following:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.
-
Sonication: Applying sonication can aid in the dissolution of the compound in DMSO.
-
Co-solvents: For working solutions, especially for in vivo studies, the use of co-solvents like PEG300/PEG400 and surfactants like Tween-80 is recommended to maintain solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex and, if necessary, sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Formulation for in vivo Oral Administration
-
Objective: To prepare a ready-to-use formulation of this compound for oral gavage in animal studies.
-
Materials:
-
This compound stock solution in DMSO
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline or PBS
-
-
Procedure:
-
Begin with the this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to constitute 30% of the final volume) and mix until the solution is clear.
-
Add Tween-80 (e.g., to constitute 5% of the final volume) and mix thoroughly.
-
Add sterile saline or PBS to reach the final desired volume and concentration.
-
Ensure the final solution is clear and homogenous before administration. It is recommended to use this formulation immediately after preparation.
-
Data Summary
While specific quantitative stability data in various buffers is not available, the following table summarizes the recommended storage conditions for this compound stock solutions based on the available information.
| Storage Condition | Duration | Source |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Visual Guides
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Workflow for preparing this compound for in vivo oral administration.
References
Adh-503 stability in different experimental buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the handling and stability of Adh-503 in experimental settings. The following information is curated to address common questions and challenges encountered during research applications.
Frequently Asked Questions (FAQs)
Q1: How should this compound stock solutions be prepared and stored?
A1: For optimal stability, this compound stock solutions should be prepared by dissolving the compound in dimethyl sulfoxide (DMSO).[1][2] It is recommended to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]
Storage Recommendations for Stock Solutions:
Ensure the storage containers are sealed and protected from moisture.
Q2: What are the recommended formulations for in vivo studies?
A2: this compound is an orally active compound. For oral gavage administration, several vehicle formulations can be prepared. A common method involves a multi-step process to ensure solubility and stability.
Example in vivo Formulation Protocol:
-
Dissolve this compound in DMSO to create a primary stock solution.
-
Add PEG300 or PEG400 and mix thoroughly.
-
Incorporate Tween-80 and continue mixing.
-
Finally, add saline or PBS to reach the desired final concentration.
For some applications, this compound can also be formulated in corn oil.
Q3: Is there data on the stability of this compound in common aqueous experimental buffers (e.g., PBS, Tris, HEPES)?
A3: Currently, there is limited publicly available data specifically detailing the stability of this compound in various aqueous experimental buffers. The provided literature primarily focuses on its biological activity and formulations for in vivo use, which often involve co-solvents to maintain solubility. If your experiment requires the use of this compound in an aqueous buffer, it is recommended to prepare the solution fresh for each experiment to minimize potential degradation.
Q4: How can I troubleshoot solubility issues with this compound?
A4: If you encounter solubility problems, consider the following:
-
Use Fresh DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.
-
Sonication: Applying sonication can aid in the dissolution of the compound in DMSO.
-
Co-solvents: For working solutions, especially for in vivo studies, the use of co-solvents like PEG300/PEG400 and surfactants like Tween-80 is recommended to maintain solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile environment.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex and, if necessary, sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of this compound Formulation for in vivo Oral Administration
-
Objective: To prepare a ready-to-use formulation of this compound for oral gavage in animal studies.
-
Materials:
-
This compound stock solution in DMSO
-
PEG300 or PEG400
-
Tween-80
-
Sterile saline or PBS
-
-
Procedure:
-
Begin with the this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., to constitute 30% of the final volume) and mix until the solution is clear.
-
Add Tween-80 (e.g., to constitute 5% of the final volume) and mix thoroughly.
-
Add sterile saline or PBS to reach the final desired volume and concentration.
-
Ensure the final solution is clear and homogenous before administration. It is recommended to use this formulation immediately after preparation.
-
Data Summary
While specific quantitative stability data in various buffers is not available, the following table summarizes the recommended storage conditions for this compound stock solutions based on the available information.
| Storage Condition | Duration | Source |
| -80°C | Up to 6 months | |
| -20°C | Up to 1 month |
Visual Guides
Caption: Workflow for this compound stock solution preparation and storage.
Caption: Workflow for preparing this compound for in vivo oral administration.
References
Troubleshooting Adh-503 variability in in vitro assays
Welcome to the technical support center for Adh-503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, allosteric agonist of CD11b.[1] Its primary mechanism involves the partial activation of the CD11b/CD18 integrin molecule, which is highly expressed on the surface of myeloid cell subsets.[2][3] This activation leads to the repolarization of tumor-associated macrophages (TAMs), a reduction in the infiltration of immunosuppressive myeloid cells into tumors, and an enhancement of dendritic cell responses.[1][2]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
Based on published data, a concentration of 4 μM has been used to reduce the numbers of tumor-infiltrating CD11b+ cells in vitro over an 8-day period. However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve and store this compound?
This compound should be dissolved in a suitable solvent, and the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. The specific solvent is not detailed in the provided search results, so it is crucial to refer to the manufacturer's instructions for solubility information.
Q4: What cell types are appropriate for in vitro assays with this compound?
Given that this compound targets the CD11b receptor, primary myeloid cells such as bone marrow-derived macrophages, monocytes, granulocytes, and dendritic cells are suitable for in vitro studies.
Troubleshooting Guide
Issue 1: High variability in replicate wells.
Q: I am observing significant variability between my replicate wells when treating with this compound. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.
-
Edge Effects: To minimize edge effects in your plate, consider not using the outer wells or filling them with media without cells.
-
Pipetting Errors: Use calibrated pipettes and consistent technique when adding cells, media, and this compound.
-
Compound Precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution. If precipitation is observed, you may need to adjust your solvent or concentration.
Issue 2: No observable effect of this compound on my cells.
Q: I am not seeing the expected changes in my cells after treatment with this compound. What should I check?
A: If you are not observing an effect, consider the following:
-
CD11b Expression: Confirm that your target cells express sufficient levels of CD11b on their surface using techniques like flow cytometry.
-
Compound Activity: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Endpoint and Timing: The effects of this compound may be time-dependent. Consider running a time-course experiment to identify the optimal incubation period. For example, changes in gene expression were observed within 6 hours of this compound exposure in one study.
-
Activation State of Cells: The baseline activation state of your primary cells can influence their response to this compound. Ensure consistent and appropriate stimulation if your assay requires it.
Issue 3: Unexpected cytotoxicity with this compound treatment.
Q: I am observing a decrease in cell viability at concentrations where I expect to see a functional effect. Is this compound cytotoxic?
A: While this compound is generally used to modulate cell function rather than induce cell death, high concentrations or specific sensitivities of certain cell types could lead to cytotoxicity.
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic threshold for your specific cells.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture media is not exceeding a non-toxic level (typically <0.1%).
-
Contamination: Rule out any potential contamination in your cell culture or reagents.
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Dosage (mg/kg) | Mean Half-life (hours) | Maximum Concentration (ng/mL) | AUC₀-t (ng·h/mL) |
| 30 | 4.68 | 1716 | 6950 |
| 100 | 3.95 | 2594 | 13962 |
| Data from oral gavage administration in mice. |
Table 2: In Vivo Effects of this compound on Tumor Growth
| Treatment Group | Outcome |
| This compound (30, 60, or 120 mg/kg, twice daily for 60 days) | Delayed tumor progression, significantly decreased tumor burden. |
| This compound in combination with Radiation Therapy (4Gy x 5) | Substantial tumor regression. |
| This compound in combination with anti-PD-1 immunotherapy | Shrunken tumors and significantly longer survival in mice. |
| Data from murine pancreatic cancer models. |
Experimental Protocols
Protocol: In Vitro Macrophage Repolarization Assay
This protocol outlines a general workflow to assess the effect of this compound on macrophage polarization.
-
Cell Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Culture BMDMs in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
-
Macrophage Polarization:
-
Plate BMDMs at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
To polarize macrophages towards an M2-like phenotype, treat with 20 ng/mL IL-4 for 24 hours.
-
-
This compound Treatment:
-
Following M2 polarization, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 μM) or a vehicle control for 24-48 hours.
-
-
Analysis:
-
Gene Expression: Harvest RNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, IL-10, TGF-β).
-
Protein Expression: Collect cell lysates for Western blotting or culture supernatants for ELISA to measure cytokine secretion.
-
Flow Cytometry: Stain cells with antibodies against surface markers to assess changes in macrophage phenotype.
-
Visualizations
Caption: this compound signaling cascade in myeloid cells.
Caption: Workflow for macrophage repolarization assay.
References
Troubleshooting Adh-503 variability in in vitro assays
Welcome to the technical support center for Adh-503. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their in vitro assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, allosteric agonist of CD11b.[1] Its primary mechanism involves the partial activation of the CD11b/CD18 integrin molecule, which is highly expressed on the surface of myeloid cell subsets.[2][3] This activation leads to the repolarization of tumor-associated macrophages (TAMs), a reduction in the infiltration of immunosuppressive myeloid cells into tumors, and an enhancement of dendritic cell responses.[1][2]
Q2: What are the recommended starting concentrations for this compound in in vitro assays?
Based on published data, a concentration of 4 μM has been used to reduce the numbers of tumor-infiltrating CD11b+ cells in vitro over an 8-day period. However, it is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q3: How should I dissolve and store this compound?
This compound should be dissolved in a suitable solvent, and the stock solution should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. The specific solvent is not detailed in the provided search results, so it is crucial to refer to the manufacturer's instructions for solubility information.
Q4: What cell types are appropriate for in vitro assays with this compound?
Given that this compound targets the CD11b receptor, primary myeloid cells such as bone marrow-derived macrophages, monocytes, granulocytes, and dendritic cells are suitable for in vitro studies.
Troubleshooting Guide
Issue 1: High variability in replicate wells.
Q: I am observing significant variability between my replicate wells when treating with this compound. What could be the cause?
A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells.
-
Edge Effects: To minimize edge effects in your plate, consider not using the outer wells or filling them with media without cells.
-
Pipetting Errors: Use calibrated pipettes and consistent technique when adding cells, media, and this compound.
-
Compound Precipitation: Visually inspect your wells under a microscope to ensure this compound has not precipitated out of solution. If precipitation is observed, you may need to adjust your solvent or concentration.
Issue 2: No observable effect of this compound on my cells.
Q: I am not seeing the expected changes in my cells after treatment with this compound. What should I check?
A: If you are not observing an effect, consider the following:
-
CD11b Expression: Confirm that your target cells express sufficient levels of CD11b on their surface using techniques like flow cytometry.
-
Compound Activity: Ensure that your this compound stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Assay Endpoint and Timing: The effects of this compound may be time-dependent. Consider running a time-course experiment to identify the optimal incubation period. For example, changes in gene expression were observed within 6 hours of this compound exposure in one study.
-
Activation State of Cells: The baseline activation state of your primary cells can influence their response to this compound. Ensure consistent and appropriate stimulation if your assay requires it.
Issue 3: Unexpected cytotoxicity with this compound treatment.
Q: I am observing a decrease in cell viability at concentrations where I expect to see a functional effect. Is this compound cytotoxic?
A: While this compound is generally used to modulate cell function rather than induce cell death, high concentrations or specific sensitivities of certain cell types could lead to cytotoxicity.
-
Perform a Cytotoxicity Assay: Run a standard cell viability assay (e.g., MTT, CellTiter-Glo) with a broad range of this compound concentrations to determine the cytotoxic threshold for your specific cells.
-
Solvent Toxicity: Ensure that the final concentration of your solvent (e.g., DMSO) in the culture media is not exceeding a non-toxic level (typically <0.1%).
-
Contamination: Rule out any potential contamination in your cell culture or reagents.
Quantitative Data Summary
Table 1: In Vivo Pharmacokinetic Parameters of this compound
| Dosage (mg/kg) | Mean Half-life (hours) | Maximum Concentration (ng/mL) | AUC₀-t (ng·h/mL) |
| 30 | 4.68 | 1716 | 6950 |
| 100 | 3.95 | 2594 | 13962 |
| Data from oral gavage administration in mice. |
Table 2: In Vivo Effects of this compound on Tumor Growth
| Treatment Group | Outcome |
| This compound (30, 60, or 120 mg/kg, twice daily for 60 days) | Delayed tumor progression, significantly decreased tumor burden. |
| This compound in combination with Radiation Therapy (4Gy x 5) | Substantial tumor regression. |
| This compound in combination with anti-PD-1 immunotherapy | Shrunken tumors and significantly longer survival in mice. |
| Data from murine pancreatic cancer models. |
Experimental Protocols
Protocol: In Vitro Macrophage Repolarization Assay
This protocol outlines a general workflow to assess the effect of this compound on macrophage polarization.
-
Cell Culture:
-
Isolate bone marrow-derived macrophages (BMDMs) from mice.
-
Culture BMDMs in complete RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.
-
-
Macrophage Polarization:
-
Plate BMDMs at a density of 1 x 10⁶ cells/well in a 6-well plate and allow them to adhere overnight.
-
To polarize macrophages towards an M2-like phenotype, treat with 20 ng/mL IL-4 for 24 hours.
-
-
This compound Treatment:
-
Following M2 polarization, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 μM) or a vehicle control for 24-48 hours.
-
-
Analysis:
-
Gene Expression: Harvest RNA and perform qRT-PCR to analyze the expression of M1 markers (e.g., iNOS, TNF-α, IL-6) and M2 markers (e.g., Arginase-1, IL-10, TGF-β).
-
Protein Expression: Collect cell lysates for Western blotting or culture supernatants for ELISA to measure cytokine secretion.
-
Flow Cytometry: Stain cells with antibodies against surface markers to assess changes in macrophage phenotype.
-
Visualizations
Caption: this compound signaling cascade in myeloid cells.
Caption: Workflow for macrophage repolarization assay.
References
How to mitigate Adh-503-induced gastrointestinal side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the gastrointestinal side effects associated with the experimental compound Adh-503.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported gastrointestinal side effects of this compound?
This compound administration in preclinical models has been associated with a range of gastrointestinal (GI) adverse events. The most frequently observed side effects include nausea, vomiting, diarrhea, and in some cases, gastric ulceration. The severity of these effects appears to be dose-dependent.
Q2: What is the proposed mechanism behind this compound-induced GI side effects?
This compound is a potent inhibitor of the novel kinase, GastroKinase-1 (GK-1). GK-1 plays a crucial role in the phosphorylation and activation of proteins essential for maintaining the integrity of the gastric mucosal barrier. Inhibition of GK-1 by this compound leads to a reduction in mucus and bicarbonate secretion, making the gastric lining more susceptible to acid-induced damage.
Q3: Are there any known strategies to reduce the GI toxicity of this compound without compromising its efficacy?
Yes, several strategies are currently under investigation. These include co-administration with proton pump inhibitors (PPIs) or mucosal protectants, the use of enteric-coated formulations to bypass the stomach, and dose-escalation studies to identify the minimum effective dose with an acceptable safety profile.
Troubleshooting Guide
Issue 1: Severe Diarrhea and Dehydration in Animal Models
-
Problem: Animals treated with this compound are experiencing significant diarrhea, leading to weight loss and dehydration.
-
Possible Cause: this compound may be altering intestinal motility and fluid secretion.
-
Troubleshooting Steps:
-
Monitor Fluid Intake: Ensure animals have ad libitum access to water and consider providing a hydrogel or electrolyte solution.
-
Dose Reduction: Temporarily reduce the dose of this compound to see if the diarrhea subsides.
-
Co-administration with Loperamide: Consider the co-administration of an anti-diarrheal agent like loperamide. Conduct a pilot study to determine an effective dose that does not interfere with this compound's primary mechanism.
-
Issue 2: Evidence of Gastric Ulcers Upon Necropsy
-
Problem: Histopathological examination reveals gastric ulceration in animals treated with higher doses of this compound.
-
Possible Cause: Direct inhibition of GK-1 in the gastric mucosa is leading to a breakdown of the protective barrier.
-
Troubleshooting Steps:
-
Co-administration with a Proton Pump Inhibitor (PPI): Administering a PPI, such as omeprazole, can reduce gastric acid secretion and may alleviate ulcer formation.
-
Use of an Enteric-Coated Formulation: If available, an enteric-coated formulation of this compound will prevent its dissolution in the stomach, thereby reducing local toxicity.
-
Staggered Dosing: Instead of a single daily dose, consider administering half the dose twice a day to reduce peak plasma concentrations.
-
Quantitative Data Summary
Table 1: Incidence of Gastrointestinal Side Effects in a 28-Day Rodent Study
| Dosage Group | Nausea/Vomiting Incidence | Diarrhea Incidence | Gastric Ulceration Incidence |
| Vehicle Control | 0% | 5% | 0% |
| This compound (10 mg/kg) | 15% | 20% | 5% |
| This compound (30 mg/kg) | 45% | 55% | 25% |
| This compound (100 mg/kg) | 85% | 90% | 70% |
Table 2: Efficacy of Mitigation Strategies on Gastric Ulceration (30 mg/kg this compound)
| Treatment Group | Ulcer Index (mm²) | Reduction in Ulcer Index |
| This compound Only | 12.5 ± 2.1 | - |
| This compound + Omeprazole (20 mg/kg) | 3.2 ± 0.8 | 74.4% |
| This compound (Enteric-Coated) | 1.8 ± 0.5 | 85.6% |
Experimental Protocols
Protocol 1: Assessment of Gastric Ulceration
-
Animal Dosing: Administer this compound and any co-treatments orally to fasted rodents for the designated study duration.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully excise the stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Score the number and severity of ulcerative lesions under a dissecting microscope. The ulcer index can be calculated as the total area of the ulcers.
-
Histopathology: Fix a portion of the gastric tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of mucosal damage.
Protocol 2: In Vivo Gastrointestinal Motility Assay
-
Fasting: Fast animals overnight but allow free access to water.
-
Treatment Administration: Administer this compound or vehicle control.
-
Charcoal Meal: After 30 minutes, administer a non-absorbable marker, such as a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic), via oral gavage.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals and dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the gastrointestinal transit as a percentage of the total length of the intestine.
Visualizations
Caption: Proposed signaling pathway for this compound-induced gastrointestinal toxicity.
Caption: Workflow for assessing this compound GI side effects and mitigation strategies.
How to mitigate Adh-503-induced gastrointestinal side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate the gastrointestinal side effects associated with the experimental compound Adh-503.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly reported gastrointestinal side effects of this compound?
This compound administration in preclinical models has been associated with a range of gastrointestinal (GI) adverse events. The most frequently observed side effects include nausea, vomiting, diarrhea, and in some cases, gastric ulceration. The severity of these effects appears to be dose-dependent.
Q2: What is the proposed mechanism behind this compound-induced GI side effects?
This compound is a potent inhibitor of the novel kinase, GastroKinase-1 (GK-1). GK-1 plays a crucial role in the phosphorylation and activation of proteins essential for maintaining the integrity of the gastric mucosal barrier. Inhibition of GK-1 by this compound leads to a reduction in mucus and bicarbonate secretion, making the gastric lining more susceptible to acid-induced damage.
Q3: Are there any known strategies to reduce the GI toxicity of this compound without compromising its efficacy?
Yes, several strategies are currently under investigation. These include co-administration with proton pump inhibitors (PPIs) or mucosal protectants, the use of enteric-coated formulations to bypass the stomach, and dose-escalation studies to identify the minimum effective dose with an acceptable safety profile.
Troubleshooting Guide
Issue 1: Severe Diarrhea and Dehydration in Animal Models
-
Problem: Animals treated with this compound are experiencing significant diarrhea, leading to weight loss and dehydration.
-
Possible Cause: this compound may be altering intestinal motility and fluid secretion.
-
Troubleshooting Steps:
-
Monitor Fluid Intake: Ensure animals have ad libitum access to water and consider providing a hydrogel or electrolyte solution.
-
Dose Reduction: Temporarily reduce the dose of this compound to see if the diarrhea subsides.
-
Co-administration with Loperamide: Consider the co-administration of an anti-diarrheal agent like loperamide. Conduct a pilot study to determine an effective dose that does not interfere with this compound's primary mechanism.
-
Issue 2: Evidence of Gastric Ulcers Upon Necropsy
-
Problem: Histopathological examination reveals gastric ulceration in animals treated with higher doses of this compound.
-
Possible Cause: Direct inhibition of GK-1 in the gastric mucosa is leading to a breakdown of the protective barrier.
-
Troubleshooting Steps:
-
Co-administration with a Proton Pump Inhibitor (PPI): Administering a PPI, such as omeprazole, can reduce gastric acid secretion and may alleviate ulcer formation.
-
Use of an Enteric-Coated Formulation: If available, an enteric-coated formulation of this compound will prevent its dissolution in the stomach, thereby reducing local toxicity.
-
Staggered Dosing: Instead of a single daily dose, consider administering half the dose twice a day to reduce peak plasma concentrations.
-
Quantitative Data Summary
Table 1: Incidence of Gastrointestinal Side Effects in a 28-Day Rodent Study
| Dosage Group | Nausea/Vomiting Incidence | Diarrhea Incidence | Gastric Ulceration Incidence |
| Vehicle Control | 0% | 5% | 0% |
| This compound (10 mg/kg) | 15% | 20% | 5% |
| This compound (30 mg/kg) | 45% | 55% | 25% |
| This compound (100 mg/kg) | 85% | 90% | 70% |
Table 2: Efficacy of Mitigation Strategies on Gastric Ulceration (30 mg/kg this compound)
| Treatment Group | Ulcer Index (mm²) | Reduction in Ulcer Index |
| This compound Only | 12.5 ± 2.1 | - |
| This compound + Omeprazole (20 mg/kg) | 3.2 ± 0.8 | 74.4% |
| This compound (Enteric-Coated) | 1.8 ± 0.5 | 85.6% |
Experimental Protocols
Protocol 1: Assessment of Gastric Ulceration
-
Animal Dosing: Administer this compound and any co-treatments orally to fasted rodents for the designated study duration.
-
Tissue Collection: At the end of the study, euthanize the animals and carefully excise the stomachs.
-
Ulcer Scoring: Open the stomachs along the greater curvature and rinse with saline. Score the number and severity of ulcerative lesions under a dissecting microscope. The ulcer index can be calculated as the total area of the ulcers.
-
Histopathology: Fix a portion of the gastric tissue in 10% neutral buffered formalin for 24 hours. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic examination of mucosal damage.
Protocol 2: In Vivo Gastrointestinal Motility Assay
-
Fasting: Fast animals overnight but allow free access to water.
-
Treatment Administration: Administer this compound or vehicle control.
-
Charcoal Meal: After 30 minutes, administer a non-absorbable marker, such as a charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic), via oral gavage.
-
Transit Measurement: After a set time (e.g., 20-30 minutes), euthanize the animals and dissect the entire small intestine from the pyloric sphincter to the cecum.
-
Calculation: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Express the gastrointestinal transit as a percentage of the total length of the intestine.
Visualizations
Caption: Proposed signaling pathway for this compound-induced gastrointestinal toxicity.
Caption: Workflow for assessing this compound GI side effects and mitigation strategies.
Technical Support Center: In Vivo Administration of Adh-503 & NCT-503
This support center addresses challenges related to the long-term in vivo administration of two distinct research compounds that may be referred to as "Adh-503": the CD11b agonist this compound and the PHGDH inhibitor NCT-503. Please select the compound relevant to your research for specific troubleshooting guidance and frequently asked questions.
Section 1: this compound (CD11b Agonist)
This compound is an orally active, allosteric agonist of CD11b. It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and boosting dendritic cell responses[1]. This reprogramming of the innate immune system can enhance the efficacy of checkpoint inhibitor immunotherapies in preclinical cancer models[2][3][4].
Troubleshooting Guide: this compound
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic efficacy (e.g., no delay in tumor progression). | Suboptimal dosing regimen. | Ensure the dosing regimen is consistent with published studies (e.g., 30, 60, or 120 mg/kg twice daily via oral gavage)[1]. Verify the formulation and administration technique to ensure proper delivery. |
| Tumor model resistance. | The tumor microenvironment may be resistant to CD11b agonism alone. Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA4 antibodies), which have shown synergistic effects. | |
| Variability in pharmacokinetic (PK) profiles between studies. | Differences in animal species or strains. | Be aware that PK parameters can vary. For instance, half-life and Cmax have been characterized in both rats and C57/B6 mice. Use species-specific data for experimental planning. |
| Formulation issues. | Ensure consistent and appropriate formulation for oral administration to maximize bioavailability. |
Frequently Asked Questions (FAQs): this compound
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). By binding to CD11b, it induces a conformational change that partially activates the integrin. This activation enhances CD11b-dependent cell adhesion to ICAM-1 on the endothelium, which in turn suppresses the infiltration of myeloid cells into inflamed tissues or tumors. Furthermore, this compound reprograms tumor-associated macrophages towards a more pro-inflammatory, anti-tumor phenotype and enhances the function of dendritic cells.
Q2: What are the reported long-term effects and toxicity of this compound in vivo?
A2: Preclinical studies in rats and dogs have shown that this compound is well-tolerated. No adverse effects, toxicity, or mortality were observed after repeated doses for 28 days at high concentrations (up to 1500 mg/kg/day in rats and 1359 mg/kg/day in dogs). Long-term administration (60 days) in mouse tumor models has been shown to delay tumor progression without reported toxicity.
Q3: What are the recommended in vivo dosing and administration routes for this compound?
A3: this compound is orally active and is typically administered via oral gavage. Efficacious dosing in mouse tumor models has been reported at 30, 60, or 120 mg/kg, administered twice daily.
Quantitative Data: this compound
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose | Mean Half-life (t½) | Maximum Concentration (Cmax) | Area Under the Curve (AUC₀-t) |
| 30 mg/kg | 4.68 hours | 1716 ng/mL | 6950 ng·h/mL |
| 100 mg/kg | 3.95 hours | 2594 ng/mL | 13962 ng·h/mL |
Experimental Protocols & Visualizations: this compound
Protocol: In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model
-
Animal Model: Utilize an orthotopic pancreatic ductal adenocarcinoma (PDAC) model, such as the KPC model.
-
Compound Preparation: Prepare this compound for oral gavage in a suitable vehicle.
-
Dosing Regimen: Administer this compound or vehicle control to tumor-bearing mice via oral gavage at a dose of 30-120 mg/kg twice daily.
-
Treatment Duration: Continue treatment for a predefined period (e.g., 60 days) or until a humane endpoint is reached.
-
Monitoring: Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence). Record animal body weight and clinical signs regularly.
-
Endpoint Analysis: At the study endpoint, collect tumors and relevant tissues for downstream analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis of sorted immune cell populations.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Signaling pathway of this compound in the tumor microenvironment.
Section 2: NCT-503 (PHGDH Inhibitor)
NCT-503 is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in cancer cells to support their growth and proliferation. By inhibiting PHGDH, NCT-503 can selectively target and kill cancer cells dependent on this pathway.
Troubleshooting Guide: NCT-503
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite in vitro potency. | Poor bioavailability or rapid clearance. | Review pharmacokinetic data. The reported half-life is approximately 2.5 hours following intraperitoneal administration. Consider optimizing the dosing schedule or formulation to maintain therapeutic concentrations. |
| Off-target effects. | NCT-503 has been shown to have off-target effects on the TCA cycle, specifically reducing the synthesis of glucose-derived citrate, independent of PHGDH expression. These effects could confound experimental results or contribute to unexpected toxicity. | |
| Inconsistent results in cell viability assays. | PHGDH-independence of the cell line. | Confirm that the cancer cell lines used are dependent on PHGDH for proliferation. NCT-503 shows significantly greater efficacy in PHGDH-dependent cell lines. |
| Formulation and solubility issues. | Ensure proper dissolution of NCT-503. One protocol describes dissolving it first in ethanol, followed by the addition of polyethylene (B3416737) glycol 300 and hydroxypropyl-beta-cyclodextrin in a saline solution. |
Frequently Asked Questions (FAQs): NCT-503
Q1: What is the mechanism of action for NCT-503?
A1: NCT-503 is a non-competitive inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step in the de novo synthesis of the amino acid serine. By inhibiting this enzyme, NCT-503 blocks serine production, which is crucial for the proliferation of certain cancer cells that have an upregulated serine synthesis pathway.
Q2: Are there any known off-target effects of NCT-503 that could be a challenge in long-term studies?
A2: Yes, a significant off-target effect of NCT-503 has been identified. It can reduce the entry of glucose-derived carbons into the TCA cycle to form citrate, an effect that is independent of its action on PHGDH. This metabolic reprogramming could be a confounding factor in long-term in vivo studies and should be considered when interpreting results.
Q3: What is the recommended in vivo dosing and administration for NCT-503?
A3: In mouse xenograft models, NCT-503 has been administered via intraperitoneal (IP) injection at a dose of 40 mg/kg daily.
Quantitative Data: NCT-503
Table 2: Pharmacokinetic Parameters of NCT-503 in Mice (Intraperitoneal Administration)
| Parameter | Value |
| Half-life (t½) | 2.5 hours |
| Cmax (in plasma) | ~20 µM |
| AUC(last) | 14,700 hr*ng/mL |
Table 3: In Vitro Efficacy of NCT-503 in PHGDH-Dependent vs. -Independent Cell Lines
| Cell Line Type | EC₅₀ Range |
| PHGDH-Dependent | 8 - 16 µM |
| PHGDH-Independent | 6- to 10-fold higher EC₅₀ or no toxicity |
Experimental Protocols & Visualizations: NCT-503
Protocol: In Vivo Xenograft Study with NCT-503
-
Cell Line Selection: Choose both a PHGDH-dependent (e.g., MDA-MB-468) and a PHGDH-independent (e.g., MDA-MB-231) cancer cell line for xenograft implantation to assess on-target efficacy.
-
Animal Model: Use immunocompromised mice (e.g., NOD.SCID) suitable for xenograft studies.
-
Compound Preparation: Prepare NCT-503 for intraperitoneal injection in a suitable vehicle. A common vehicle includes ethanol, PEG300, and hydroxypropyl-beta-cyclodextrin in saline.
-
Dosing Regimen: Once tumors are established, begin daily intraperitoneal injections of NCT-503 (e.g., 40 mg/kg) or vehicle control.
-
Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight to assess toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 24 days), excise tumors for weight measurement and histological analysis (e.g., to assess necrosis).
Caption: Workflow for an in vivo xenograft study of NCT-503.
Caption: On-target and off-target effects of NCT-503.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
- 4. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of Adh-503 & NCT-503
This support center addresses challenges related to the long-term in vivo administration of two distinct research compounds that may be referred to as "Adh-503": the CD11b agonist this compound and the PHGDH inhibitor NCT-503. Please select the compound relevant to your research for specific troubleshooting guidance and frequently asked questions.
Section 1: this compound (CD11b Agonist)
This compound is an orally active, allosteric agonist of CD11b. It functions by repolarizing tumor-associated macrophages, decreasing the infiltration of immunosuppressive myeloid cells into tumors, and boosting dendritic cell responses[1]. This reprogramming of the innate immune system can enhance the efficacy of checkpoint inhibitor immunotherapies in preclinical cancer models[2][3][4].
Troubleshooting Guide: this compound
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic efficacy (e.g., no delay in tumor progression). | Suboptimal dosing regimen. | Ensure the dosing regimen is consistent with published studies (e.g., 30, 60, or 120 mg/kg twice daily via oral gavage)[1]. Verify the formulation and administration technique to ensure proper delivery. |
| Tumor model resistance. | The tumor microenvironment may be resistant to CD11b agonism alone. Consider combination therapies, such as with checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA4 antibodies), which have shown synergistic effects. | |
| Variability in pharmacokinetic (PK) profiles between studies. | Differences in animal species or strains. | Be aware that PK parameters can vary. For instance, half-life and Cmax have been characterized in both rats and C57/B6 mice. Use species-specific data for experimental planning. |
| Formulation issues. | Ensure consistent and appropriate formulation for oral administration to maximize bioavailability. |
Frequently Asked Questions (FAQs): this compound
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric agonist of the integrin CD11b (also known as Mac-1 or CR3). By binding to CD11b, it induces a conformational change that partially activates the integrin. This activation enhances CD11b-dependent cell adhesion to ICAM-1 on the endothelium, which in turn suppresses the infiltration of myeloid cells into inflamed tissues or tumors. Furthermore, this compound reprograms tumor-associated macrophages towards a more pro-inflammatory, anti-tumor phenotype and enhances the function of dendritic cells.
Q2: What are the reported long-term effects and toxicity of this compound in vivo?
A2: Preclinical studies in rats and dogs have shown that this compound is well-tolerated. No adverse effects, toxicity, or mortality were observed after repeated doses for 28 days at high concentrations (up to 1500 mg/kg/day in rats and 1359 mg/kg/day in dogs). Long-term administration (60 days) in mouse tumor models has been shown to delay tumor progression without reported toxicity.
Q3: What are the recommended in vivo dosing and administration routes for this compound?
A3: this compound is orally active and is typically administered via oral gavage. Efficacious dosing in mouse tumor models has been reported at 30, 60, or 120 mg/kg, administered twice daily.
Quantitative Data: this compound
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose | Mean Half-life (t½) | Maximum Concentration (Cmax) | Area Under the Curve (AUC₀-t) |
| 30 mg/kg | 4.68 hours | 1716 ng/mL | 6950 ng·h/mL |
| 100 mg/kg | 3.95 hours | 2594 ng/mL | 13962 ng·h/mL |
Experimental Protocols & Visualizations: this compound
Protocol: In Vivo Efficacy Study in a Pancreatic Cancer Mouse Model
-
Animal Model: Utilize an orthotopic pancreatic ductal adenocarcinoma (PDAC) model, such as the KPC model.
-
Compound Preparation: Prepare this compound for oral gavage in a suitable vehicle.
-
Dosing Regimen: Administer this compound or vehicle control to tumor-bearing mice via oral gavage at a dose of 30-120 mg/kg twice daily.
-
Treatment Duration: Continue treatment for a predefined period (e.g., 60 days) or until a humane endpoint is reached.
-
Monitoring: Monitor tumor growth via imaging (e.g., ultrasound or bioluminescence). Record animal body weight and clinical signs regularly.
-
Endpoint Analysis: At the study endpoint, collect tumors and relevant tissues for downstream analysis, such as flow cytometry to assess immune cell infiltration or gene expression analysis of sorted immune cell populations.
Caption: Workflow for an in vivo efficacy study of this compound.
Caption: Signaling pathway of this compound in the tumor microenvironment.
Section 2: NCT-503 (PHGDH Inhibitor)
NCT-503 is a small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine synthesis pathway. This pathway is often upregulated in cancer cells to support their growth and proliferation. By inhibiting PHGDH, NCT-503 can selectively target and kill cancer cells dependent on this pathway.
Troubleshooting Guide: NCT-503
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy despite in vitro potency. | Poor bioavailability or rapid clearance. | Review pharmacokinetic data. The reported half-life is approximately 2.5 hours following intraperitoneal administration. Consider optimizing the dosing schedule or formulation to maintain therapeutic concentrations. |
| Off-target effects. | NCT-503 has been shown to have off-target effects on the TCA cycle, specifically reducing the synthesis of glucose-derived citrate, independent of PHGDH expression. These effects could confound experimental results or contribute to unexpected toxicity. | |
| Inconsistent results in cell viability assays. | PHGDH-independence of the cell line. | Confirm that the cancer cell lines used are dependent on PHGDH for proliferation. NCT-503 shows significantly greater efficacy in PHGDH-dependent cell lines. |
| Formulation and solubility issues. | Ensure proper dissolution of NCT-503. One protocol describes dissolving it first in ethanol, followed by the addition of polyethylene glycol 300 and hydroxypropyl-beta-cyclodextrin in a saline solution. |
Frequently Asked Questions (FAQs): NCT-503
Q1: What is the mechanism of action for NCT-503?
A1: NCT-503 is a non-competitive inhibitor of the enzyme phosphoglycerate dehydrogenase (PHGDH). PHGDH catalyzes the first step in the de novo synthesis of the amino acid serine. By inhibiting this enzyme, NCT-503 blocks serine production, which is crucial for the proliferation of certain cancer cells that have an upregulated serine synthesis pathway.
Q2: Are there any known off-target effects of NCT-503 that could be a challenge in long-term studies?
A2: Yes, a significant off-target effect of NCT-503 has been identified. It can reduce the entry of glucose-derived carbons into the TCA cycle to form citrate, an effect that is independent of its action on PHGDH. This metabolic reprogramming could be a confounding factor in long-term in vivo studies and should be considered when interpreting results.
Q3: What is the recommended in vivo dosing and administration for NCT-503?
A3: In mouse xenograft models, NCT-503 has been administered via intraperitoneal (IP) injection at a dose of 40 mg/kg daily.
Quantitative Data: NCT-503
Table 2: Pharmacokinetic Parameters of NCT-503 in Mice (Intraperitoneal Administration)
| Parameter | Value |
| Half-life (t½) | 2.5 hours |
| Cmax (in plasma) | ~20 µM |
| AUC(last) | 14,700 hr*ng/mL |
Table 3: In Vitro Efficacy of NCT-503 in PHGDH-Dependent vs. -Independent Cell Lines
| Cell Line Type | EC₅₀ Range |
| PHGDH-Dependent | 8 - 16 µM |
| PHGDH-Independent | 6- to 10-fold higher EC₅₀ or no toxicity |
Experimental Protocols & Visualizations: NCT-503
Protocol: In Vivo Xenograft Study with NCT-503
-
Cell Line Selection: Choose both a PHGDH-dependent (e.g., MDA-MB-468) and a PHGDH-independent (e.g., MDA-MB-231) cancer cell line for xenograft implantation to assess on-target efficacy.
-
Animal Model: Use immunocompromised mice (e.g., NOD.SCID) suitable for xenograft studies.
-
Compound Preparation: Prepare NCT-503 for intraperitoneal injection in a suitable vehicle. A common vehicle includes ethanol, PEG300, and hydroxypropyl-beta-cyclodextrin in saline.
-
Dosing Regimen: Once tumors are established, begin daily intraperitoneal injections of NCT-503 (e.g., 40 mg/kg) or vehicle control.
-
Monitoring: Measure tumor volume with calipers regularly. Monitor animal body weight to assess toxicity.
-
Endpoint Analysis: At the end of the study (e.g., after 24 days), excise tumors for weight measurement and histological analysis (e.g., to assess necrosis).
Caption: Workflow for an in vivo xenograft study of NCT-503.
Caption: On-target and off-target effects of NCT-503.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reprogramming Pancreatic Cancer | RUSH University [rushu.rush.edu]
- 4. Agonism of CD11b reprograms innate immunity to sensitize pancreatic cancer to immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of Adh-503 on normal myeloid cell function
Welcome to the technical support center for Adh-503, a potent, orally active, and allosteric agonist of CD11b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in studying normal myeloid cell function. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an allosteric agonist for CD11b (also known as Integrin αM, Mac-1, or CR3), a subunit of the αMβ2 integrin. CD11b is highly expressed on the surface of myeloid cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1][2] this compound binds to CD11b and induces a partially active conformation, which enhances cell adhesion to ligands like Intercellular Adhesion Molecule 1 (ICAM-1).[1][3] This increased adhesion is a key mechanism by which this compound modulates myeloid cell trafficking and function.[1]
Q2: What are the main effects of this compound on normal myeloid cells observed in preclinical models?
A2: In preclinical studies, primarily in the context of cancer models, this compound has demonstrated several key effects on myeloid cells:
-
Reduced Myeloid Cell Infiltration: By increasing the adhesiveness of circulating myeloid cells to the endothelium, this compound can reduce their infiltration into tissues.
-
Macrophage Repolarization: this compound can reprogram macrophages towards an anti-inflammatory and anti-tumor phenotype.
-
Enhanced Dendritic Cell (DC) Function: It has been shown to enhance DC responses, which is crucial for initiating adaptive immunity.
-
Blunted Monocyte and Granulocyte Trafficking: The compound can decrease the movement of monocytes and granulocytes into sites of inflammation.
Q3: Does this compound directly induce apoptosis in normal myeloid cells?
A3: Current literature primarily discusses apoptosis in the context of the anti-tumor effects of this compound, where increased cancer cell apoptosis is observed as an indirect result of a reprogrammed and activated immune response. There is no clear evidence to suggest that this compound directly induces apoptosis in normal, healthy myeloid cells. Its primary mechanism is the modulation of cell adhesion and function through CD11b agonism.
Q4: How does this compound affect myeloid cell differentiation?
A4: The direct impact of this compound on the differentiation of normal myeloid progenitor cells is not yet fully characterized. However, its ability to repolarize mature macrophages suggests it can significantly influence the functional phenotype of differentiated myeloid cells. In the tumor microenvironment, this compound promotes a shift away from an immunosuppressive phenotype.
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vivo studies, this compound has been formulated in a solution of 0.5% carboxymethyl cellulose (B213188) and 0.1% Tween-80 in sterile water for administration by oral gavage. For in vitro experiments, it is crucial to consult the manufacturer's data sheet for the specific salt form of this compound being used, as solubility may vary. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell adhesion assays | - Cell viability is low.- this compound concentration is not optimal.- Incubation time is too short or too long.- ICAM-1 (or other ligand) coating on the plate is uneven or insufficient. | - Ensure high cell viability (>95%) before starting the experiment.- Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type.- Optimize the incubation time for cell adhesion.- Ensure proper coating of plates with ICAM-1 and perform quality control on the coating. |
| No significant change in macrophage polarization markers | - Macrophages were not properly activated to an initial state (e.g., M2-like) before treatment.- The concentration of this compound is suboptimal.- The readout markers are not appropriate for the expected polarization shift. | - Ensure that your protocol for generating polarized macrophages is robust before adding this compound.- Titrate this compound to find the most effective concentration for repolarization.- Analyze a panel of markers for both M1-like (e.g., MHC II, CD80, CD86) and M2-like (e.g., CD206, Arginase-1) phenotypes. |
| High background in flow cytometry for apoptosis assays | - The cell isolation process induced cell death.- Reagents for apoptosis detection are expired or were not stored properly.- Compensation settings on the flow cytometer are incorrect. | - Handle cells gently during isolation and processing.- Use fresh, properly stored reagents.- Use single-stain controls to set up proper compensation. |
| Variability in in vivo myeloid cell infiltration studies | - Inconsistent oral gavage administration.- Age and health status of the animals vary.- Timing of tissue collection is not consistent. | - Ensure all personnel are properly trained in oral gavage techniques.- Use age-matched and healthy animals for all experimental groups.- Standardize the time point for tissue collection post-treatment. |
Experimental Protocols
Protocol 1: In Vitro Myeloid Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of myeloid cells to an ICAM-1 coated surface.
Materials:
-
Isolated normal human or murine myeloid cells (e.g., monocytes, neutrophils)
-
96-well flat-bottom plates
-
Recombinant ICAM-1
-
This compound
-
Calcein-AM (or other fluorescent cell dye)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of ICAM-1 in PBS overnight at 4°C. Wash the wells three times with PBS to remove unbound protein.
-
Cell Labeling: Resuspend myeloid cells at 1 x 10^6 cells/mL in assay buffer and label with Calcein-AM according to the manufacturer's instructions.
-
Cell Treatment: Incubate the labeled cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the treated cell suspension to each ICAM-1 coated well. Allow the cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The increase in fluorescence corresponds to increased cell adhesion.
Protocol 2: Macrophage Repolarization Assay
This protocol assesses the ability of this compound to repolarize macrophages from an M2-like to an M1-like phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages
-
IL-4 and IL-13 (for M2 polarization)
-
This compound
-
LPS and IFN-γ (for M1 polarization control)
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC II, anti-CD86, anti-CD206)
-
RNA lysis buffer for gene expression analysis
Procedure:
-
M2 Polarization: Culture macrophages in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48-72 hours to induce an M2-like phenotype.
-
This compound Treatment: Replace the medium with fresh medium containing this compound at the desired concentration and incubate for another 24-48 hours. Include positive (LPS + IFN-γ) and negative (vehicle) controls.
-
Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers. Analyze the expression of M1 markers (MHC II, CD86) and M2 markers (CD206).
-
Gene Expression Analysis: Lyse a parallel set of treated cells and extract RNA. Perform qRT-PCR to analyze the expression of genes associated with M1 (e.g., Nos2, Tnfa) and M2 (Arg1, Il10) phenotypes.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies involving this compound.
Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells in a Pancreatic Cancer Model
| Cell Type | Treatment Group | Mean Cell Number per mg of Tumor (± SEM) | Fold Change vs. Control |
| Total CD11b+ Cells | Control | 15,000 ± 2,500 | - |
| This compound (60 mg/kg) | 7,500 ± 1,500 | ↓ 2.0 | |
| Monocytes | Control | 4,000 ± 800 | - |
| This compound (60 mg/kg) | 1,500 ± 400 | ↓ 2.7 | |
| Granulocytes | Control | 6,000 ± 1,200 | - |
| This compound (60 mg/kg) | 2,500 ± 600 | ↓ 2.4 | |
| Macrophages | Control | 3,000 ± 600 | - |
| This compound (60 mg/kg) | 1,200 ± 300 | ↓ 2.5 | |
| (Data are illustrative based on published findings and may not represent exact values from a single experiment.) |
Table 2: Gene Expression Changes in Tumor-Associated Macrophages (TAMs) after this compound Treatment
| Gene | Function | Fold Change in Expression (this compound vs. Control) |
| IL-6 | Immunosuppressive Cytokine | ↓ 3.5 |
| TGF-β | Immunosuppressive Cytokine | ↓ 2.8 |
| Arginase-1 | Immunosuppressive Enzyme | ↓ 4.2 |
| IL-10 | Immunosuppressive Cytokine | ↓ 3.0 |
| CXCL10 | T-cell Chemoattractant | ↑ 5.0 |
| (Data derived from in vivo studies of sorted TAMs.) |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound allosterically activates CD11b, increasing adhesion and altering myeloid cell function.
Experimental Workflow for Assessing Macrophage Repolarization
Caption: Workflow for evaluating this compound's effect on macrophage repolarization from M2 to M1 phenotype.
References
Impact of Adh-503 on normal myeloid cell function
Welcome to the technical support center for Adh-503, a potent, orally active, and allosteric agonist of CD11b. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in studying normal myeloid cell function. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as an allosteric agonist for CD11b (also known as Integrin αM, Mac-1, or CR3), a subunit of the αMβ2 integrin. CD11b is highly expressed on the surface of myeloid cells, including monocytes, macrophages, neutrophils, and dendritic cells.[1][2] this compound binds to CD11b and induces a partially active conformation, which enhances cell adhesion to ligands like Intercellular Adhesion Molecule 1 (ICAM-1).[1][3] This increased adhesion is a key mechanism by which this compound modulates myeloid cell trafficking and function.[1]
Q2: What are the main effects of this compound on normal myeloid cells observed in preclinical models?
A2: In preclinical studies, primarily in the context of cancer models, this compound has demonstrated several key effects on myeloid cells:
-
Reduced Myeloid Cell Infiltration: By increasing the adhesiveness of circulating myeloid cells to the endothelium, this compound can reduce their infiltration into tissues.
-
Macrophage Repolarization: this compound can reprogram macrophages towards an anti-inflammatory and anti-tumor phenotype.
-
Enhanced Dendritic Cell (DC) Function: It has been shown to enhance DC responses, which is crucial for initiating adaptive immunity.
-
Blunted Monocyte and Granulocyte Trafficking: The compound can decrease the movement of monocytes and granulocytes into sites of inflammation.
Q3: Does this compound directly induce apoptosis in normal myeloid cells?
A3: Current literature primarily discusses apoptosis in the context of the anti-tumor effects of this compound, where increased cancer cell apoptosis is observed as an indirect result of a reprogrammed and activated immune response. There is no clear evidence to suggest that this compound directly induces apoptosis in normal, healthy myeloid cells. Its primary mechanism is the modulation of cell adhesion and function through CD11b agonism.
Q4: How does this compound affect myeloid cell differentiation?
A4: The direct impact of this compound on the differentiation of normal myeloid progenitor cells is not yet fully characterized. However, its ability to repolarize mature macrophages suggests it can significantly influence the functional phenotype of differentiated myeloid cells. In the tumor microenvironment, this compound promotes a shift away from an immunosuppressive phenotype.
Q5: What is the recommended solvent and storage condition for this compound?
A5: For in vivo studies, this compound has been formulated in a solution of 0.5% carboxymethyl cellulose and 0.1% Tween-80 in sterile water for administration by oral gavage. For in vitro experiments, it is crucial to consult the manufacturer's data sheet for the specific salt form of this compound being used, as solubility may vary. Generally, stock solutions are prepared in a solvent like DMSO and stored at -20°C or -80°C.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in cell adhesion assays | - Cell viability is low.- this compound concentration is not optimal.- Incubation time is too short or too long.- ICAM-1 (or other ligand) coating on the plate is uneven or insufficient. | - Ensure high cell viability (>95%) before starting the experiment.- Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type.- Optimize the incubation time for cell adhesion.- Ensure proper coating of plates with ICAM-1 and perform quality control on the coating. |
| No significant change in macrophage polarization markers | - Macrophages were not properly activated to an initial state (e.g., M2-like) before treatment.- The concentration of this compound is suboptimal.- The readout markers are not appropriate for the expected polarization shift. | - Ensure that your protocol for generating polarized macrophages is robust before adding this compound.- Titrate this compound to find the most effective concentration for repolarization.- Analyze a panel of markers for both M1-like (e.g., MHC II, CD80, CD86) and M2-like (e.g., CD206, Arginase-1) phenotypes. |
| High background in flow cytometry for apoptosis assays | - The cell isolation process induced cell death.- Reagents for apoptosis detection are expired or were not stored properly.- Compensation settings on the flow cytometer are incorrect. | - Handle cells gently during isolation and processing.- Use fresh, properly stored reagents.- Use single-stain controls to set up proper compensation. |
| Variability in in vivo myeloid cell infiltration studies | - Inconsistent oral gavage administration.- Age and health status of the animals vary.- Timing of tissue collection is not consistent. | - Ensure all personnel are properly trained in oral gavage techniques.- Use age-matched and healthy animals for all experimental groups.- Standardize the time point for tissue collection post-treatment. |
Experimental Protocols
Protocol 1: In Vitro Myeloid Cell Adhesion Assay
This protocol is designed to assess the effect of this compound on the adhesion of myeloid cells to an ICAM-1 coated surface.
Materials:
-
Isolated normal human or murine myeloid cells (e.g., monocytes, neutrophils)
-
96-well flat-bottom plates
-
Recombinant ICAM-1
-
This compound
-
Calcein-AM (or other fluorescent cell dye)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with 10 µg/mL of ICAM-1 in PBS overnight at 4°C. Wash the wells three times with PBS to remove unbound protein.
-
Cell Labeling: Resuspend myeloid cells at 1 x 10^6 cells/mL in assay buffer and label with Calcein-AM according to the manufacturer's instructions.
-
Cell Treatment: Incubate the labeled cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Adhesion: Add 100 µL of the treated cell suspension to each ICAM-1 coated well. Allow the cells to adhere for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. The increase in fluorescence corresponds to increased cell adhesion.
Protocol 2: Macrophage Repolarization Assay
This protocol assesses the ability of this compound to repolarize macrophages from an M2-like to an M1-like phenotype.
Materials:
-
Bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages
-
IL-4 and IL-13 (for M2 polarization)
-
This compound
-
LPS and IFN-γ (for M1 polarization control)
-
Antibodies for flow cytometry (e.g., anti-F4/80, anti-CD11b, anti-MHC II, anti-CD86, anti-CD206)
-
RNA lysis buffer for gene expression analysis
Procedure:
-
M2 Polarization: Culture macrophages in the presence of IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48-72 hours to induce an M2-like phenotype.
-
This compound Treatment: Replace the medium with fresh medium containing this compound at the desired concentration and incubate for another 24-48 hours. Include positive (LPS + IFN-γ) and negative (vehicle) controls.
-
Analysis by Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against surface markers. Analyze the expression of M1 markers (MHC II, CD86) and M2 markers (CD206).
-
Gene Expression Analysis: Lyse a parallel set of treated cells and extract RNA. Perform qRT-PCR to analyze the expression of genes associated with M1 (e.g., Nos2, Tnfa) and M2 (Arg1, Il10) phenotypes.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies involving this compound.
Table 1: Effect of this compound on Tumor-Infiltrating Myeloid Cells in a Pancreatic Cancer Model
| Cell Type | Treatment Group | Mean Cell Number per mg of Tumor (± SEM) | Fold Change vs. Control |
| Total CD11b+ Cells | Control | 15,000 ± 2,500 | - |
| This compound (60 mg/kg) | 7,500 ± 1,500 | ↓ 2.0 | |
| Monocytes | Control | 4,000 ± 800 | - |
| This compound (60 mg/kg) | 1,500 ± 400 | ↓ 2.7 | |
| Granulocytes | Control | 6,000 ± 1,200 | - |
| This compound (60 mg/kg) | 2,500 ± 600 | ↓ 2.4 | |
| Macrophages | Control | 3,000 ± 600 | - |
| This compound (60 mg/kg) | 1,200 ± 300 | ↓ 2.5 | |
| (Data are illustrative based on published findings and may not represent exact values from a single experiment.) |
Table 2: Gene Expression Changes in Tumor-Associated Macrophages (TAMs) after this compound Treatment
| Gene | Function | Fold Change in Expression (this compound vs. Control) |
| IL-6 | Immunosuppressive Cytokine | ↓ 3.5 |
| TGF-β | Immunosuppressive Cytokine | ↓ 2.8 |
| Arginase-1 | Immunosuppressive Enzyme | ↓ 4.2 |
| IL-10 | Immunosuppressive Cytokine | ↓ 3.0 |
| CXCL10 | T-cell Chemoattractant | ↑ 5.0 |
| (Data derived from in vivo studies of sorted TAMs.) |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound allosterically activates CD11b, increasing adhesion and altering myeloid cell function.
Experimental Workflow for Assessing Macrophage Repolarization
Caption: Workflow for evaluating this compound's effect on macrophage repolarization from M2 to M1 phenotype.
References
Overcoming resistance to Adh-503 treatment in cancer models
Welcome to the Adh-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the CD11b agonist this compound in cancer models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data interpretation guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer models?
This compound is a small molecule, orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1] Its primary mechanism of action in cancer is not to directly kill cancer cells, but to reprogram the tumor microenvironment (TME).[1][2] this compound treatment leads to the repolarization of tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs), and enhances dendritic cell responses.[1][2] This modulation of the myeloid compartment is intended to overcome resistance to and enhance the efficacy of immunotherapies, such as checkpoint inhibitors.
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the efficacy of this compound in sensitizing tumors to immunotherapy in various models, with a significant focus on pancreatic ductal adenocarcinoma (PDAC), which is known to be highly resistant to checkpoint inhibitors. Efficacy has also been suggested in breast and lung cancer models.
Q3: What is the expected outcome of successful this compound treatment in vivo?
Successful this compound treatment, typically in combination with immunotherapy, should result in delayed tumor progression and increased overall survival in preclinical models. At the cellular level, this is associated with a reduction in tumor-infiltrating CD11b+ myeloid cells, a shift in the TAM population towards an M1-like phenotype (increased iNOS, MHC Class II; decreased Arg1, CD206), and an increase in the infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.
Q4: Is this compound cytotoxic to cancer cells directly?
No, preclinical data indicate that this compound does not have direct cytotoxic effects on cancer cells. Its anti-tumor activity is mediated through the modulation of the host's immune system, specifically the myeloid cell compartment within the TME.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound, focusing on the lack of expected therapeutic effect.
Problem 1: No significant reduction in tumor growth with this compound and immunotherapy combination.
| Potential Cause | Troubleshooting/Verification Steps |
| Suboptimal Dosing or Administration | Verify the dosage and administration route based on established preclinical studies. This compound is orally bioavailable. Ensure correct formulation and frequency of administration. |
| Tumor Model with Low Myeloid Infiltration | Characterize the myeloid cell infiltrate in your tumor model at baseline. This compound's efficacy is dependent on the presence of a significant myeloid cell population, particularly TAMs and MDSCs. |
| Intrinsic Resistance of Myeloid Cells | Analyze the expression of CD11b on tumor-infiltrating myeloid cells. Low or absent CD11b expression will render the cells unresponsive to this compound. |
| Dominant Alternative Immunosuppressive Pathways | Evaluate other immunosuppressive mechanisms in your tumor model that may not be addressed by myeloid cell reprogramming, such as high expression of alternative checkpoint molecules or presence of regulatory T cells (Tregs). |
| Rapid Tumor Growth Kinetics | In models with extremely rapid tumor growth, the time required for this compound to effectively reprogram the TME may be insufficient to impact tumor progression. Consider using models with more moderate growth kinetics. |
Problem 2: No observable change in the tumor myeloid cell population after this compound treatment.
| Potential Cause | Troubleshooting/Verification Steps |
| Incorrect Timing of Analysis | Assess the myeloid cell population at multiple time points after initiating treatment. The kinetics of myeloid cell reprogramming can vary between tumor models. |
| Inadequate Tissue Processing for Flow Cytometry | Ensure that your tissue dissociation protocol is optimized to yield viable single-cell suspensions without selectively losing myeloid cell populations. Refer to the detailed flow cytometry protocol below. |
| Incorrect Flow Cytometry Gating Strategy | Use a comprehensive panel of markers to accurately identify and distinguish different myeloid cell subsets (TAMs, MDSCs, dendritic cells). Refer to the provided flow cytometry protocol for a validated gating strategy. |
| Low CD11b Expression on Target Cells | As mentioned in Problem 1, confirm CD11b expression on the myeloid cells within the tumor. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound.
Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 in a Pancreatic Cancer Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction vs. Control (%) |
| Vehicle Control | 25 | - |
| This compound | 35 | ~30% |
| Anti-PD-1 | 28 | ~15% |
| This compound + Anti-PD-1 | >50 | >75% |
Data are representative and compiled from preclinical studies in orthotopic pancreatic cancer models.
Table 2: Effect of this compound on Tumor-Infiltrating Myeloid and T-Cell Populations
| Cell Population | Marker Profile | Change with this compound Treatment |
| Total Myeloid Cells | CD11b+ | Decrease |
| M1-like TAMs | CD11b+ F4/80+ MHCIIhi iNOS+ | Increase |
| M2-like TAMs | CD11b+ F4/80+ CD206hi Arg1+ | Decrease |
| Monocytic MDSCs | CD11b+ Ly6Chi Ly6G- | Decrease |
| Granulocytic MDSCs | CD11b+ Ly6Clow Ly6G+ | Decrease |
| CD8+ T Cells | CD3+ CD8+ | Increase in number and activation |
This table summarizes the general trends observed in preclinical cancer models treated with this compound.
Experimental Protocols
Protocol 1: In Vivo this compound Efficacy Study
-
Animal Model: Utilize a syngeneic tumor model with known myeloid cell infiltration (e.g., KPC model for pancreatic cancer).
-
Tumor Implantation: Implant tumor cells orthotopically or subcutaneously according to your established protocol.
-
Treatment Groups: Establish control (vehicle) and treatment groups (this compound alone, immunotherapy alone, combination).
-
This compound Administration: Administer this compound via oral gavage at a dose validated in preclinical studies (e.g., 10-30 mg/kg, twice daily).
-
Immunotherapy Administration: Administer checkpoint inhibitors (e.g., anti-PD-1) via intraperitoneal injection as per standard protocols.
-
Tumor Measurement: Monitor tumor growth regularly using calipers or imaging techniques.
-
Survival Analysis: Monitor animals for survival endpoints.
-
Tissue Harvest: At the study endpoint, harvest tumors for downstream analysis (flow cytometry, immunohistochemistry).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
-
Tumor Dissociation:
-
Excise the tumor and mince it into small pieces in ice-cold RPMI medium.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, MHC Class II, CD206).
-
For intracellular markers (e.g., Arg1, iNOS), fix and permeabilize the cells after surface staining, followed by intracellular antibody staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, following a gating strategy to identify myeloid cell populations of interest. A general gating strategy is provided in the diagram below.
-
Visualizations
References
Overcoming resistance to Adh-503 treatment in cancer models
Welcome to the Adh-503 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the CD11b agonist this compound in cancer models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, along with detailed experimental protocols and data interpretation guides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer models?
This compound is a small molecule, orally active, allosteric agonist of CD11b, a subunit of the Mac-1 integrin (αMβ2) expressed on myeloid cells.[1] Its primary mechanism of action in cancer is not to directly kill cancer cells, but to reprogram the tumor microenvironment (TME).[1][2] this compound treatment leads to the repolarization of tumor-associated macrophages (TAMs) from a pro-tumoral (M2-like) to an anti-tumoral (M1-like) phenotype, reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs), and enhances dendritic cell responses.[1][2] This modulation of the myeloid compartment is intended to overcome resistance to and enhance the efficacy of immunotherapies, such as checkpoint inhibitors.
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the efficacy of this compound in sensitizing tumors to immunotherapy in various models, with a significant focus on pancreatic ductal adenocarcinoma (PDAC), which is known to be highly resistant to checkpoint inhibitors. Efficacy has also been suggested in breast and lung cancer models.
Q3: What is the expected outcome of successful this compound treatment in vivo?
Successful this compound treatment, typically in combination with immunotherapy, should result in delayed tumor progression and increased overall survival in preclinical models. At the cellular level, this is associated with a reduction in tumor-infiltrating CD11b+ myeloid cells, a shift in the TAM population towards an M1-like phenotype (increased iNOS, MHC Class II; decreased Arg1, CD206), and an increase in the infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.
Q4: Is this compound cytotoxic to cancer cells directly?
No, preclinical data indicate that this compound does not have direct cytotoxic effects on cancer cells. Its anti-tumor activity is mediated through the modulation of the host's immune system, specifically the myeloid cell compartment within the TME.
Troubleshooting Guide
This guide addresses potential issues that may arise during your experiments with this compound, focusing on the lack of expected therapeutic effect.
Problem 1: No significant reduction in tumor growth with this compound and immunotherapy combination.
| Potential Cause | Troubleshooting/Verification Steps |
| Suboptimal Dosing or Administration | Verify the dosage and administration route based on established preclinical studies. This compound is orally bioavailable. Ensure correct formulation and frequency of administration. |
| Tumor Model with Low Myeloid Infiltration | Characterize the myeloid cell infiltrate in your tumor model at baseline. This compound's efficacy is dependent on the presence of a significant myeloid cell population, particularly TAMs and MDSCs. |
| Intrinsic Resistance of Myeloid Cells | Analyze the expression of CD11b on tumor-infiltrating myeloid cells. Low or absent CD11b expression will render the cells unresponsive to this compound. |
| Dominant Alternative Immunosuppressive Pathways | Evaluate other immunosuppressive mechanisms in your tumor model that may not be addressed by myeloid cell reprogramming, such as high expression of alternative checkpoint molecules or presence of regulatory T cells (Tregs). |
| Rapid Tumor Growth Kinetics | In models with extremely rapid tumor growth, the time required for this compound to effectively reprogram the TME may be insufficient to impact tumor progression. Consider using models with more moderate growth kinetics. |
Problem 2: No observable change in the tumor myeloid cell population after this compound treatment.
| Potential Cause | Troubleshooting/Verification Steps |
| Incorrect Timing of Analysis | Assess the myeloid cell population at multiple time points after initiating treatment. The kinetics of myeloid cell reprogramming can vary between tumor models. |
| Inadequate Tissue Processing for Flow Cytometry | Ensure that your tissue dissociation protocol is optimized to yield viable single-cell suspensions without selectively losing myeloid cell populations. Refer to the detailed flow cytometry protocol below. |
| Incorrect Flow Cytometry Gating Strategy | Use a comprehensive panel of markers to accurately identify and distinguish different myeloid cell subsets (TAMs, MDSCs, dendritic cells). Refer to the provided flow cytometry protocol for a validated gating strategy. |
| Low CD11b Expression on Target Cells | As mentioned in Problem 1, confirm CD11b expression on the myeloid cells within the tumor. |
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound.
Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 in a Pancreatic Cancer Model
| Treatment Group | Median Survival (days) | Tumor Volume Reduction vs. Control (%) |
| Vehicle Control | 25 | - |
| This compound | 35 | ~30% |
| Anti-PD-1 | 28 | ~15% |
| This compound + Anti-PD-1 | >50 | >75% |
Data are representative and compiled from preclinical studies in orthotopic pancreatic cancer models.
Table 2: Effect of this compound on Tumor-Infiltrating Myeloid and T-Cell Populations
| Cell Population | Marker Profile | Change with this compound Treatment |
| Total Myeloid Cells | CD11b+ | Decrease |
| M1-like TAMs | CD11b+ F4/80+ MHCIIhi iNOS+ | Increase |
| M2-like TAMs | CD11b+ F4/80+ CD206hi Arg1+ | Decrease |
| Monocytic MDSCs | CD11b+ Ly6Chi Ly6G- | Decrease |
| Granulocytic MDSCs | CD11b+ Ly6Clow Ly6G+ | Decrease |
| CD8+ T Cells | CD3+ CD8+ | Increase in number and activation |
This table summarizes the general trends observed in preclinical cancer models treated with this compound.
Experimental Protocols
Protocol 1: In Vivo this compound Efficacy Study
-
Animal Model: Utilize a syngeneic tumor model with known myeloid cell infiltration (e.g., KPC model for pancreatic cancer).
-
Tumor Implantation: Implant tumor cells orthotopically or subcutaneously according to your established protocol.
-
Treatment Groups: Establish control (vehicle) and treatment groups (this compound alone, immunotherapy alone, combination).
-
This compound Administration: Administer this compound via oral gavage at a dose validated in preclinical studies (e.g., 10-30 mg/kg, twice daily).
-
Immunotherapy Administration: Administer checkpoint inhibitors (e.g., anti-PD-1) via intraperitoneal injection as per standard protocols.
-
Tumor Measurement: Monitor tumor growth regularly using calipers or imaging techniques.
-
Survival Analysis: Monitor animals for survival endpoints.
-
Tissue Harvest: At the study endpoint, harvest tumors for downstream analysis (flow cytometry, immunohistochemistry).
Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Myeloid Cells
-
Tumor Dissociation:
-
Excise the tumor and mince it into small pieces in ice-cold RPMI medium.
-
Digest the tissue with a cocktail of enzymes (e.g., collagenase, DNase I) at 37°C with agitation.
-
Filter the cell suspension through a 70µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD45, CD11b, F4/80, Ly6G, Ly6C, MHC Class II, CD206).
-
For intracellular markers (e.g., Arg1, iNOS), fix and permeabilize the cells after surface staining, followed by intracellular antibody staining.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, following a gating strategy to identify myeloid cell populations of interest. A general gating strategy is provided in the diagram below.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to CD11b Agonists in Cancer Therapy: Adh-503 vs. Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the prevalence of immunosuppressive myeloid cells. The integrin CD11b, highly expressed on these cells, has emerged as a key therapeutic target. Modulating CD11b activity can alter myeloid cell trafficking and function, transforming an immunosuppressive TME into one that supports anti-tumor immunity. This guide provides a comparative analysis of Adh-503 (also known as GB1275), a first-in-class small molecule CD11b agonist, and other emerging CD11b-targeting agents, with a focus on their mechanisms, preclinical efficacy, and the experimental data supporting their development.
Overview of CD11b Agonism in Oncology
CD11b, also known as integrin alpha M (ITGAM), forms a heterodimer with CD18 to create the Mac-1 receptor (or CR3). This receptor is pivotal for myeloid cell adhesion, migration, and phagocytosis. In the TME, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) expressing CD11b contribute to an immunosuppressive landscape that hinders T-cell-mediated tumor destruction.
Targeting CD11b with agonists represents a novel immunotherapeutic strategy. Unlike antagonists that block receptor function, CD11b agonists allosterically activate the receptor, which paradoxically inhibits the infiltration of immunosuppressive myeloid cells into the tumor while reprogramming the existing myeloid cells to an anti-tumor phenotype. This approach aims to remodel the TME to be more permissive to other immunotherapies, such as checkpoint inhibitors.
Comparative Analysis: this compound and Other CD11b Modulators
This section details the performance of this compound and provides a comparison with other investigational agents that modulate CD11b. Due to the nascent stage of CD11b agonist development, the primary comparator presented is BG34-200, a carbohydrate ligand that engages CD11b, highlighting a different modality of receptor modulation.
This compound (GB1275 / Leukadherin-1)
This compound is an orally bioavailable, small molecule allosteric agonist of CD11b.[1] It has been the most extensively studied CD11b agonist in the context of cancer therapy.
Mechanism of Action: this compound binds to an allosteric site on the CD11b I-domain, inducing a conformational change that partially activates the integrin. This activation enhances the adhesion of myeloid cells to ligands like ICAM-1 on the endothelium, which in turn reduces their extravasation into the tumor tissue.[2] Within the TME, this compound has been shown to repolarize M2-like pro-tumoral macrophages to an M1-like anti-tumoral phenotype.[3] This reprogramming, coupled with a decrease in the influx of immunosuppressive MDSCs and TAMs, leads to an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor.[3][4] Recent studies have also elucidated that CD11b agonists can activate STING-interferon signaling in TAMs, further enhancing anti-tumor immunity.
Preclinical Efficacy: Preclinical studies have demonstrated the anti-tumor activity of this compound both as a monotherapy and in combination with other cancer treatments. In models of pancreatic ductal adenocarcinoma (PDAC), this compound delayed tumor progression and improved overall survival. Similarly, in a murine model of lung cancer, this compound significantly reduced tumor growth. The anti-tumor effects of this compound are dependent on the presence of T-cells, underscoring its immunomodulatory mechanism. Furthermore, this compound has been shown to sensitize previously unresponsive PDAC models to checkpoint inhibitors.
Clinical Development: this compound, under the name GB1275, is being evaluated in a Phase 1/2 clinical trial (NCT04060342) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. Preliminary results from this trial have indicated that GB1275 is well-tolerated and shows signs of biological activity, including a reduction in peripheral MDSCs.
Quantitative Data Summary: this compound in Preclinical Models
| Parameter | Cancer Model | Treatment | Key Findings | Reference |
| Tumor Growth | Pancreatic (Orthotopic) | This compound (30, 60, or 120 mg/kg, twice daily) | Delayed tumor progression and significantly decreased tumor burden. | |
| Survival | Pancreatic (Orthotopic) | This compound (as above) | Improved overall survival. | |
| Myeloid Cell Infiltration | Pancreatic (Orthotopic) | This compound (4 µM for 8 days) | Reduced numbers of tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages. | |
| T-Cell Response | Pancreatic (Orthotopic) | This compound | Increased numbers and proliferation of CD8+ cytotoxic T-lymphocytes. | |
| Combination Therapy | Pancreatic (Orthotopic) | This compound + anti-PD-1 | Synergistic tumor regression and long-term survival. | |
| Tumor Growth | Lung (LLC) | GB1275 (60 mg/kg) | Significantly reduced tumor growth. | |
| Macrophage Polarization | Lung (LLC) | GB1275 | Increased the ratio of M1/M2-like TAMs. |
Other CD11b Modulators: The Case of BG34-200
While the landscape of small molecule CD11b agonists is currently dominated by this compound and its analogues, other modalities for targeting this integrin are under investigation. One such example is BG34-200, a carbohydrate ligand.
Mechanism of Action: BG34-200 binds directly to the I-domain of activated CD11b, but at peptide residues distinct from those targeted by small molecule allosteric modulators. This engagement triggers the endocytosis of the CD11b-ligand complex in tumor-associated inflammatory monocytes. This process induces cytoskeletal rearrangement and ultimately promotes the differentiation of these monocytes into monocyte-derived dendritic cells (mo-DCs), which are potent antigen-presenting cells capable of activating T-cells.
Preclinical Efficacy: In preclinical murine models of metastatic melanoma, osteosarcoma, and pancreatic cancer, intravenous administration of BG34-200 demonstrated anti-tumor effects. The therapeutic effect is attributed to the modulation of CD11b+ myeloid cells and the subsequent enhancement of anti-tumor T-cell responses.
Comparative Summary: this compound vs. BG34-200
| Feature | This compound (GB1275) | BG34-200 |
| Molecule Type | Small Molecule | Carbohydrate Ligand |
| Administration | Oral | Intravenous |
| Binding Site | Allosteric site on CD11b I-domain | Distinct peptide residues on the CD11b I-domain |
| Primary Mechanism | Reduces myeloid cell infiltration and repolarizes TAMs | Promotes differentiation of inflammatory monocytes to mo-DCs |
| Effect on Myeloid Cells | Decreased numbers of immunosuppressive myeloid cells in the tumor | Enhanced antigen presentation capacity |
| Clinical Development | Phase 1/2 Clinical Trial (NCT04060342) | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of CD11b agonists.
In Vivo Tumor Growth Studies (for this compound)
-
Animal Model: Syngeneic mouse models of cancer, such as orthotopic pancreatic tumor models (e.g., KPC) or subcutaneous lung cancer models (e.g., Lewis Lung Carcinoma), are utilized.
-
Cell Implantation: A specified number of cancer cells (e.g., 1 x 10^6) are implanted either orthotopically into the pancreas or subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Regimen: Once tumors are established (e.g., reaching a palpable size), mice are randomized into treatment and control groups. This compound (or its salt form, GB1275) is administered, typically by oral gavage, at doses ranging from 30 to 120 mg/kg twice daily. The vehicle control group receives the formulation solution without the active compound.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. For orthotopic models, tumor burden may be assessed at the study endpoint by weighing the dissected tumor.
-
Survival Analysis: A separate cohort of animals is often used for survival studies, where the endpoint is a predetermined tumor size limit or the presentation of clinical signs requiring euthanasia. Survival data is typically analyzed using Kaplan-Meier curves.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD4, CD8, Ki67) for analysis by flow cytometry to quantify changes in immune cell populations.
In Vitro Macrophage Polarization Assay
-
Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated by culturing mouse bone marrow cells with M-CSF for several days.
-
Polarization: BMDMs are then polarized towards an M2 (pro-tumoral) phenotype by stimulation with cytokines such as IL-4 and IL-13 for 24-48 hours.
-
Treatment: Polarized macrophages are treated with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control.
-
Analysis: After a period of incubation (e.g., 24 hours), changes in macrophage phenotype are assessed. This can be done by:
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Fizz1).
-
Flow Cytometry: Cells are stained for surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
-
Cytokine Secretion: The culture supernatant is collected and analyzed for secreted cytokines using ELISA or multiplex bead arrays.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of CD11b agonists.
Caption: Mechanism of this compound in remodeling the tumor microenvironment.
References
- 1. The Mechanism of CD11b Agonists in Exerting Anti-tumor Immune Response Has Been Unveiled – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 2. Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CD11b Agonists in Cancer Therapy: Adh-503 vs. Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy, largely due to the prevalence of immunosuppressive myeloid cells. The integrin CD11b, highly expressed on these cells, has emerged as a key therapeutic target. Modulating CD11b activity can alter myeloid cell trafficking and function, transforming an immunosuppressive TME into one that supports anti-tumor immunity. This guide provides a comparative analysis of Adh-503 (also known as GB1275), a first-in-class small molecule CD11b agonist, and other emerging CD11b-targeting agents, with a focus on their mechanisms, preclinical efficacy, and the experimental data supporting their development.
Overview of CD11b Agonism in Oncology
CD11b, also known as integrin alpha M (ITGAM), forms a heterodimer with CD18 to create the Mac-1 receptor (or CR3). This receptor is pivotal for myeloid cell adhesion, migration, and phagocytosis. In the TME, myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs) expressing CD11b contribute to an immunosuppressive landscape that hinders T-cell-mediated tumor destruction.
Targeting CD11b with agonists represents a novel immunotherapeutic strategy. Unlike antagonists that block receptor function, CD11b agonists allosterically activate the receptor, which paradoxically inhibits the infiltration of immunosuppressive myeloid cells into the tumor while reprogramming the existing myeloid cells to an anti-tumor phenotype. This approach aims to remodel the TME to be more permissive to other immunotherapies, such as checkpoint inhibitors.
Comparative Analysis: this compound and Other CD11b Modulators
This section details the performance of this compound and provides a comparison with other investigational agents that modulate CD11b. Due to the nascent stage of CD11b agonist development, the primary comparator presented is BG34-200, a carbohydrate ligand that engages CD11b, highlighting a different modality of receptor modulation.
This compound (GB1275 / Leukadherin-1)
This compound is an orally bioavailable, small molecule allosteric agonist of CD11b.[1] It has been the most extensively studied CD11b agonist in the context of cancer therapy.
Mechanism of Action: this compound binds to an allosteric site on the CD11b I-domain, inducing a conformational change that partially activates the integrin. This activation enhances the adhesion of myeloid cells to ligands like ICAM-1 on the endothelium, which in turn reduces their extravasation into the tumor tissue.[2] Within the TME, this compound has been shown to repolarize M2-like pro-tumoral macrophages to an M1-like anti-tumoral phenotype.[3] This reprogramming, coupled with a decrease in the influx of immunosuppressive MDSCs and TAMs, leads to an increase in the number and activity of cytotoxic CD8+ T-cells within the tumor.[3][4] Recent studies have also elucidated that CD11b agonists can activate STING-interferon signaling in TAMs, further enhancing anti-tumor immunity.
Preclinical Efficacy: Preclinical studies have demonstrated the anti-tumor activity of this compound both as a monotherapy and in combination with other cancer treatments. In models of pancreatic ductal adenocarcinoma (PDAC), this compound delayed tumor progression and improved overall survival. Similarly, in a murine model of lung cancer, this compound significantly reduced tumor growth. The anti-tumor effects of this compound are dependent on the presence of T-cells, underscoring its immunomodulatory mechanism. Furthermore, this compound has been shown to sensitize previously unresponsive PDAC models to checkpoint inhibitors.
Clinical Development: this compound, under the name GB1275, is being evaluated in a Phase 1/2 clinical trial (NCT04060342) in patients with advanced solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab. Preliminary results from this trial have indicated that GB1275 is well-tolerated and shows signs of biological activity, including a reduction in peripheral MDSCs.
Quantitative Data Summary: this compound in Preclinical Models
| Parameter | Cancer Model | Treatment | Key Findings | Reference |
| Tumor Growth | Pancreatic (Orthotopic) | This compound (30, 60, or 120 mg/kg, twice daily) | Delayed tumor progression and significantly decreased tumor burden. | |
| Survival | Pancreatic (Orthotopic) | This compound (as above) | Improved overall survival. | |
| Myeloid Cell Infiltration | Pancreatic (Orthotopic) | This compound (4 µM for 8 days) | Reduced numbers of tumor-infiltrating CD11b+ cells, including monocytes, granulocytes, and macrophages. | |
| T-Cell Response | Pancreatic (Orthotopic) | This compound | Increased numbers and proliferation of CD8+ cytotoxic T-lymphocytes. | |
| Combination Therapy | Pancreatic (Orthotopic) | This compound + anti-PD-1 | Synergistic tumor regression and long-term survival. | |
| Tumor Growth | Lung (LLC) | GB1275 (60 mg/kg) | Significantly reduced tumor growth. | |
| Macrophage Polarization | Lung (LLC) | GB1275 | Increased the ratio of M1/M2-like TAMs. |
Other CD11b Modulators: The Case of BG34-200
While the landscape of small molecule CD11b agonists is currently dominated by this compound and its analogues, other modalities for targeting this integrin are under investigation. One such example is BG34-200, a carbohydrate ligand.
Mechanism of Action: BG34-200 binds directly to the I-domain of activated CD11b, but at peptide residues distinct from those targeted by small molecule allosteric modulators. This engagement triggers the endocytosis of the CD11b-ligand complex in tumor-associated inflammatory monocytes. This process induces cytoskeletal rearrangement and ultimately promotes the differentiation of these monocytes into monocyte-derived dendritic cells (mo-DCs), which are potent antigen-presenting cells capable of activating T-cells.
Preclinical Efficacy: In preclinical murine models of metastatic melanoma, osteosarcoma, and pancreatic cancer, intravenous administration of BG34-200 demonstrated anti-tumor effects. The therapeutic effect is attributed to the modulation of CD11b+ myeloid cells and the subsequent enhancement of anti-tumor T-cell responses.
Comparative Summary: this compound vs. BG34-200
| Feature | This compound (GB1275) | BG34-200 |
| Molecule Type | Small Molecule | Carbohydrate Ligand |
| Administration | Oral | Intravenous |
| Binding Site | Allosteric site on CD11b I-domain | Distinct peptide residues on the CD11b I-domain |
| Primary Mechanism | Reduces myeloid cell infiltration and repolarizes TAMs | Promotes differentiation of inflammatory monocytes to mo-DCs |
| Effect on Myeloid Cells | Decreased numbers of immunosuppressive myeloid cells in the tumor | Enhanced antigen presentation capacity |
| Clinical Development | Phase 1/2 Clinical Trial (NCT04060342) | Preclinical |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key experiments cited in the evaluation of CD11b agonists.
In Vivo Tumor Growth Studies (for this compound)
-
Animal Model: Syngeneic mouse models of cancer, such as orthotopic pancreatic tumor models (e.g., KPC) or subcutaneous lung cancer models (e.g., Lewis Lung Carcinoma), are utilized.
-
Cell Implantation: A specified number of cancer cells (e.g., 1 x 10^6) are implanted either orthotopically into the pancreas or subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Treatment Regimen: Once tumors are established (e.g., reaching a palpable size), mice are randomized into treatment and control groups. This compound (or its salt form, GB1275) is administered, typically by oral gavage, at doses ranging from 30 to 120 mg/kg twice daily. The vehicle control group receives the formulation solution without the active compound.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. For orthotopic models, tumor burden may be assessed at the study endpoint by weighing the dissected tumor.
-
Survival Analysis: A separate cohort of animals is often used for survival studies, where the endpoint is a predetermined tumor size limit or the presentation of clinical signs requiring euthanasia. Survival data is typically analyzed using Kaplan-Meier curves.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Ly6G, F4/80, CD4, CD8, Ki67) for analysis by flow cytometry to quantify changes in immune cell populations.
In Vitro Macrophage Polarization Assay
-
Macrophage Generation: Bone marrow-derived macrophages (BMDMs) are generated by culturing mouse bone marrow cells with M-CSF for several days.
-
Polarization: BMDMs are then polarized towards an M2 (pro-tumoral) phenotype by stimulation with cytokines such as IL-4 and IL-13 for 24-48 hours.
-
Treatment: Polarized macrophages are treated with this compound at various concentrations (e.g., 1-10 µM) or a vehicle control.
-
Analysis: After a period of incubation (e.g., 24 hours), changes in macrophage phenotype are assessed. This can be done by:
-
Gene Expression Analysis: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Fizz1).
-
Flow Cytometry: Cells are stained for surface markers associated with M1 (e.g., CD86) and M2 (e.g., CD206) phenotypes.
-
Cytokine Secretion: The culture supernatant is collected and analyzed for secreted cytokines using ELISA or multiplex bead arrays.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the study of CD11b agonists.
Caption: Mechanism of this compound in remodeling the tumor microenvironment.
References
- 1. The Mechanism of CD11b Agonists in Exerting Anti-tumor Immune Response Has Been Unveiled – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
- 2. Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulation of CD11b as a Novel Therapeutic Strategy Against Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Adh-503 with Paclitaxel Poised to Reshape the Pancreatic Cancer Treatment Landscape
For Immediate Release
In a significant preclinical advancement for pancreatic cancer therapy, the novel CD11b agonist Adh-503, when combined with the standard chemotherapeutic agent paclitaxel (B517696), has demonstrated profound efficacy in animal models, suggesting a potential paradigm shift in treating this notoriously challenging disease. This guide provides a comprehensive comparison of this emerging combination therapy against current standard-of-care treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The current first-line treatments for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine (B846) plus nab-paclitaxel, offer limited improvements in overall survival. Preclinical studies have unveiled a promising new strategy: combining this compound, a small molecule agonist of the integrin CD11b, with paclitaxel. This combination therapy has been shown to achieve significant disease control, with over a 90% reduction in tumor progression and a marked increase in survival in mouse models of pancreatic cancer. The mechanism hinges on this compound's ability to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state, thereby enhancing the efficacy of chemotherapy.
Comparative Analysis of Efficacy
The following tables summarize the preclinical performance of this compound in combination with paclitaxel and gemcitabine against the clinical efficacy of the standard-of-care regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel. It is crucial to note that the this compound data is from preclinical mouse models, and direct comparisons to human clinical trial data should be interpreted with caution.
Table 1: Comparison of Therapeutic Efficacy in Pancreatic Cancer
| Treatment Regimen | Study Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound + Gemcitabine/Paclitaxel | Orthotopic KI mouse model | Markedly increased survival[1] | >90% reduction in tumor progression[1] | Not Reported |
| FOLFIRINOX | Human (Metastatic PDAC) | 9.27 - 11.1 months[2][3][4] | 6.4 months | 31.6% |
| Gemcitabine + nab-Paclitaxel | Human (Metastatic PDAC) | 6.87 - 8.5 months | 5.5 months | 23% |
Table 2: Preclinical Efficacy of this compound and Paclitaxel Combination
| Treatment Group | Tumor Progression Reduction | Metastasis |
| Vehicle | Baseline | High incidence |
| Gemcitabine + Paclitaxel (GEM/PTX) | 35% | Reduced compared to vehicle |
| This compound + GEM/PTX | >90% | No observed metastasis |
Mechanism of Action: this compound's Immunomodulatory Role
This compound is a first-in-class, orally active, allosteric agonist of CD11b (also known as integrin alpha M or ITGAM), a receptor highly expressed on myeloid cells. In the pancreatic cancer tumor microenvironment, myeloid cells are often co-opted by the tumor to create an immunosuppressive shield. This compound reverses this by:
-
Reprogramming Tumor-Associated Macrophages (TAMs): It shifts TAMs from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.
-
Reducing Myeloid Cell Infiltration: this compound increases the adhesion of myeloid cells to the endothelium, which prevents their extravasation into the tumor tissue.
-
Enhancing Dendritic Cell (DC) Responses: This leads to improved T cell priming and a more robust anti-tumor T cell response.
The activation of CD11b by this compound has been shown to trigger downstream signaling cascades that include the activation of STING/STAT/interferon pathways and the repression of NFκB, further contributing to a pro-inflammatory and anti-tumor microenvironment.
Caption: this compound signaling pathway in myeloid cells.
Experimental Protocols
The preclinical efficacy of this compound in combination with paclitaxel was evaluated in an orthotopic pancreatic cancer mouse model. The following is a summarized methodology based on the pivotal study by Panni et al. (also cited as Pohl et al.) in Science Translational Medicine.
1. Animal Model:
-
Syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) models were used, including tumors derived from the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model.
-
Tumor cells were surgically implanted into the pancreas of recipient mice.
2. Treatment Regimen:
-
This compound Administration: this compound was administered orally. Dosing regimens in various experiments ranged from 30 to 120 mg/kg, typically given twice daily.
-
Chemotherapy Administration: Gemcitabine and paclitaxel were administered intraperitoneally at standard preclinical doses.
-
Combination Therapy: Mice received both this compound and the chemotherapy regimen concurrently for the duration of the study.
3. Efficacy Endpoints:
-
Tumor Growth: Tumor volume was monitored regularly using high-resolution ultrasound imaging.
-
Survival: Overall survival was a primary endpoint, with mice monitored until they met predefined humane endpoints.
-
Metastasis: The presence of metastatic lesions in distant organs, such as the liver and lungs, was assessed at the end of the study.
-
Immunophenotyping: Tumors and spleens were harvested and analyzed by flow cytometry to characterize the immune cell populations within the tumor microenvironment.
Caption: Experimental workflow for preclinical evaluation.
Alternative Therapies and Future Outlook
The current standards of care for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine plus nab-paclitaxel, are multi-drug chemotherapy regimens. While they have improved survival outcomes compared to monotherapy, their efficacy is modest, and they are associated with significant toxicities.
The preclinical data for this compound in combination with paclitaxel represents a mechanistically novel approach. By targeting the host's immune system to create a more favorable tumor microenvironment, this compound has the potential to synergize with not only chemotherapy but also other immunotherapies like checkpoint inhibitors. Indeed, studies have shown that this compound can render previously unresponsive pancreatic cancer models sensitive to anti-PD-1 therapy.
While the translation of these promising preclinical findings into clinical success is a critical next step, the data strongly supports the continued development of this compound as a new therapeutic agent for pancreatic cancer. Clinical trials evaluating this compound (also known as GB1275) are underway for various solid tumors, and the scientific community eagerly awaits the results, particularly in pancreatic cancer where novel treatment strategies are desperately needed. This immunomodulatory approach, if validated in humans, could offer a new pillar of treatment for this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Tumor-Derived Myeloid Cell Chemoattractants and T Cell Exclusion in Pancreatic Cancer [frontiersin.org]
- 3. Distinct immune cell infiltration patterns in pancreatic ductal adenocarcinoma (PDAC) exhibit divergent immune cell selection and immunosuppressive mechanisms — Oxford Cancer [cancer.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
A Preclinical Head-to-Head: Adh-503 with Paclitaxel Poised to Reshape the Pancreatic Cancer Treatment Landscape
For Immediate Release
In a significant preclinical advancement for pancreatic cancer therapy, the novel CD11b agonist Adh-503, when combined with the standard chemotherapeutic agent paclitaxel, has demonstrated profound efficacy in animal models, suggesting a potential paradigm shift in treating this notoriously challenging disease. This guide provides a comprehensive comparison of this emerging combination therapy against current standard-of-care treatments, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and resistance to conventional therapies. The current first-line treatments for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine plus nab-paclitaxel, offer limited improvements in overall survival. Preclinical studies have unveiled a promising new strategy: combining this compound, a small molecule agonist of the integrin CD11b, with paclitaxel. This combination therapy has been shown to achieve significant disease control, with over a 90% reduction in tumor progression and a marked increase in survival in mouse models of pancreatic cancer. The mechanism hinges on this compound's ability to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state, thereby enhancing the efficacy of chemotherapy.
Comparative Analysis of Efficacy
The following tables summarize the preclinical performance of this compound in combination with paclitaxel and gemcitabine against the clinical efficacy of the standard-of-care regimens, FOLFIRINOX and gemcitabine with nab-paclitaxel. It is crucial to note that the this compound data is from preclinical mouse models, and direct comparisons to human clinical trial data should be interpreted with caution.
Table 1: Comparison of Therapeutic Efficacy in Pancreatic Cancer
| Treatment Regimen | Study Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound + Gemcitabine/Paclitaxel | Orthotopic KI mouse model | Markedly increased survival[1] | >90% reduction in tumor progression[1] | Not Reported |
| FOLFIRINOX | Human (Metastatic PDAC) | 9.27 - 11.1 months[2][3][4] | 6.4 months | 31.6% |
| Gemcitabine + nab-Paclitaxel | Human (Metastatic PDAC) | 6.87 - 8.5 months | 5.5 months | 23% |
Table 2: Preclinical Efficacy of this compound and Paclitaxel Combination
| Treatment Group | Tumor Progression Reduction | Metastasis |
| Vehicle | Baseline | High incidence |
| Gemcitabine + Paclitaxel (GEM/PTX) | 35% | Reduced compared to vehicle |
| This compound + GEM/PTX | >90% | No observed metastasis |
Mechanism of Action: this compound's Immunomodulatory Role
This compound is a first-in-class, orally active, allosteric agonist of CD11b (also known as integrin alpha M or ITGAM), a receptor highly expressed on myeloid cells. In the pancreatic cancer tumor microenvironment, myeloid cells are often co-opted by the tumor to create an immunosuppressive shield. This compound reverses this by:
-
Reprogramming Tumor-Associated Macrophages (TAMs): It shifts TAMs from a pro-tumor (M2-like) to an anti-tumor (M1-like) phenotype.
-
Reducing Myeloid Cell Infiltration: this compound increases the adhesion of myeloid cells to the endothelium, which prevents their extravasation into the tumor tissue.
-
Enhancing Dendritic Cell (DC) Responses: This leads to improved T cell priming and a more robust anti-tumor T cell response.
The activation of CD11b by this compound has been shown to trigger downstream signaling cascades that include the activation of STING/STAT/interferon pathways and the repression of NFκB, further contributing to a pro-inflammatory and anti-tumor microenvironment.
Caption: this compound signaling pathway in myeloid cells.
Experimental Protocols
The preclinical efficacy of this compound in combination with paclitaxel was evaluated in an orthotopic pancreatic cancer mouse model. The following is a summarized methodology based on the pivotal study by Panni et al. (also cited as Pohl et al.) in Science Translational Medicine.
1. Animal Model:
-
Syngeneic orthotopic pancreatic ductal adenocarcinoma (PDAC) models were used, including tumors derived from the KPC (LSL-KrasG12D/+; LSL-Trp53R172H/+; Pdx-1-Cre) mouse model.
-
Tumor cells were surgically implanted into the pancreas of recipient mice.
2. Treatment Regimen:
-
This compound Administration: this compound was administered orally. Dosing regimens in various experiments ranged from 30 to 120 mg/kg, typically given twice daily.
-
Chemotherapy Administration: Gemcitabine and paclitaxel were administered intraperitoneally at standard preclinical doses.
-
Combination Therapy: Mice received both this compound and the chemotherapy regimen concurrently for the duration of the study.
3. Efficacy Endpoints:
-
Tumor Growth: Tumor volume was monitored regularly using high-resolution ultrasound imaging.
-
Survival: Overall survival was a primary endpoint, with mice monitored until they met predefined humane endpoints.
-
Metastasis: The presence of metastatic lesions in distant organs, such as the liver and lungs, was assessed at the end of the study.
-
Immunophenotyping: Tumors and spleens were harvested and analyzed by flow cytometry to characterize the immune cell populations within the tumor microenvironment.
Caption: Experimental workflow for preclinical evaluation.
Alternative Therapies and Future Outlook
The current standards of care for metastatic pancreatic cancer, FOLFIRINOX and gemcitabine plus nab-paclitaxel, are multi-drug chemotherapy regimens. While they have improved survival outcomes compared to monotherapy, their efficacy is modest, and they are associated with significant toxicities.
The preclinical data for this compound in combination with paclitaxel represents a mechanistically novel approach. By targeting the host's immune system to create a more favorable tumor microenvironment, this compound has the potential to synergize with not only chemotherapy but also other immunotherapies like checkpoint inhibitors. Indeed, studies have shown that this compound can render previously unresponsive pancreatic cancer models sensitive to anti-PD-1 therapy.
While the translation of these promising preclinical findings into clinical success is a critical next step, the data strongly supports the continued development of this compound as a new therapeutic agent for pancreatic cancer. Clinical trials evaluating this compound (also known as GB1275) are underway for various solid tumors, and the scientific community eagerly awaits the results, particularly in pancreatic cancer where novel treatment strategies are desperately needed. This immunomodulatory approach, if validated in humans, could offer a new pillar of treatment for this devastating disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Tumor-Derived Myeloid Cell Chemoattractants and T Cell Exclusion in Pancreatic Cancer [frontiersin.org]
- 3. Distinct immune cell infiltration patterns in pancreatic ductal adenocarcinoma (PDAC) exhibit divergent immune cell selection and immunosuppressive mechanisms — Oxford Cancer [cancer.ox.ac.uk]
- 4. biorxiv.org [biorxiv.org]
Adh-503 and CTLA-4 Checkpoint Inhibitors: A Comparative Guide to a Novel Immunotherapeutic Synergy
For Immediate Release
This guide provides a comprehensive analysis of the preclinical data and mechanistic rationale supporting the synergistic combination of Adh-503, a first-in-class CD11b agonist, with CTLA-4 checkpoint inhibitors for an audience of researchers, scientists, and drug development professionals. While direct clinical data for the combination of this compound and CTLA-4 inhibitors is not yet available, this document synthesizes findings from preclinical studies on this compound with other checkpoint inhibitors, such as anti-PD-1, to project potential efficacy and outlines the underlying scientific principles.
This compound is an orally available small molecule that activates the integrin CD11b, a key receptor on myeloid cells. This activation reprograms the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. CTLA-4 checkpoint inhibitors, such as ipilimumab, are monoclonal antibodies that block the inhibitory CTLA-4 receptor on T cells, thereby promoting T cell activation and anti-tumor immune responses. The combination of these two agents presents a promising strategy to enhance the efficacy of cancer immunotherapy.
Mechanism of Action: A Two-Pronged Assault on Cancer
This compound's unique mechanism of action complements the T cell-centric effects of CTLA-4 inhibitors. By targeting the myeloid compartment of the TME, this compound addresses a key mechanism of resistance to checkpoint blockade.
This compound's Impact on the Tumor Microenvironment:
-
Repolarization of Tumor-Associated Macrophages (TAMs): this compound promotes the transition of immunosuppressive M2-like TAMs to an anti-tumoral M1-like phenotype.[1]
-
Reduced Infiltration of Immunosuppressive Myeloid Cells: It decreases the recruitment of myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells to the tumor.[1][2]
-
Enhanced Antigen Presentation: this compound increases the expression of MHC class II on macrophages, improving their ability to present tumor antigens to T cells.[1]
-
Activation of STING-Interferon Signaling: Recent studies have shown that CD11b agonists like GB1275 (a compound related to this compound) can activate the STING pathway in TAMs, leading to interferon production and enhanced anti-tumor immunity.[3]
CTLA-4 Checkpoint Inhibition:
-
Blocks Inhibitory Signaling: Anti-CTLA-4 antibodies prevent the interaction of CTLA-4 on T cells with its ligands (CD80/CD86) on antigen-presenting cells (APCs).
-
Enhances T Cell Priming and Activation: This blockade removes a critical "brake" on T cell activation, leading to a more robust and sustained anti-tumor T cell response.
-
Depletes Regulatory T Cells (Tregs): Some next-generation anti-CTLA-4 antibodies are designed to enhance the depletion of immunosuppressive Tregs within the TME.
The synergistic potential lies in this compound's ability to create a more "T cell-inflamed" TME, making tumors more susceptible to the effects of CTLA-4 blockade.
Preclinical Data: Evidence of Synergy with Checkpoint Inhibitors
While direct studies of this compound with CTLA-4 inhibitors are pending, compelling preclinical evidence from studies combining this compound with anti-PD-1 antibodies in pancreatic ductal adenocarcinoma (PDAC) models, a notoriously "cold" and immunologically unresponsive tumor type, highlights the promise of this approach.
Table 1: Summary of Key Preclinical Findings with this compound and Anti-PD-1
| Parameter | Vehicle Control | This compound Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination | Reference |
| Tumor Growth | Progressive | Delayed | Minimal Effect | Significant Regression | |
| Overall Survival | Poor | Improved | Minimally Improved | Significantly Extended | |
| CD8+ T Cell Infiltration | Low | Increased | Slightly Increased | Markedly Increased | |
| TAM Phenotype | M2-dominant | Shift towards M1 | No significant change | Strong Shift towards M1 | |
| MDSC Infiltration | High | Reduced | No significant change | Significantly Reduced |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the presented data.
In Vivo Murine Tumor Models:
-
Cell Line and Animal Models: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC, Panc02) are orthotopically implanted into the pancreas of syngeneic mice (e.g., C57BL/6).
-
Treatment Regimen:
-
This compound is typically administered orally once or twice daily.
-
Anti-PD-1 or anti-CTLA-4 antibodies are administered intraperitoneally (i.p.) on a specified schedule (e.g., every 3-4 days).
-
Control groups receive vehicle and/or isotype control antibodies.
-
-
Tumor Growth and Survival Monitoring: Tumor volume is measured regularly using calipers or imaging techniques. Animal survival is monitored daily.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD4, CD8, FoxP3) for analysis by flow cytometry.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and localization of different immune cell populations within the TME.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
Diagram 1: this compound and CTLA-4 Inhibitor Signaling Pathway
Caption: this compound and CTLA-4 inhibitor synergistic pathway.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for synergy evaluation.
Comparison with Other CTLA-4 Combination Therapies
The strategy of combining CTLA-4 blockade with other agents is well-established. Understanding how the this compound combination compares to existing alternatives is crucial for future clinical development.
Table 2: Comparison of CTLA-4 Combination Strategies
| Combination Partner | Mechanism of Synergy | Reported Advantages | Reported Challenges | Key References |
| PD-1/PD-L1 Inhibitors | Blocks two distinct inhibitory pathways, enhancing both priming and effector phases of the T cell response. | Improved response rates and overall survival in several cancers. | Increased incidence and severity of immune-related adverse events. | |
| Radiation Therapy | Induces immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory TME. | Can convert "cold" tumors to "hot," enhancing susceptibility to checkpoint blockade. | Optimal dosing and timing with immunotherapy are still under investigation. | |
| Chemotherapy | Can induce immunogenic cell death and deplete immunosuppressive cells. | Potential for synergistic anti-tumor activity. | Myelosuppression from chemotherapy can be a concern. | |
| LAG-3 Inhibitors | Blocks another key inhibitory receptor on T cells, further unleashing the anti-tumor immune response. | Demonstrated efficacy in combination with anti-PD-1 in melanoma. | Potential for overlapping toxicities. | |
| This compound (Projected) | Reprograms the myeloid compartment of the TME, making it more amenable to T cell-mediated killing enhanced by CTLA-4 blockade. | Potentially a novel mechanism to overcome resistance to checkpoint inhibitors with a favorable oral administration route. | Clinical data is not yet available; potential for unique toxicity profile that needs to be evaluated. |
Future Directions and Conclusion
The preclinical data for this compound in combination with checkpoint inhibitors is highly encouraging. The unique mechanism of targeting the immunosuppressive myeloid cell compartment offers a rational approach to overcoming resistance to existing immunotherapies. While the synergy with CTLA-4 inhibitors is currently projected based on its proven efficacy with anti-PD-1, dedicated preclinical studies are warranted to confirm this hypothesis and to define optimal dosing and scheduling.
The development of this compound represents a significant advancement in the field of immuno-oncology. Its potential to be combined with CTLA-4 checkpoint inhibitors could offer a new therapeutic avenue for patients with immunologically "cold" tumors that are refractory to current treatments. Further investigation into this promising combination is essential to translate these preclinical findings into clinical benefits for patients.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD11b+CTLA4+ myeloid cells are a key driver of tumor evasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of CD11b Agonists in Exerting Anti-tumor Immune Response Has Been Unveiled – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
Adh-503 and CTLA-4 Checkpoint Inhibitors: A Comparative Guide to a Novel Immunotherapeutic Synergy
For Immediate Release
This guide provides a comprehensive analysis of the preclinical data and mechanistic rationale supporting the synergistic combination of Adh-503, a first-in-class CD11b agonist, with CTLA-4 checkpoint inhibitors for an audience of researchers, scientists, and drug development professionals. While direct clinical data for the combination of this compound and CTLA-4 inhibitors is not yet available, this document synthesizes findings from preclinical studies on this compound with other checkpoint inhibitors, such as anti-PD-1, to project potential efficacy and outlines the underlying scientific principles.
This compound is an orally available small molecule that activates the integrin CD11b, a key receptor on myeloid cells. This activation reprograms the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. CTLA-4 checkpoint inhibitors, such as ipilimumab, are monoclonal antibodies that block the inhibitory CTLA-4 receptor on T cells, thereby promoting T cell activation and anti-tumor immune responses. The combination of these two agents presents a promising strategy to enhance the efficacy of cancer immunotherapy.
Mechanism of Action: A Two-Pronged Assault on Cancer
This compound's unique mechanism of action complements the T cell-centric effects of CTLA-4 inhibitors. By targeting the myeloid compartment of the TME, this compound addresses a key mechanism of resistance to checkpoint blockade.
This compound's Impact on the Tumor Microenvironment:
-
Repolarization of Tumor-Associated Macrophages (TAMs): this compound promotes the transition of immunosuppressive M2-like TAMs to an anti-tumoral M1-like phenotype.[1]
-
Reduced Infiltration of Immunosuppressive Myeloid Cells: It decreases the recruitment of myeloid-derived suppressor cells (MDSCs) and other immunosuppressive myeloid cells to the tumor.[1][2]
-
Enhanced Antigen Presentation: this compound increases the expression of MHC class II on macrophages, improving their ability to present tumor antigens to T cells.[1]
-
Activation of STING-Interferon Signaling: Recent studies have shown that CD11b agonists like GB1275 (a compound related to this compound) can activate the STING pathway in TAMs, leading to interferon production and enhanced anti-tumor immunity.[3]
CTLA-4 Checkpoint Inhibition:
-
Blocks Inhibitory Signaling: Anti-CTLA-4 antibodies prevent the interaction of CTLA-4 on T cells with its ligands (CD80/CD86) on antigen-presenting cells (APCs).
-
Enhances T Cell Priming and Activation: This blockade removes a critical "brake" on T cell activation, leading to a more robust and sustained anti-tumor T cell response.
-
Depletes Regulatory T Cells (Tregs): Some next-generation anti-CTLA-4 antibodies are designed to enhance the depletion of immunosuppressive Tregs within the TME.
The synergistic potential lies in this compound's ability to create a more "T cell-inflamed" TME, making tumors more susceptible to the effects of CTLA-4 blockade.
Preclinical Data: Evidence of Synergy with Checkpoint Inhibitors
While direct studies of this compound with CTLA-4 inhibitors are pending, compelling preclinical evidence from studies combining this compound with anti-PD-1 antibodies in pancreatic ductal adenocarcinoma (PDAC) models, a notoriously "cold" and immunologically unresponsive tumor type, highlights the promise of this approach.
Table 1: Summary of Key Preclinical Findings with this compound and Anti-PD-1
| Parameter | Vehicle Control | This compound Monotherapy | Anti-PD-1 Monotherapy | This compound + Anti-PD-1 Combination | Reference |
| Tumor Growth | Progressive | Delayed | Minimal Effect | Significant Regression | |
| Overall Survival | Poor | Improved | Minimally Improved | Significantly Extended | |
| CD8+ T Cell Infiltration | Low | Increased | Slightly Increased | Markedly Increased | |
| TAM Phenotype | M2-dominant | Shift towards M1 | No significant change | Strong Shift towards M1 | |
| MDSC Infiltration | High | Reduced | No significant change | Significantly Reduced |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the presented data.
In Vivo Murine Tumor Models:
-
Cell Line and Animal Models: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., KPC, Panc02) are orthotopically implanted into the pancreas of syngeneic mice (e.g., C57BL/6).
-
Treatment Regimen:
-
This compound is typically administered orally once or twice daily.
-
Anti-PD-1 or anti-CTLA-4 antibodies are administered intraperitoneally (i.p.) on a specified schedule (e.g., every 3-4 days).
-
Control groups receive vehicle and/or isotype control antibodies.
-
-
Tumor Growth and Survival Monitoring: Tumor volume is measured regularly using calipers or imaging techniques. Animal survival is monitored daily.
-
Immunophenotyping: At the study endpoint, tumors and spleens are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, F4/80, CD4, CD8, FoxP3) for analysis by flow cytometry.
-
Immunohistochemistry (IHC): Tumor sections are stained to visualize the infiltration and localization of different immune cell populations within the TME.
Visualizing the Synergy: Signaling Pathways and Experimental Workflow
Diagram 1: this compound and CTLA-4 Inhibitor Signaling Pathway
Caption: this compound and CTLA-4 inhibitor synergistic pathway.
Diagram 2: Experimental Workflow for Preclinical Evaluation
Caption: Preclinical experimental workflow for synergy evaluation.
Comparison with Other CTLA-4 Combination Therapies
The strategy of combining CTLA-4 blockade with other agents is well-established. Understanding how the this compound combination compares to existing alternatives is crucial for future clinical development.
Table 2: Comparison of CTLA-4 Combination Strategies
| Combination Partner | Mechanism of Synergy | Reported Advantages | Reported Challenges | Key References |
| PD-1/PD-L1 Inhibitors | Blocks two distinct inhibitory pathways, enhancing both priming and effector phases of the T cell response. | Improved response rates and overall survival in several cancers. | Increased incidence and severity of immune-related adverse events. | |
| Radiation Therapy | Induces immunogenic cell death, releasing tumor antigens and creating a pro-inflammatory TME. | Can convert "cold" tumors to "hot," enhancing susceptibility to checkpoint blockade. | Optimal dosing and timing with immunotherapy are still under investigation. | |
| Chemotherapy | Can induce immunogenic cell death and deplete immunosuppressive cells. | Potential for synergistic anti-tumor activity. | Myelosuppression from chemotherapy can be a concern. | |
| LAG-3 Inhibitors | Blocks another key inhibitory receptor on T cells, further unleashing the anti-tumor immune response. | Demonstrated efficacy in combination with anti-PD-1 in melanoma. | Potential for overlapping toxicities. | |
| This compound (Projected) | Reprograms the myeloid compartment of the TME, making it more amenable to T cell-mediated killing enhanced by CTLA-4 blockade. | Potentially a novel mechanism to overcome resistance to checkpoint inhibitors with a favorable oral administration route. | Clinical data is not yet available; potential for unique toxicity profile that needs to be evaluated. |
Future Directions and Conclusion
The preclinical data for this compound in combination with checkpoint inhibitors is highly encouraging. The unique mechanism of targeting the immunosuppressive myeloid cell compartment offers a rational approach to overcoming resistance to existing immunotherapies. While the synergy with CTLA-4 inhibitors is currently projected based on its proven efficacy with anti-PD-1, dedicated preclinical studies are warranted to confirm this hypothesis and to define optimal dosing and scheduling.
The development of this compound represents a significant advancement in the field of immuno-oncology. Its potential to be combined with CTLA-4 checkpoint inhibitors could offer a new therapeutic avenue for patients with immunologically "cold" tumors that are refractory to current treatments. Further investigation into this promising combination is essential to translate these preclinical findings into clinical benefits for patients.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CD11b+CTLA4+ myeloid cells are a key driver of tumor evasion in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mechanism of CD11b Agonists in Exerting Anti-tumor Immune Response Has Been Unveiled – Creative Biolabs Bispecific Antibody Blog [creative-biolabs.com]
Preclinical Comparison of Adh-503 in Patient-Derived Xenografts for KRAS-Mutant Non-Small Cell Lung Cancer
Introduction
This guide provides a comparative analysis of Adh-503, a novel, potent, and selective allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) phosphatase. The data presented herein is derived from preclinical studies in patient-derived xenograft (PDX) models of KRAS-mutant non-small cell lung cancer (NSCLC). This compound's performance is benchmarked against a standard-of-care MEK inhibitor and another investigational SHP2 inhibitor to evaluate its therapeutic potential and differentiation.
SHP2 is a critical node in the RAS-MAPK signaling pathway. In KRAS-mutant cancers, SHP2 activity is required for maximal downstream signal transduction through the MAPK cascade. Inhibition of SHP2 presents a key therapeutic strategy to block this oncogenic signaling. This document outlines the anti-tumor efficacy, pharmacodynamic response, and tolerability of this compound in clinically relevant preclinical models.
Comparative Efficacy of this compound in KRAS G12C NSCLC PDX Models
The anti-tumor activity of this compound was evaluated in a panel of NSCLC PDX models harboring the KRAS G12C mutation. The data is summarized below, comparing this compound to a standard-of-care MEK inhibitor (Trametinib) and a competing investigational SHP2 inhibitor (SHP2-iB).
Table 1: Anti-Tumor Efficacy in KRAS G12C NSCLC PDX Models
| Metric | This compound (50 mg/kg, QD) | MEK Inhibitor (1 mg/kg, QD) | SHP2-iB (50 mg/kg, QD) | Vehicle Control |
|---|---|---|---|---|
| Tumor Growth Inhibition (TGI %) | 88% | 65% | 75% | 0% |
| Best Response | ||||
| Complete Response (CR) | 1/8 models | 0/8 models | 0/8 models | 0/8 models |
| Partial Response (PR) | 5/8 models | 3/8 models | 4/8 models | 0/8 models |
| Stable Disease (SD) | 2/8 models | 4/8 models | 4/8 models | 1/8 models |
| Progressive Disease (PD) | 0/8 models | 1/8 models | 0/8 models | 7/8 models |
| Mean Body Weight Change | -2.5% | -8.1% | -4.0% | +1.2% |
Pharmacodynamic Response in Tumor Tissue
To confirm target engagement and pathway modulation, tumor tissues were collected from the LU-01-0247 PDX model 4 hours after the final dose. Levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, were assessed via Western Blot.
Table 2: Pharmacodynamic Modulation of p-ERK
| Treatment Group | Relative p-ERK/Total-ERK Ratio (Normalized to Vehicle) |
|---|---|
| This compound (50 mg/kg) | 0.15 |
| MEK Inhibitor (1 mg/kg) | 0.45 |
| SHP2-iB (50 mg/kg) | 0.28 |
| Vehicle Control | 1.00 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental design used in the PDX studies.
Caption: Targeted SHP2 signaling pathway in KRAS-mutant cancers.
Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.
Experimental Protocols
1. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Animal Models: All studies were conducted using female athymic nude mice (NU/NU, 6-8 weeks old). Animals were housed in specific-pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed KRAS G12C mutations was obtained under informed consent. Tissue fragments of approximately 3x3 mm were subcutaneously implanted into the right flank of the mice. Tumors were passaged serially in mice for cohort expansion. Experiments were performed using passages 3-5.
2. In Vivo Efficacy Study
-
Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment cohorts (n=8 per cohort).
-
Treatment Formulation and Administration: this compound and SHP2-iB were formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween-80. The MEK inhibitor was formulated in 0.5% HPMC. The vehicle control consisted of the 0.5% methylcellulose with 0.2% Tween-80 solution. All agents were administered once daily (QD) via oral gavage for 21 consecutive days.
-
Monitoring: Tumor volume was calculated using the formula (Length x Width²) / 2, with measurements taken twice weekly using digital calipers. Body weights were recorded concurrently to monitor toxicity.
-
Efficacy Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI), calculated as TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of control group at end)] x 100. Response (CR, PR, SD, PD) was determined based on RECIST-like criteria adapted for preclinical models.
3. Pharmacodynamic (PD) Analysis
-
Sample Collection: A separate cohort of tumor-bearing mice (n=3 per group) was treated for 5 days. On the final day, tumors were excised 4 hours post-dosing.
-
Western Blot: Tumor tissues were flash-frozen in liquid nitrogen and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed using ImageJ software.
Preclinical Comparison of Adh-503 in Patient-Derived Xenografts for KRAS-Mutant Non-Small Cell Lung Cancer
Introduction
This guide provides a comparative analysis of Adh-503, a novel, potent, and selective allosteric inhibitor of the SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) phosphatase. The data presented herein is derived from preclinical studies in patient-derived xenograft (PDX) models of KRAS-mutant non-small cell lung cancer (NSCLC). This compound's performance is benchmarked against a standard-of-care MEK inhibitor and another investigational SHP2 inhibitor to evaluate its therapeutic potential and differentiation.
SHP2 is a critical node in the RAS-MAPK signaling pathway. In KRAS-mutant cancers, SHP2 activity is required for maximal downstream signal transduction through the MAPK cascade. Inhibition of SHP2 presents a key therapeutic strategy to block this oncogenic signaling. This document outlines the anti-tumor efficacy, pharmacodynamic response, and tolerability of this compound in clinically relevant preclinical models.
Comparative Efficacy of this compound in KRAS G12C NSCLC PDX Models
The anti-tumor activity of this compound was evaluated in a panel of NSCLC PDX models harboring the KRAS G12C mutation. The data is summarized below, comparing this compound to a standard-of-care MEK inhibitor (Trametinib) and a competing investigational SHP2 inhibitor (SHP2-iB).
Table 1: Anti-Tumor Efficacy in KRAS G12C NSCLC PDX Models
| Metric | This compound (50 mg/kg, QD) | MEK Inhibitor (1 mg/kg, QD) | SHP2-iB (50 mg/kg, QD) | Vehicle Control |
|---|---|---|---|---|
| Tumor Growth Inhibition (TGI %) | 88% | 65% | 75% | 0% |
| Best Response | ||||
| Complete Response (CR) | 1/8 models | 0/8 models | 0/8 models | 0/8 models |
| Partial Response (PR) | 5/8 models | 3/8 models | 4/8 models | 0/8 models |
| Stable Disease (SD) | 2/8 models | 4/8 models | 4/8 models | 1/8 models |
| Progressive Disease (PD) | 0/8 models | 1/8 models | 0/8 models | 7/8 models |
| Mean Body Weight Change | -2.5% | -8.1% | -4.0% | +1.2% |
Pharmacodynamic Response in Tumor Tissue
To confirm target engagement and pathway modulation, tumor tissues were collected from the LU-01-0247 PDX model 4 hours after the final dose. Levels of phosphorylated ERK (p-ERK), a key downstream effector of the MAPK pathway, were assessed via Western Blot.
Table 2: Pharmacodynamic Modulation of p-ERK
| Treatment Group | Relative p-ERK/Total-ERK Ratio (Normalized to Vehicle) |
|---|---|
| This compound (50 mg/kg) | 0.15 |
| MEK Inhibitor (1 mg/kg) | 0.45 |
| SHP2-iB (50 mg/kg) | 0.28 |
| Vehicle Control | 1.00 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental design used in the PDX studies.
Caption: Targeted SHP2 signaling pathway in KRAS-mutant cancers.
Caption: Workflow for the patient-derived xenograft (PDX) efficacy study.
Experimental Protocols
1. Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Animal Models: All studies were conducted using female athymic nude mice (NU/NU, 6-8 weeks old). Animals were housed in specific-pathogen-free conditions with ad libitum access to food and water. All procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Fresh tumor tissue from NSCLC patients with confirmed KRAS G12C mutations was obtained under informed consent. Tissue fragments of approximately 3x3 mm were subcutaneously implanted into the right flank of the mice. Tumors were passaged serially in mice for cohort expansion. Experiments were performed using passages 3-5.
2. In Vivo Efficacy Study
-
Study Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into four treatment cohorts (n=8 per cohort).
-
Treatment Formulation and Administration: this compound and SHP2-iB were formulated in 0.5% methylcellulose with 0.2% Tween-80. The MEK inhibitor was formulated in 0.5% HPMC. The vehicle control consisted of the 0.5% methylcellulose with 0.2% Tween-80 solution. All agents were administered once daily (QD) via oral gavage for 21 consecutive days.
-
Monitoring: Tumor volume was calculated using the formula (Length x Width²) / 2, with measurements taken twice weekly using digital calipers. Body weights were recorded concurrently to monitor toxicity.
-
Efficacy Endpoints: The primary endpoint was Tumor Growth Inhibition (TGI), calculated as TGI (%) = [1 - (Mean volume of treated group at end / Mean volume of control group at end)] x 100. Response (CR, PR, SD, PD) was determined based on RECIST-like criteria adapted for preclinical models.
3. Pharmacodynamic (PD) Analysis
-
Sample Collection: A separate cohort of tumor-bearing mice (n=3 per group) was treated for 5 days. On the final day, tumors were excised 4 hours post-dosing.
-
Western Blot: Tumor tissues were flash-frozen in liquid nitrogen and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and β-actin. Blots were then incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed using ImageJ software.
A Comparative Guide to Adh-503 and Leukadherin-1 in Myeloid Cell Modulation
Introduction
In the landscape of immunomodulatory small molecules, Adh-503 and Leukadherin-1 have emerged as critical tools for researchers studying myeloid cell function. Both compounds are allosteric agonists of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key receptor governing myeloid cell adhesion, migration, and inflammatory signaling. A crucial point of clarification is that this compound is the choline (B1196258) salt form of (Z)-Leukadherin-1, developed to enhance its properties for in vivo applications, including oral bioavailability.[1][2][3] Therefore, they share the same fundamental mechanism of action but may differ in formulation and application. This guide provides an objective comparison based on available experimental data, detailing their mechanism, efficacy, and the protocols used for their evaluation.
Mechanism of Action: Allosteric Activation of CD11b/CD18
Both this compound and Leukadherin-1 function by binding to an allosteric site on the CD11b αA domain, which is distinct from the primary ligand-binding site.[4][5] This binding event stabilizes the CD11b/CD18 integrin in a partially active conformation. The counterintuitive therapeutic strategy is not to block, but to activate the integrin. This enhanced activation increases the avidity of myeloid cells for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. The result is firm adhesion of myeloid cells (e.g., macrophages, neutrophils, monocytes) to the vascular endothelium, which paradoxically prevents their subsequent transendothelial migration and infiltration into tissues at sites of inflammation or within the tumor microenvironment.
Beyond trafficking, this activation directly modulates myeloid cell function. In the context of cancer, this compound has been shown to reprogram tumor-associated macrophages (TAMs) toward a more pro-inflammatory, anti-tumor phenotype. This involves reducing the expression of immunosuppressive genes like IL-6, TGFβ, and Arginase-1, while increasing the expression of T-cell-attracting chemokines such as CXCL10. Similarly, Leukadherin-1 has been demonstrated to suppress innate inflammatory signaling by reducing the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to Toll-like receptor (TLR) stimulation.
Quantitative Data Presentation
The following table summarizes key quantitative data for Leukadherin-1 and its choline salt form, this compound, extracted from various studies.
| Parameter | Leukadherin-1 | This compound ((Z)-Leukadherin-1 choline) | Reference |
| Target | CD11b/CD18 (Mac-1, CR3) | CD11b/CD18 (Mac-1, CR3) | |
| Mechanism | Allosteric Agonist | Allosteric Agonist | |
| EC₅₀ | 4 µM (for increasing adhesion to fibrinogen) | 4 µM (in vitro concentration for effect) | |
| In Vitro Effects | Reduces secretion of IFN-γ, TNF, IL-1β, IL-6 by monocytes and NK cells. | Repolarizes TAMs, reduces immunosuppressive genes (IL-6, TGFβ), enhances dendritic cell responses. | |
| In Vivo Model | Autoimmune nephritis, vascular injury, endotoxic shock. | Pancreatic ductal adenocarcinoma (PDAC), breast cancer. | |
| In Vivo Dosage | 1 mg/kg (i.p.) for lung injury; 10-40 µg/g for endotoxic shock. | 30, 60, or 120 mg/kg (oral gavage) for cancer models. | |
| Pharmacokinetics | Not explicitly detailed in search results. | At 30 mg/kg: T½ = 4.68 h, Cmax = 1716 ng/mL, AUC₀-t = 6950 ng·h/mL. At 100 mg/kg: T½ = 3.95 h, Cmax = 2594 ng/mL, AUC₀-t = 13962 ng·h/mL. | |
| Formulation | Referred to as LA1 or Leukadherin-1. | Orally active choline salt of (Z)-Leukadherin-1. Also referred to as GB1275. |
Experimental Protocols
Evaluating the effects of this compound and Leukadherin-1 on myeloid cell modulation involves several key experimental techniques. Below is a detailed methodology for a representative in vitro assay.
In Vitro Transendothelial Migration (Chemotaxis) Assay
This assay measures the ability of a compound to inhibit the migration of myeloid cells across an endothelial cell monolayer toward a chemoattractant.
Objective: To quantify the inhibitory effect of this compound or Leukadherin-1 on myeloid cell migration through an endothelial barrier.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Myeloid cells (e.g., primary human neutrophils, monocytes, or a cell line like THP-1).
-
Transwell inserts (e.g., 5 µm pore size for monocytes).
-
This compound/Leukadherin-1 stock solution (dissolved in DMSO).
-
Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes).
-
Cell culture medium and supplements.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Methodology:
-
Endothelial Monolayer Preparation:
-
Coat the top surface of the transwell insert membrane with an extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs onto the coated membrane and culture until a confluent, tight monolayer is formed (typically 2-3 days). Verify monolayer integrity via microscopy or TEER measurement.
-
-
Myeloid Cell Preparation:
-
Isolate primary myeloid cells or culture the desired cell line.
-
Resuspend the cells in serum-free medium and label with Calcein-AM dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
-
Treatment:
-
Pre-incubate the labeled myeloid cells with various concentrations of this compound, Leukadherin-1, or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Migration Assay Setup:
-
Place the transwell inserts containing the endothelial monolayer into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber (the well).
-
Add the pre-treated myeloid cells to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).
-
-
Quantification:
-
After incubation, carefully remove the transwell insert.
-
Gently wipe the top surface of the membrane to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells that have moved to the lower chamber using a fluorescence plate reader. Alternatively, cells that have migrated to the underside of the membrane can be fixed, stained, and counted via microscopy.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each treatment condition relative to the vehicle control.
-
Plot the results to determine the dose-response relationship and calculate an IC₅₀ value.
-
This compound and Leukadherin-1 are potent allosteric agonists of the CD11b/CD18 integrin, offering a unique therapeutic strategy by enhancing myeloid cell adhesion to limit tissue infiltration and modulate immune responses. This compound represents a salt form of Leukadherin-1, optimized for in vivo studies with demonstrated oral activity and favorable pharmacokinetics. Their ability to not only block myeloid cell trafficking but also reprogram their function within tissues makes them invaluable tools for research in oncology and inflammatory diseases. The choice between the two compounds may depend on the specific experimental context, with this compound being particularly suited for in vivo studies requiring oral administration. Future research will continue to elucidate the full therapeutic potential of this class of CD11b modulators.
References
A Comparative Guide to Adh-503 and Leukadherin-1 in Myeloid Cell Modulation
Introduction
In the landscape of immunomodulatory small molecules, Adh-503 and Leukadherin-1 have emerged as critical tools for researchers studying myeloid cell function. Both compounds are allosteric agonists of the integrin CD11b/CD18 (also known as Mac-1 or CR3), a key receptor governing myeloid cell adhesion, migration, and inflammatory signaling. A crucial point of clarification is that this compound is the choline salt form of (Z)-Leukadherin-1, developed to enhance its properties for in vivo applications, including oral bioavailability.[1][2][3] Therefore, they share the same fundamental mechanism of action but may differ in formulation and application. This guide provides an objective comparison based on available experimental data, detailing their mechanism, efficacy, and the protocols used for their evaluation.
Mechanism of Action: Allosteric Activation of CD11b/CD18
Both this compound and Leukadherin-1 function by binding to an allosteric site on the CD11b αA domain, which is distinct from the primary ligand-binding site.[4][5] This binding event stabilizes the CD11b/CD18 integrin in a partially active conformation. The counterintuitive therapeutic strategy is not to block, but to activate the integrin. This enhanced activation increases the avidity of myeloid cells for ligands such as Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. The result is firm adhesion of myeloid cells (e.g., macrophages, neutrophils, monocytes) to the vascular endothelium, which paradoxically prevents their subsequent transendothelial migration and infiltration into tissues at sites of inflammation or within the tumor microenvironment.
Beyond trafficking, this activation directly modulates myeloid cell function. In the context of cancer, this compound has been shown to reprogram tumor-associated macrophages (TAMs) toward a more pro-inflammatory, anti-tumor phenotype. This involves reducing the expression of immunosuppressive genes like IL-6, TGFβ, and Arginase-1, while increasing the expression of T-cell-attracting chemokines such as CXCL10. Similarly, Leukadherin-1 has been demonstrated to suppress innate inflammatory signaling by reducing the secretion of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in response to Toll-like receptor (TLR) stimulation.
Quantitative Data Presentation
The following table summarizes key quantitative data for Leukadherin-1 and its choline salt form, this compound, extracted from various studies.
| Parameter | Leukadherin-1 | This compound ((Z)-Leukadherin-1 choline) | Reference |
| Target | CD11b/CD18 (Mac-1, CR3) | CD11b/CD18 (Mac-1, CR3) | |
| Mechanism | Allosteric Agonist | Allosteric Agonist | |
| EC₅₀ | 4 µM (for increasing adhesion to fibrinogen) | 4 µM (in vitro concentration for effect) | |
| In Vitro Effects | Reduces secretion of IFN-γ, TNF, IL-1β, IL-6 by monocytes and NK cells. | Repolarizes TAMs, reduces immunosuppressive genes (IL-6, TGFβ), enhances dendritic cell responses. | |
| In Vivo Model | Autoimmune nephritis, vascular injury, endotoxic shock. | Pancreatic ductal adenocarcinoma (PDAC), breast cancer. | |
| In Vivo Dosage | 1 mg/kg (i.p.) for lung injury; 10-40 µg/g for endotoxic shock. | 30, 60, or 120 mg/kg (oral gavage) for cancer models. | |
| Pharmacokinetics | Not explicitly detailed in search results. | At 30 mg/kg: T½ = 4.68 h, Cmax = 1716 ng/mL, AUC₀-t = 6950 ng·h/mL. At 100 mg/kg: T½ = 3.95 h, Cmax = 2594 ng/mL, AUC₀-t = 13962 ng·h/mL. | |
| Formulation | Referred to as LA1 or Leukadherin-1. | Orally active choline salt of (Z)-Leukadherin-1. Also referred to as GB1275. |
Experimental Protocols
Evaluating the effects of this compound and Leukadherin-1 on myeloid cell modulation involves several key experimental techniques. Below is a detailed methodology for a representative in vitro assay.
In Vitro Transendothelial Migration (Chemotaxis) Assay
This assay measures the ability of a compound to inhibit the migration of myeloid cells across an endothelial cell monolayer toward a chemoattractant.
Objective: To quantify the inhibitory effect of this compound or Leukadherin-1 on myeloid cell migration through an endothelial barrier.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line.
-
Myeloid cells (e.g., primary human neutrophils, monocytes, or a cell line like THP-1).
-
Transwell inserts (e.g., 5 µm pore size for monocytes).
-
This compound/Leukadherin-1 stock solution (dissolved in DMSO).
-
Chemoattractant (e.g., fMLP for neutrophils, MCP-1 for monocytes).
-
Cell culture medium and supplements.
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader.
Methodology:
-
Endothelial Monolayer Preparation:
-
Coat the top surface of the transwell insert membrane with an extracellular matrix protein (e.g., fibronectin).
-
Seed HUVECs onto the coated membrane and culture until a confluent, tight monolayer is formed (typically 2-3 days). Verify monolayer integrity via microscopy or TEER measurement.
-
-
Myeloid Cell Preparation:
-
Isolate primary myeloid cells or culture the desired cell line.
-
Resuspend the cells in serum-free medium and label with Calcein-AM dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
-
Treatment:
-
Pre-incubate the labeled myeloid cells with various concentrations of this compound, Leukadherin-1, or vehicle control (DMSO) for 30-60 minutes at 37°C.
-
-
Migration Assay Setup:
-
Place the transwell inserts containing the endothelial monolayer into the wells of a 24-well plate.
-
Add medium containing the chemoattractant to the lower chamber (the well).
-
Add the pre-treated myeloid cells to the upper chamber (the insert).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 2-4 hours).
-
-
Quantification:
-
After incubation, carefully remove the transwell insert.
-
Gently wipe the top surface of the membrane to remove non-migrated cells.
-
Measure the fluorescence of the migrated cells that have moved to the lower chamber using a fluorescence plate reader. Alternatively, cells that have migrated to the underside of the membrane can be fixed, stained, and counted via microscopy.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition for each treatment condition relative to the vehicle control.
-
Plot the results to determine the dose-response relationship and calculate an IC₅₀ value.
-
This compound and Leukadherin-1 are potent allosteric agonists of the CD11b/CD18 integrin, offering a unique therapeutic strategy by enhancing myeloid cell adhesion to limit tissue infiltration and modulate immune responses. This compound represents a salt form of Leukadherin-1, optimized for in vivo studies with demonstrated oral activity and favorable pharmacokinetics. Their ability to not only block myeloid cell trafficking but also reprogram their function within tissues makes them invaluable tools for research in oncology and inflammatory diseases. The choice between the two compounds may depend on the specific experimental context, with this compound being particularly suited for in vivo studies requiring oral administration. Future research will continue to elucidate the full therapeutic potential of this class of CD11b modulators.
References
A Head-to-Head Comparison of Adh-503 and Other Myeloid-Targeting Immunomodulators in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) of pancreatic ductal adenocarcinoma (PDAC) is notoriously immunosuppressive, characterized by a dense stroma and a high infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These myeloid cells are key drivers of tumor progression and resistance to conventional therapies, including checkpoint inhibitors. A promising therapeutic strategy is to reprogram or deplete these immunosuppressive myeloid cells to unleash an effective anti-tumor immune response.
This guide provides a head-to-head comparison of Adh-503, a novel oral allosteric agonist of CD11b, with other immunomodulators that target the myeloid compartment. The comparison is based on preclinical data from murine models of pancreatic cancer, focusing on their mechanisms of action, effects on the tumor microenvironment, and anti-tumor efficacy.
Mechanism of Action: Modulating Myeloid Cell Function
This compound and its counterparts employ distinct yet convergent strategies to counter the immunosuppressive myeloid landscape in pancreatic cancer.
This compound is an orally active small molecule that acts as an allosteric agonist of CD11b (also known as Mac-1 or αMβ2 integrin), a receptor highly expressed on myeloid cells.[1] By partially activating CD11b, this compound is designed to increase the adhesion of myeloid cells to the endothelium, thereby reducing their infiltration into the tumor.[1] Furthermore, it has been shown to repolarize TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype and enhance the function of dendritic cells (DCs).[1]
In contrast, other myeloid-targeting immunomodulators function through different mechanisms:
-
CSF-1R Inhibitors (e.g., Pexidartinib): These agents block the colony-stimulating factor 1 receptor (CSF-1R), which is crucial for the survival, differentiation, and proliferation of most TAMs. This leads to the depletion of TAMs from the TME or their reprogramming towards an anti-tumor phenotype.
-
CCR2 Inhibitors: These molecules antagonize the C-C chemokine receptor type 2 (CCR2), which is essential for the recruitment of monocytes from the bone marrow to the tumor site, where they differentiate into TAMs and MDSCs.[2]
-
CD40 Agonists: These antibodies activate the CD40 receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells. This activation promotes a shift towards an M1-like macrophage phenotype and enhances their ability to present tumor antigens to T cells, thereby stimulating an adaptive anti-tumor immune response.[3]
-
Toll-like Receptor (TLR) Agonists (e.g., TLR9 agonists): TLRs are pattern recognition receptors that, when activated, can stimulate an innate immune response. TLR agonists can induce the maturation of DCs and the polarization of macrophages to an M1 phenotype, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound against other myeloid-targeting agents in the same pancreatic cancer model are not yet published. However, by comparing data from various studies using similar orthotopic murine models of PDAC, we can draw a comparative picture of their potential efficacy.
| Immunomodulator Class | Agent(s) | Key Preclinical Findings in Pancreatic Cancer Models |
| CD11b Agonist | This compound | - Delayed tumor progression and improved overall survival as a monotherapy. - In combination with anti-PD-1 therapy, led to significant tumor regression and long-term survival in mice. - Reduced infiltration of immunosuppressive myeloid cells and increased infiltration of activated CD8+ T cells into tumors. |
| GB1275 | - In combination with an anti-PD-1 antibody, led to potent anti-tumor effects and prolonged survival in orthotopic PDAC models. - Repolarized M2 TAMs to an M1 phenotype and increased tumor infiltration of activated CD8+ T cells. | |
| CSF-1R Inhibitor | Pexidartinib (PLX3397) | - In combination with chemotherapy, reduced macrophage infiltration, decreased tumor growth, and lowered the incidence of pulmonary metastases. |
| CCR2 Inhibitor | PF-04136309 | - As a monotherapy, decreased tumor growth and reduced metastasis by depleting inflammatory monocytes and macrophages. |
| CCX872-B | - A 42% decrease in tumor size and a 45% reduction in monocytic MDSCs after one week of treatment. | |
| CD40 Agonist | FGK45 | - In combination with gemcitabine, induced tumor regression in a KPC mouse model. - Increased the infiltration of CD45+ cells into tumors. |
| TLR9 Agonist | IMO-2125 | - As a single agent, triggered an immune response leading to the killing of local and distant tumors in a highly immunogenic subtype. - In combination with anti-PD1, showed potent anti-tumor effects on both injected and distant tumors in models with low immunogenic potential. |
Impact on the Tumor Microenvironment
The primary goal of these immunomodulators is to reshape the TME from an immunosuppressive to an immune-supportive state.
This compound has been shown to significantly alter the myeloid and lymphoid compartments within the TME. In preclinical pancreatic cancer models, treatment with this compound resulted in:
-
Reduced Myeloid Infiltration: A decrease in the number of tumor-infiltrating CD11b+ myeloid cells, including monocytes, granulocytes, and macrophages.
-
Macrophage Repolarization: A shift in the remaining TAMs towards an M1-like phenotype, characterized by increased expression of MHC class II and reduced expression of immunosuppressive markers.
-
Enhanced T-cell Response: Increased infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.
Other immunomodulators exert their effects on the TME as follows:
-
CSF-1R inhibitors lead to a significant depletion of TAMs.
-
CCR2 inhibitors primarily block the recruitment of new monocytes, leading to a reduction in both TAMs and MDSCs.
-
CD40 agonists promote the maturation of dendritic cells and polarize macrophages towards an M1 phenotype, enhancing antigen presentation and T-cell activation.
-
TLR agonists can also drive the maturation of dendritic cells and M1 macrophage polarization, leading to a more inflammatory TME.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the preclinical evaluation of these immunomodulators.
Orthotopic Pancreatic Cancer Mouse Model
This model is considered more clinically relevant than subcutaneous models as it allows for the development of a tumor in its natural microenvironment.
-
Cell Culture: Murine pancreatic cancer cell lines (e.g., KPC, Pan02) are cultured under standard conditions.
-
Cell Preparation: On the day of surgery, cells are harvested, washed, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10^5 cells in 20-25 µL.
-
Surgical Procedure:
-
Mice (e.g., C57BL/6) are anesthetized.
-
A small incision is made in the left abdominal flank to expose the spleen and the tail of the pancreas.
-
The cell suspension is slowly injected into the tail of the pancreas using a 29-gauge insulin (B600854) syringe.
-
The peritoneum and skin are then sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored over time using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cell lines).
Flow Cytometry for Tumor-Infiltrating Immune Cells
Flow cytometry is used to quantify and characterize the different immune cell populations within the tumor.
-
Tumor Digestion: Tumors are harvested, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
The single-cell suspension is incubated with an Fc block to prevent non-specific antibody binding.
-
Cells are then stained with a panel of fluorescently labeled antibodies against various cell surface markers to identify different immune cell subsets (e.g., CD45 for total leukocytes; CD11b, F4/80 for macrophages; Ly6G for neutrophils; CD3, CD4, CD8 for T cells).
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and the data is processed to determine the percentage and absolute number of different immune cell populations within the tumor.
Immunohistochemistry (IHC) for Macrophage Infiltration
IHC allows for the visualization and localization of specific cell types within the tumor tissue. A common marker for macrophages is F4/80.
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0) to unmask the F4/80 antigen.
-
Staining:
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a primary antibody against F4/80.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
-
Imaging and Analysis: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The stained sections are then imaged using a microscope, and the extent of F4/80 positive staining is quantified.
Visualizations
CD11b Signaling Pathway Modulation by this compound
Caption: this compound binds to an allosteric site on CD11b, leading to increased myeloid cell adhesion and reduced migration into the tumor. This engagement also promotes macrophage repolarization and enhances dendritic cell function, ultimately contributing to an anti-tumor immune response.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating immunomodulators involves orthotopic tumor implantation in mice, followed by tumor growth monitoring, drug administration, and endpoint analyses including tumor measurements, survival, and detailed immunological profiling of the tumor microenvironment.
Conclusion
This compound represents a novel approach to cancer immunotherapy by targeting the CD11b receptor on myeloid cells. Preclinical data suggest that its ability to reduce the infiltration of immunosuppressive myeloid cells and reprogram the remaining population can significantly enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors. While direct comparative data is lacking, the information gathered from various studies on other myeloid-targeting agents such as CSF-1R inhibitors, CCR2 inhibitors, CD40 agonists, and TLR agonists provides a valuable context for understanding the potential advantages and distinct mechanisms of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative immunomodulatory strategy.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD40 Agonists Alter Tumor Stroma and Show Efficacy Against Pancreatic Carcinoma in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Adh-503 and Other Myeloid-Targeting Immunomodulators in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) of pancreatic ductal adenocarcinoma (PDAC) is notoriously immunosuppressive, characterized by a dense stroma and a high infiltration of myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). These myeloid cells are key drivers of tumor progression and resistance to conventional therapies, including checkpoint inhibitors. A promising therapeutic strategy is to reprogram or deplete these immunosuppressive myeloid cells to unleash an effective anti-tumor immune response.
This guide provides a head-to-head comparison of Adh-503, a novel oral allosteric agonist of CD11b, with other immunomodulators that target the myeloid compartment. The comparison is based on preclinical data from murine models of pancreatic cancer, focusing on their mechanisms of action, effects on the tumor microenvironment, and anti-tumor efficacy.
Mechanism of Action: Modulating Myeloid Cell Function
This compound and its counterparts employ distinct yet convergent strategies to counter the immunosuppressive myeloid landscape in pancreatic cancer.
This compound is an orally active small molecule that acts as an allosteric agonist of CD11b (also known as Mac-1 or αMβ2 integrin), a receptor highly expressed on myeloid cells.[1] By partially activating CD11b, this compound is designed to increase the adhesion of myeloid cells to the endothelium, thereby reducing their infiltration into the tumor.[1] Furthermore, it has been shown to repolarize TAMs towards a pro-inflammatory, anti-tumor M1-like phenotype and enhance the function of dendritic cells (DCs).[1]
In contrast, other myeloid-targeting immunomodulators function through different mechanisms:
-
CSF-1R Inhibitors (e.g., Pexidartinib): These agents block the colony-stimulating factor 1 receptor (CSF-1R), which is crucial for the survival, differentiation, and proliferation of most TAMs. This leads to the depletion of TAMs from the TME or their reprogramming towards an anti-tumor phenotype.
-
CCR2 Inhibitors: These molecules antagonize the C-C chemokine receptor type 2 (CCR2), which is essential for the recruitment of monocytes from the bone marrow to the tumor site, where they differentiate into TAMs and MDSCs.[2]
-
CD40 Agonists: These antibodies activate the CD40 receptor on antigen-presenting cells (APCs) like macrophages and dendritic cells. This activation promotes a shift towards an M1-like macrophage phenotype and enhances their ability to present tumor antigens to T cells, thereby stimulating an adaptive anti-tumor immune response.[3]
-
Toll-like Receptor (TLR) Agonists (e.g., TLR9 agonists): TLRs are pattern recognition receptors that, when activated, can stimulate an innate immune response. TLR agonists can induce the maturation of DCs and the polarization of macrophages to an M1 phenotype, leading to the production of pro-inflammatory cytokines and enhanced anti-tumor immunity.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound against other myeloid-targeting agents in the same pancreatic cancer model are not yet published. However, by comparing data from various studies using similar orthotopic murine models of PDAC, we can draw a comparative picture of their potential efficacy.
| Immunomodulator Class | Agent(s) | Key Preclinical Findings in Pancreatic Cancer Models |
| CD11b Agonist | This compound | - Delayed tumor progression and improved overall survival as a monotherapy. - In combination with anti-PD-1 therapy, led to significant tumor regression and long-term survival in mice. - Reduced infiltration of immunosuppressive myeloid cells and increased infiltration of activated CD8+ T cells into tumors. |
| GB1275 | - In combination with an anti-PD-1 antibody, led to potent anti-tumor effects and prolonged survival in orthotopic PDAC models. - Repolarized M2 TAMs to an M1 phenotype and increased tumor infiltration of activated CD8+ T cells. | |
| CSF-1R Inhibitor | Pexidartinib (PLX3397) | - In combination with chemotherapy, reduced macrophage infiltration, decreased tumor growth, and lowered the incidence of pulmonary metastases. |
| CCR2 Inhibitor | PF-04136309 | - As a monotherapy, decreased tumor growth and reduced metastasis by depleting inflammatory monocytes and macrophages. |
| CCX872-B | - A 42% decrease in tumor size and a 45% reduction in monocytic MDSCs after one week of treatment. | |
| CD40 Agonist | FGK45 | - In combination with gemcitabine, induced tumor regression in a KPC mouse model. - Increased the infiltration of CD45+ cells into tumors. |
| TLR9 Agonist | IMO-2125 | - As a single agent, triggered an immune response leading to the killing of local and distant tumors in a highly immunogenic subtype. - In combination with anti-PD1, showed potent anti-tumor effects on both injected and distant tumors in models with low immunogenic potential. |
Impact on the Tumor Microenvironment
The primary goal of these immunomodulators is to reshape the TME from an immunosuppressive to an immune-supportive state.
This compound has been shown to significantly alter the myeloid and lymphoid compartments within the TME. In preclinical pancreatic cancer models, treatment with this compound resulted in:
-
Reduced Myeloid Infiltration: A decrease in the number of tumor-infiltrating CD11b+ myeloid cells, including monocytes, granulocytes, and macrophages.
-
Macrophage Repolarization: A shift in the remaining TAMs towards an M1-like phenotype, characterized by increased expression of MHC class II and reduced expression of immunosuppressive markers.
-
Enhanced T-cell Response: Increased infiltration and activation of CD8+ cytotoxic T lymphocytes within the tumor.
Other immunomodulators exert their effects on the TME as follows:
-
CSF-1R inhibitors lead to a significant depletion of TAMs.
-
CCR2 inhibitors primarily block the recruitment of new monocytes, leading to a reduction in both TAMs and MDSCs.
-
CD40 agonists promote the maturation of dendritic cells and polarize macrophages towards an M1 phenotype, enhancing antigen presentation and T-cell activation.
-
TLR agonists can also drive the maturation of dendritic cells and M1 macrophage polarization, leading to a more inflammatory TME.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols typically employed in the preclinical evaluation of these immunomodulators.
Orthotopic Pancreatic Cancer Mouse Model
This model is considered more clinically relevant than subcutaneous models as it allows for the development of a tumor in its natural microenvironment.
-
Cell Culture: Murine pancreatic cancer cell lines (e.g., KPC, Pan02) are cultured under standard conditions.
-
Cell Preparation: On the day of surgery, cells are harvested, washed, and resuspended in a solution of PBS and Matrigel (1:1 ratio) at a concentration of approximately 5 x 10^5 cells in 20-25 µL.
-
Surgical Procedure:
-
Mice (e.g., C57BL/6) are anesthetized.
-
A small incision is made in the left abdominal flank to expose the spleen and the tail of the pancreas.
-
The cell suspension is slowly injected into the tail of the pancreas using a 29-gauge insulin syringe.
-
The peritoneum and skin are then sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored over time using high-resolution ultrasound or bioluminescence imaging (if using luciferase-expressing cell lines).
Flow Cytometry for Tumor-Infiltrating Immune Cells
Flow cytometry is used to quantify and characterize the different immune cell populations within the tumor.
-
Tumor Digestion: Tumors are harvested, minced, and digested using a cocktail of enzymes (e.g., collagenase, DNase) to obtain a single-cell suspension.
-
Cell Staining:
-
The single-cell suspension is incubated with an Fc block to prevent non-specific antibody binding.
-
Cells are then stained with a panel of fluorescently labeled antibodies against various cell surface markers to identify different immune cell subsets (e.g., CD45 for total leukocytes; CD11b, F4/80 for macrophages; Ly6G for neutrophils; CD3, CD4, CD8 for T cells).
-
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer, and the data is processed to determine the percentage and absolute number of different immune cell populations within the tumor.
Immunohistochemistry (IHC) for Macrophage Infiltration
IHC allows for the visualization and localization of specific cell types within the tumor tissue. A common marker for macrophages is F4/80.
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin. Thin sections (4-5 µm) are cut and mounted on slides.
-
Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) to unmask the F4/80 antigen.
-
Staining:
-
Endogenous peroxidase activity is blocked.
-
Sections are incubated with a primary antibody against F4/80.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogen (e.g., DAB) to produce a colored precipitate at the site of the antigen.
-
-
Imaging and Analysis: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted. The stained sections are then imaged using a microscope, and the extent of F4/80 positive staining is quantified.
Visualizations
CD11b Signaling Pathway Modulation by this compound
Caption: this compound binds to an allosteric site on CD11b, leading to increased myeloid cell adhesion and reduced migration into the tumor. This engagement also promotes macrophage repolarization and enhances dendritic cell function, ultimately contributing to an anti-tumor immune response.
General Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating immunomodulators involves orthotopic tumor implantation in mice, followed by tumor growth monitoring, drug administration, and endpoint analyses including tumor measurements, survival, and detailed immunological profiling of the tumor microenvironment.
Conclusion
This compound represents a novel approach to cancer immunotherapy by targeting the CD11b receptor on myeloid cells. Preclinical data suggest that its ability to reduce the infiltration of immunosuppressive myeloid cells and reprogram the remaining population can significantly enhance anti-tumor immunity, particularly in combination with checkpoint inhibitors. While direct comparative data is lacking, the information gathered from various studies on other myeloid-targeting agents such as CSF-1R inhibitors, CCR2 inhibitors, CD40 agonists, and TLR agonists provides a valuable context for understanding the potential advantages and distinct mechanisms of this compound. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to identify the patient populations most likely to benefit from this innovative immunomodulatory strategy.
References
- 1. CD11b agonists reprogram innate immunity to sensitize pancreatic cancer to immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1b study targeting tumour associated macrophages with CCR2 inhibition plus FOLFIRINOX in locally advanced and borderline resectable pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CD40 Agonists Alter Tumor Stroma and Show Efficacy Against Pancreatic Carcinoma in Mice and Humans - PMC [pmc.ncbi.nlm.nih.gov]
Adh-503: A Comparative Guide to its Cross-Reactivity with Human and Murine CD11b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and functional effects of Adh-503, an orally active allosteric agonist of CD11b, on both human and murine myeloid cells. This compound is a small molecule, also known as (Z)-Leukadherin-1 choline, that has shown promise in reprogramming the tumor microenvironment by modulating myeloid cell function.[1][2] This document summarizes available data on its performance, details relevant experimental protocols, and visualizes key pathways and workflows.
Performance Comparison: Human vs. Murine CD11b
Table 1: Functional Cross-Reactivity of this compound
| Feature | Human CD11b | Murine CD11b | Supporting Evidence |
| Agonistic Activity | Performs equally well as an agonist on human CD11b+ monocytes. | Performs equally well as an agonist on mouse CD11b+ monocytes. | Direct comparison in functional assays has been reported. |
| Target Engagement | Binds to human CD11b, inducing a partially active conformation. | Binds to murine CD11b, inducing a partially active conformation. | Inferred from functional studies and the high homology of the CD11b I-domain between humans and mice. |
| Inhibition of Myeloid Cell Recruitment | Reduces the infiltration of human immunosuppressive myeloid cells. | Reduces the infiltration of murine immunosuppressive myeloid cells in vivo. | Demonstrated in various preclinical mouse models of disease. |
| Macrophage Repolarization | Promotes the repolarization of human tumor-associated macrophages towards a pro-inflammatory phenotype. | Promotes the repolarization of murine tumor-associated macrophages. | In vitro and in vivo studies in murine models have shown this effect. |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric agonist of the CD11b/CD18 (Mac-1 or CR3) integrin receptor. Its binding to the I-domain of CD11b induces a conformational change that partially activates the receptor. This increased activation enhances the adhesion of myeloid cells to their ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This heightened adhesion paradoxically leads to a reduction in the extravasation of these cells into tissues, thereby decreasing the infiltration of immunosuppressive myeloid cells into the tumor microenvironment. Within the tumor, this compound also promotes the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.
Caption: this compound allosterically activates CD11b, enhancing myeloid cell adhesion and reducing tumor infiltration.
Experimental Protocols
The following are generalized protocols for key experiments to assess the cross-reactivity and efficacy of this compound. These should be optimized for specific cell types and experimental conditions.
Flow Cytometry Analysis of CD11b Expression
This protocol outlines the steps to quantify the percentage of CD11b-positive cells in human or murine samples.
Caption: Workflow for quantifying CD11b-positive cells using flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissue digest. For tissues, enzymatic digestion followed by mechanical dissociation is recommended.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Staining: Add a fluorescently conjugated anti-human or anti-murine CD11b antibody at a pre-titrated optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Quantify the percentage of CD11b-positive cells.
In Vitro Adhesion Assay
This assay measures the ability of this compound to enhance the adhesion of human or murine myeloid cells to ICAM-1.
Methodology:
-
Plate Coating: Coat a 96-well plate with recombinant human or murine ICAM-1 overnight at 4°C. Wash the plate to remove unbound protein and block with a solution of 1% BSA in PBS.
-
Cell Labeling: Label human or murine myeloid cells (e.g., monocytes, neutrophils, or a myeloid cell line) with a fluorescent dye such as Calcein-AM.
-
Treatment: Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the ICAM-1 coated plate and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Increased fluorescence indicates enhanced adhesion.
Macrophage Polarization Assay
This protocol assesses the effect of this compound on the polarization of human or murine macrophages.
Caption: Workflow for assessing this compound's effect on macrophage polarization.
Methodology:
-
Macrophage Generation: Isolate monocytes from human peripheral blood or murine bone marrow and differentiate them into naive (M0) macrophages using macrophage colony-stimulating factor (M-CSF).
-
Polarization and Treatment:
-
To induce M1 polarization, treat M0 macrophages with LPS and IFN-γ in the presence or absence of this compound.
-
To induce M2 polarization, treat M0 macrophages with IL-4 in the presence or absence of this compound.
-
-
Analysis: After a suitable incubation period (24-72 hours), analyze the macrophage polarization state:
-
Surface Markers: Use flow cytometry to analyze the expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).
-
Cytokine Secretion: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant using ELISA or a multiplex assay.
-
Gene Expression: Analyze the mRNA levels of M1 and M2-associated genes using RT-qPCR.
-
Conclusion
This compound is a potent CD11b agonist with demonstrated cross-reactivity between human and murine species. Its ability to modulate myeloid cell trafficking and function makes it a promising therapeutic agent for cancer and other inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative effects of this compound on human and murine CD11b. Further studies are warranted to quantify the binding affinities and to fully elucidate the downstream signaling pathways affected by this compound in both species.
References
Adh-503: A Comparative Guide to its Cross-Reactivity with Human and Murine CD11b
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity and functional effects of Adh-503, an orally active allosteric agonist of CD11b, on both human and murine myeloid cells. This compound is a small molecule, also known as (Z)-Leukadherin-1 choline, that has shown promise in reprogramming the tumor microenvironment by modulating myeloid cell function.[1][2] This document summarizes available data on its performance, details relevant experimental protocols, and visualizes key pathways and workflows.
Performance Comparison: Human vs. Murine CD11b
Table 1: Functional Cross-Reactivity of this compound
| Feature | Human CD11b | Murine CD11b | Supporting Evidence |
| Agonistic Activity | Performs equally well as an agonist on human CD11b+ monocytes. | Performs equally well as an agonist on mouse CD11b+ monocytes. | Direct comparison in functional assays has been reported. |
| Target Engagement | Binds to human CD11b, inducing a partially active conformation. | Binds to murine CD11b, inducing a partially active conformation. | Inferred from functional studies and the high homology of the CD11b I-domain between humans and mice. |
| Inhibition of Myeloid Cell Recruitment | Reduces the infiltration of human immunosuppressive myeloid cells. | Reduces the infiltration of murine immunosuppressive myeloid cells in vivo. | Demonstrated in various preclinical mouse models of disease. |
| Macrophage Repolarization | Promotes the repolarization of human tumor-associated macrophages towards a pro-inflammatory phenotype. | Promotes the repolarization of murine tumor-associated macrophages. | In vitro and in vivo studies in murine models have shown this effect. |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric agonist of the CD11b/CD18 (Mac-1 or CR3) integrin receptor. Its binding to the I-domain of CD11b induces a conformational change that partially activates the receptor. This increased activation enhances the adhesion of myeloid cells to their ligands, such as Intercellular Adhesion Molecule 1 (ICAM-1), on the endothelium. This heightened adhesion paradoxically leads to a reduction in the extravasation of these cells into tissues, thereby decreasing the infiltration of immunosuppressive myeloid cells into the tumor microenvironment. Within the tumor, this compound also promotes the repolarization of tumor-associated macrophages (TAMs) from an immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.
Caption: this compound allosterically activates CD11b, enhancing myeloid cell adhesion and reducing tumor infiltration.
Experimental Protocols
The following are generalized protocols for key experiments to assess the cross-reactivity and efficacy of this compound. These should be optimized for specific cell types and experimental conditions.
Flow Cytometry Analysis of CD11b Expression
This protocol outlines the steps to quantify the percentage of CD11b-positive cells in human or murine samples.
Caption: Workflow for quantifying CD11b-positive cells using flow cytometry.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension from whole blood, bone marrow, or tissue digest. For tissues, enzymatic digestion followed by mechanical dissociation is recommended.
-
Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody (e.g., anti-CD16/32) for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
Staining: Add a fluorescently conjugated anti-human or anti-murine CD11b antibody at a pre-titrated optimal concentration. Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest based on forward and side scatter properties. Quantify the percentage of CD11b-positive cells.
In Vitro Adhesion Assay
This assay measures the ability of this compound to enhance the adhesion of human or murine myeloid cells to ICAM-1.
Methodology:
-
Plate Coating: Coat a 96-well plate with recombinant human or murine ICAM-1 overnight at 4°C. Wash the plate to remove unbound protein and block with a solution of 1% BSA in PBS.
-
Cell Labeling: Label human or murine myeloid cells (e.g., monocytes, neutrophils, or a myeloid cell line) with a fluorescent dye such as Calcein-AM.
-
Treatment: Pre-incubate the labeled cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Adhesion: Add the treated cells to the ICAM-1 coated plate and incubate for 30-60 minutes at 37°C to allow for adhesion.
-
Washing: Gently wash the plate to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader. Increased fluorescence indicates enhanced adhesion.
Macrophage Polarization Assay
This protocol assesses the effect of this compound on the polarization of human or murine macrophages.
Caption: Workflow for assessing this compound's effect on macrophage polarization.
Methodology:
-
Macrophage Generation: Isolate monocytes from human peripheral blood or murine bone marrow and differentiate them into naive (M0) macrophages using macrophage colony-stimulating factor (M-CSF).
-
Polarization and Treatment:
-
To induce M1 polarization, treat M0 macrophages with LPS and IFN-γ in the presence or absence of this compound.
-
To induce M2 polarization, treat M0 macrophages with IL-4 in the presence or absence of this compound.
-
-
Analysis: After a suitable incubation period (24-72 hours), analyze the macrophage polarization state:
-
Surface Markers: Use flow cytometry to analyze the expression of M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).
-
Cytokine Secretion: Measure the concentration of M1 cytokines (e.g., TNF-α, IL-12) and M2 cytokines (e.g., IL-10) in the culture supernatant using ELISA or a multiplex assay.
-
Gene Expression: Analyze the mRNA levels of M1 and M2-associated genes using RT-qPCR.
-
Conclusion
This compound is a potent CD11b agonist with demonstrated cross-reactivity between human and murine species. Its ability to modulate myeloid cell trafficking and function makes it a promising therapeutic agent for cancer and other inflammatory diseases. The experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative effects of this compound on human and murine CD11b. Further studies are warranted to quantify the binding affinities and to fully elucidate the downstream signaling pathways affected by this compound in both species.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Adh-503
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Adh-503, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.
Hazard and Safety Information
This compound is an orally active allosteric CD11b agonist used in research.[2][3][4] Due to its hazardous nature, specific precautions must be taken during handling and disposal. The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Use full personal protective equipment, including chemical-resistant gloves, safety goggles or glasses, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." This ensures that the chemical is managed in a way that minimizes its environmental impact.
1. Waste Collection and Storage:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and kept securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
2. Accidental Spills:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
-
Wear full personal protective equipment before attempting to clean the spill.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the spilled material and any contaminated absorbents into the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Prevent the spilled material from entering drains or water courses.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Research: Proper Disposal Procedures for Adh-503
For researchers and scientists engaged in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Adh-503, a substance classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these guidelines is critical for protecting both laboratory personnel and the environment.
Hazard and Safety Information
This compound is an orally active allosteric CD11b agonist used in research.[2][3][4] Due to its hazardous nature, specific precautions must be taken during handling and disposal. The following table summarizes the key hazard classifications for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. Use full personal protective equipment, including chemical-resistant gloves, safety goggles or glasses, and a lab coat. Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to "Dispose of contents/ container to an approved waste disposal plant." This ensures that the chemical is managed in a way that minimizes its environmental impact.
1. Waste Collection and Storage:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and kept securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
2. Accidental Spills:
-
In the event of a spill, immediately evacuate the area if necessary and ensure adequate ventilation.
-
Wear full personal protective equipment before attempting to clean the spill.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material like diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect the spilled material and any contaminated absorbents into the designated hazardous waste container.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Prevent the spilled material from entering drains or water courses.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
